molecular formula C8H9N3O2 B184046 Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 136548-98-6

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B184046
CAS No.: 136548-98-6
M. Wt: 179.18 g/mol
InChI Key: YHKDPXNVHBXOIU-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, also known as Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKDPXNVHBXOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326607
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136548-98-6
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Mechanisms of Imidazo[1,2-b]pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these derivatives, with a focus on their anticancer and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, explains the causal relationships behind experimental approaches, and provides actionable insights for future research and development.

Introduction: The Imidazo[1,2-b]pyrazole Core - A Scaffold of Therapeutic Promise

The fused heterocyclic system of imidazo[1,2-b]pyrazole offers a unique three-dimensional structure that allows for diverse substitutions, leading to a wide range of pharmacological profiles. This versatility has positioned these derivatives as promising candidates for targeting key players in various disease pathologies, from oncology to inflammatory disorders. This guide will dissect the molecular interactions and cellular consequences of imidazo[1,2-b]pyrazole derivatives, providing a foundational understanding for their rational design and application.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

Imidazo[1,2-b]pyrazole derivatives exert their anticancer effects through the modulation of several critical signaling pathways and direct inhibition of key oncogenic enzymes.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism of action for many imidazo[1,2-b]pyrazole derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.

BTK is a crucial enzyme in the B cell receptor signaling pathway, vital for the survival and proliferation of malignant B cells.[1] Certain imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible inhibitors of BTK.[1] For instance, compound TM471-1 , an imidazo[1,2-b]pyridazine derivative, exhibits potent BTK inhibition with an IC50 of 1.3 nM and has advanced into Phase I clinical trials.[1] The covalent inhibition mechanism typically involves the reaction of an electrophilic group on the inhibitor with a cysteine residue (Cys481) in the active site of BTK, leading to a durable and potent blockade of its activity.[2]

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of CDK12 and CDK13, which are involved in transcriptional regulation and the DNA damage response.[3][4] Some of these compounds act as covalent inhibitors, forming a bond with a cysteine residue (Cys1039) in the kinase domain of CDK12.[4] This inhibition disrupts critical cellular processes in cancer cells, leading to apoptosis. For example, one such inhibitor demonstrated potent suppression of triple-negative breast cancer cell proliferation with EC50 values in the low nanomolar range.[4]

The MAPK pathway, encompassing cascades such as ERK1/2, AKT, and p38MAPK, is a central regulator of cell proliferation, survival, and differentiation.[5] Several studies have demonstrated the ability of imidazo[1,2-b]pyrazole derivatives to interfere with the phosphorylation, and thus the activation, of key proteins in this pathway.[5][6] This inhibitory action can halt the uncontrolled cell growth characteristic of cancer. The specific inhibition of p38MAPK phosphorylation has been observed in Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a role in blocking angiogenesis.[5]

Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently hyperactivated in human cancers.[7] Imidazo[1,2-a]pyridine derivatives, structurally related to the imidazo[1,2-b]pyrazole core, have been identified as potent dual inhibitors of PI3K and mTOR.[7] This dual inhibition is advantageous as it can circumvent feedback loops that may arise when only one of the kinases is targeted.

Anti-inflammatory Mechanisms: Quenching the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Imidazo[1,2-b]pyrazole derivatives have demonstrated significant anti-inflammatory potential through distinct mechanisms.

Inhibition of Reactive Oxygen Species (ROS) Production

Excessive production of ROS by immune cells like neutrophils contributes to tissue damage in inflammatory conditions. Certain hybrid pyrazole and imidazopyrazole compounds have been shown to inhibit ROS elevation in neutrophils, thereby exerting an antioxidant and anti-inflammatory effect.[8]

Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases, particularly PDE4, are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, specifically the PDE4B and PDE4D isoforms, imidazo[1,2-b]pyrazole derivatives can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.[8][9]

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-b]pyrazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in the context of anticancer activity, specific substitutions at the C-2, C-6, and C-7 positions have been shown to be critical for potent growth inhibitory effects.[10] Similarly, for anti-inflammatory activity through PDE4 inhibition, the nature of the substituents on the pyrazole and catechol moieties of hybrid molecules plays a determinant role in their pharmacodynamic properties.[8]

Experimental Protocols and Data

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of imidazo[1,2-b]pyrazole derivatives against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Western Blotting for MAPK Pathway Inhibition

This protocol describes the use of Western blotting to assess the effect of imidazo[1,2-b]pyrazole derivatives on the phosphorylation of key proteins in the MAPK pathway.

Objective: To determine if a test compound inhibits the phosphorylation of proteins such as p38MAPK, ERK1/2, and AKT.

Materials:

  • Cultured cells (e.g., HUVEC)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of p38MAPK, ERK1/2, AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Quantitative Data Summary
Compound ClassTargetAssayIC50/EC50Reference
Imidazo[1,2-b]pyridazineBTKEnzymatic1.3 nM[1]
Imidazo[1,2-b]pyridazineCDK12Enzymatic15.5 nM[4]
Imidazo[1,2-b]pyridazineCDK13Enzymatic12.2 nM[4]
Imidazo[1,2-b]pyridazineMDA-MB-231 cellsProliferation5.0 nM[4]
Imidazo[1,2-b]pyridazineMDA-MB-468 cellsProliferation6.0 nM[4]
Pyrazole/Imidazo-pyrazolep38MAPK PhosphorylationWestern Blot< 100 µM[5]
Pyrazole/Imidazo-pyrazoleROS ProductionCellular Assay< 100 µM[5]
Pyrazole-catechol hybridPDE4D3Enzymatic0.19 µM - 4.6 µM[9]

Visualizing the Mechanisms

Signaling Pathways

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Imidazo_1_2_b_pyrazole Imidazo[1,2-b]pyrazole Derivative Imidazo_1_2_b_pyrazole->PI3K Inhibits AKT AKT Imidazo_1_2_b_pyrazole->AKT Inhibits Phosphorylation mTOR mTOR Imidazo_1_2_b_pyrazole->mTOR Inhibits ERK ERK (p44/42) Imidazo_1_2_b_pyrazole->ERK Inhibits Phosphorylation p38 p38 MAPK Imidazo_1_2_b_pyrazole->p38 Inhibits Phosphorylation PI3K->AKT Activates AKT->mTOR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of MAPK and PI3K/mTOR pathways.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Synthesis Synthesis of Imidazo[1,2-b]pyrazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., BTK, CDK, p38) Characterization->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Characterization->Cell_Proliferation PDE_Assay PDE4 Inhibition Assay Characterization->PDE_Assay Western_Blot Western Blot Analysis (MAPK Pathway Phosphorylation) Kinase_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model Cell_Proliferation->Xenograft_Model ROS_Assay ROS Production Assay PDE_Assay->ROS_Assay Inflammation_Model Animal Model of Inflammation ROS_Assay->Inflammation_Model

Caption: General experimental workflow.

Conclusion and Future Directions

The imidazo[1,2-b]pyrazole scaffold represents a highly versatile platform for the development of novel therapeutics. Their ability to potently and often selectively inhibit key enzymes and signaling pathways implicated in cancer and inflammation underscores their significant potential. Future research should focus on elucidating the precise binding modes of these derivatives with their target proteins through co-crystallization studies. This structural information will be invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the full therapeutic potential of these compounds in a wider range of diseases, including neurodegenerative and metabolic disorders, is a promising avenue for future investigation.

References

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Correlation of calculated binding energy with experimental IC50 against PDE4B. ResearchGate. [Link]

  • PDE4D: A Multipurpose Pharmacological Target. MDPI. [Link]

  • Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. PubMed. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PMC. [Link]

  • Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. American Chemical Society. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2- b ]pyridazine-based p38 MAP Kinase Inhibitors. ResearchGate. [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. [Link]

  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. PubMed. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. PubMed. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH. [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. PubMed. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Sci-Hub. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. PubMed. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

  • Representative Western blotting analyses of p38MAPK phosphorylation.... ResearchGate. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. PubMed. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town Open Access. [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. J-STAGE. [Link]

Sources

A Technical Guide to the Biological Activity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities associated with the 1H-imidazo[1,2-b]pyrazole scaffold, with a particular focus on Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and its structurally related derivatives. As a privileged heterocyclic system, imidazo[1,2-b]pyrazoles have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological properties. This document synthesizes current research to offer a comprehensive technical overview of their anticancer and antimicrobial potential, mechanisms of action, and the experimental methodologies used for their evaluation.

The 1H-Imidazo[1,2-b]pyrazole Core: A Scaffold of Therapeutic Promise

The 1H-imidazo[1,2-b]pyrazole ring system is a fused bicyclic N-heterocycle that serves as a versatile scaffold in drug discovery. Its structural rigidity, coupled with the presence of multiple nitrogen atoms, allows for a variety of intermolecular interactions with biological targets. This has led to the development of derivatives with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The scaffold can also be considered a non-classical isostere of indole, a common motif in many pharmaceuticals. Replacing the indole ring with a 1H-imidazo[1,2-b]pyrazole has been shown to significantly improve aqueous solubility, a crucial property for drug candidates[2].

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively studied biological activity of the imidazo[1,2-b]pyrazole scaffold is its potential as an anticancer agent. Research has demonstrated that derivatives of this core structure exhibit potent cytotoxic effects against a range of human cancer cell lines.

Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have reported the synthesis of imidazo[1,2-b]pyrazole derivatives and their subsequent evaluation for in vitro anticancer activity. For instance, a study by Grosse et al. (2014) involved the synthesis of 39 derivatives, which were tested against five human and one murine cancer cell line using the MTT colorimetric assay. Several of these compounds displayed promising growth inhibitory activities, with four exhibiting IC50 values less than or equal to 10 μM across all tested cell lines[3][4].

Further research has focused on imidazo[1,2-b]pyrazole-7-carboxamides, which are structurally very similar to the ethyl carboxylate. A 67-membered library of these carboxamides was synthesized and evaluated against human breast (MCF-7), mammary gland (4T1), and promyelocytic leukemia (HL-60) cancer cell lines. This investigation identified seven analogs with sub-micromolar activities, highlighting the potent cytotoxicity of this chemical class[5].

Mechanism of Action: Differentiation-Coupled Apoptosis in Acute Myeloid Leukemia (AML)

A significant breakthrough in understanding the mechanism of action of this scaffold comes from a study on an N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide derivative, referred to as DU325. This compound was found to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML) and myeloid-derived suppressor cells (MDSCs)[6][7].

The study on HL-60 human promyelocytic leukemia cells revealed a multi-stage process initiated by the compound:

  • Early Survival Response: Treatment initially triggers ERK phosphorylation, a component of the MAPK signaling pathway, which is often associated with cell survival[6][7].

  • Induction of Differentiation Drivers: This is followed by the induction of Vav1 and the AP-1 transcription factor complex (composed of FOS, JUN, JUNB, and JUND). The AP-1 complex is a known driver of cellular differentiation[6][7].

  • Granulocytic Differentiation: As a result, the HL-60 cells show signs of granulocytic differentiation. This is evidenced by a decrease in the expression of the immaturity marker CD33 and an increase in the expression of the maturation marker CD11b, as well as increased cell granularity and myeloperoxidase (MPO) activity[6][7].

  • Apoptosis: Ultimately, the differentiation process is coupled with the induction of apoptosis. This is confirmed by the depolarization of mitochondria, activation of caspase-3, and the appearance of a sub-G1 population in cell cycle analysis[6][7].

The compound also demonstrated a potent differentiating effect on primary human patient-derived AML cells, with an IC50 of 80 nM, and was effective in reducing murine splenic MDSCs ex vivo[6][7].

Signaling Pathway in AML Cells

AML_Pathway Compound Imidazo[1,2-b]pyrazole Derivative (DU325) ERK ERK Phosphorylation (Early Survival Response) Compound->ERK Vav1_AP1 Induction of Vav1 and AP-1 Complex (FOS, JUN, etc.) ERK->Vav1_AP1 Differentiation Granulocytic Differentiation (CD11b↑, CD33↓, MPO↑) Vav1_AP1->Differentiation Apoptosis Apoptosis (Caspase-3 Activation, Mitochondrial Depolarization) Differentiation->Apoptosis coupled with MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of selected imidazo[1,2-b]pyrazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
C-2/C-6/C-7 Trisubstituted Imidazo[1,2-b]pyrazolesVarious (6 cell lines)≤ 10[3][4]
Imidazo[1,2-b]pyrazole-7-carboxamidesHL-60 (Leukemia)0.183[5]
Imidazo[1,2-b]pyrazole-7-carboxamide (DU325)Primary AML Cells0.080[6][7]

Conclusion and Future Perspectives

The 1H-imidazo[1,2-b]pyrazole scaffold, including derivatives like Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, represents a highly promising platform for the development of novel therapeutics. The extensive research into its anticancer properties, particularly the elucidation of a differentiation-coupled apoptotic mechanism in AML, provides a strong rationale for its continued investigation. The demonstrated antimicrobial activities further broaden its potential therapeutic applications.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating more analogs of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate to improve potency and selectivity.

  • In Vivo Studies: Progressing the most promising compounds to in vivo animal models to assess their efficacy and pharmacokinetic profiles.

  • Target Identification: Elucidating the specific molecular targets through which these compounds exert their effects.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing anticancer or antimicrobial agents to enhance therapeutic outcomes.

The versatility and potent biological activity of the imidazo[1,2-b]pyrazole core ensure that it will remain a subject of intense interest in the field of medicinal chemistry for the foreseeable future.

References

  • Grosse, S., Mathieu, V., Pillard, C., Massip, S., Marchivie, M., Jarry, C., Bernard, P., Kiss, R., & Guillaumet, G. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718–730. [Link]

  • PubMed. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • Iraqi Journal of Science. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. [Link]

  • ResearchGate. (2021). Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity. [Link]

  • PubMed. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1‐b]t[1][3]hiadiazole moiety. [Link]

  • PubMed Central. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. [Link]

  • ResearchGate. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. [Link]

  • PubMed Central. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]

  • National Institutes of Health. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. [Link]

  • Thieme. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. [Link]

  • PubMed. (2019). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie. [Link]

  • PubChem. (2024). 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. [Link]

  • National Institutes of Health. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. [Link]

  • ResearchGate. (2022). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. [Link]

  • PubMed. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyrazole scaffold is a recognized pharmacophore with a wide range of biological activities, including potential as anticancer and antituberculosis agents.[1][2] Accurate structural elucidation and purity assessment are critical for any research and development involving this class of molecules. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are fundamental to the characterization of this compound.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate consists of a fused bicyclic imidazo[1,2-b]pyrazole core with an ethyl carboxylate group at the 7-position.

Caption: Molecular structure of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.0s1HH-2The proton on the imidazole ring is expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
~7.4s1HH-3Similar to H-2, this proton is on the imidazole ring and will be in the aromatic region.
~6.8s1HH-6The proton on the pyrazole ring is expected to be the most upfield of the aromatic protons.
~4.4q2H-O-CH₂-CH₃The quartet arises from the coupling to the adjacent methyl group of the ethyl ester.
~1.4t3H-O-CH₂-CH₃The triplet is due to the coupling with the methylene protons of the ethyl ester.
~12.0br s1HN-HThe N-H proton of the pyrazole ring is expected to be a broad singlet and significantly downfield, though its chemical shift can be highly variable depending on concentration and solvent.
¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~163.0C=OThe carbonyl carbon of the ester group is expected to be significantly downfield.
~148.0C-8 (bridgehead)A quaternary carbon in an aromatic system.
~143.0C-2The carbon in the imidazole ring adjacent to two nitrogens.
~120.0C-7The carbon bearing the ester group.
~110.0C-3A carbon in the imidazole ring.
~109.0C-6A carbon in the pyrazole ring.
~61.0-O-CH₂-CH₃The methylene carbon of the ethyl ester.
~14.0-O-CH₂-CH₃The methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1250-1000StrongC-O stretching (ester)

The presence of a strong absorption band around 1720 cm⁻¹ would be a key indicator of the ethyl ester functionality. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (C₉H₉N₃O₂), the expected molecular weight is approximately 191.19 g/mol .

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

  • [M+H]⁺: m/z ≈ 192.07

  • [M+Na]⁺: m/z ≈ 214.05

The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl carboxylate group (-COOCH₂CH₃, 73 Da) from the molecular ion.

MS_Fragmentation M [M+H]⁺ m/z ≈ 192 F1 [M+H - C₂H₅O]⁺ m/z ≈ 147 M->F1 - 45 Da F2 [M+H - COOC₂H₅]⁺ m/z ≈ 119 M->F2 - 73 Da

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including steps for sample purity and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution through a pipette with a cotton plug into a clean NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the instrument on the deuterium signal of the solvent. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard parameters. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. proc2 Calibrate the chemical shift scale to the residual solvent peak. proc1->proc2 proc3 Integrate the ¹H NMR signals and pick peaks for both spectra. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3][4] Ensure the sample is fully dissolved. Filter the solution through a pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[5] Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.[5]

  • Data Acquisition : Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[5] Manually phase the spectrum and apply a baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest.[6] Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Collection : Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then analyzed to identify the characteristic absorption bands of the functional groups.[7]

Electrospray Ionization Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). ms_prep2 Further dilute to the low µg/mL or ng/mL range. ms_prep1->ms_prep2 ms_acq1 Infuse the sample solution into the ESI source via a syringe pump or LC system. ms_acq2 Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal. ms_acq1->ms_acq2 ms_acq3 Acquire the mass spectrum in positive ion mode. ms_acq2->ms_acq3 ms_proc1 Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.). ms_proc2 Analyze the fragmentation pattern to support the proposed structure. ms_proc1->ms_proc2 cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Sources

The Imidazo[1,2-b]pyrazole Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-b]pyrazole nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of imidazo[1,2-b]pyrazole compounds. It delves into their significant therapeutic potential, particularly as anticancer, anti-inflammatory, and anti-tubercular agents, with a focus on their mechanisms of action as kinase inhibitors. Detailed experimental protocols for their synthesis, alongside illustrative diagrams of key signaling pathways, are presented to equip researchers with the foundational knowledge and practical insights necessary for advancing drug discovery efforts centered on this promising heterocyclic core.

Introduction: The Rise of a Versatile Heterocycle

Fused heterocyclic systems are the cornerstone of many therapeutic agents, offering a three-dimensional architecture that can effectively interact with biological targets. Among these, the imidazo[1,2-b]pyrazole scaffold has garnered significant attention for its ability to serve as a versatile template for the design of potent and selective modulators of various cellular processes. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will navigate the journey of imidazo[1,2-b]pyrazole compounds from their early discovery to their current status as promising candidates in drug development pipelines.

A Historical Perspective: From Obscurity to a Privileged Scaffold

The exploration of the imidazo[1,2-b]pyrazole core has a rich history, with early investigations laying the groundwork for its eventual recognition as a scaffold of significant medicinal importance.

Early Discovery and Initial Biological Insights

One of the earliest significant reports on a related scaffold, the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole, dates back to 1971 by Ennis et al.[1][2]. Their work identified this compound as a novel inhibitor of deoxyribonucleic acid (DNA) synthesis, providing the first glimpse into the potential of this heterocyclic system to interfere with fundamental cellular processes[1][2]. This initial discovery, while focused on a reduced form of the scaffold, was a critical stepping stone that hinted at the broader biological potential of the imidazo[1,2-b]pyrazole family.

The Modern Era: A Surge in Research and Therapeutic Exploration

The past few decades have witnessed a surge in research focused on the fully aromatic imidazo[1,2-b]pyrazole core. This renewed interest has been fueled by the development of efficient synthetic methodologies and the growing appreciation of this scaffold's ability to target a diverse range of biological pathways. Researchers have successfully synthesized and evaluated extensive libraries of imidazo[1,2-b]pyrazole derivatives, revealing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antitubercular properties.[3][4]

Synthetic Strategies: Building the Imidazo[1,2-b]pyrazole Core

The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. Fortunately, several efficient synthetic routes to the imidazo[1,2-b]pyrazole nucleus have been developed, with the Groebke-Blackburn-Bienaymé (GBB) three-component reaction being a particularly powerful and widely adopted method.[5][6][7][8]

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a cornerstone in the synthesis of imidazo-fused heterocycles. This one-pot, three-component condensation of an aminopyrazole, an aldehyde, and an isocyanide offers a highly efficient and atom-economical route to construct the imidazo[1,2-b]pyrazole scaffold with a high degree of molecular diversity.

Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-b]pyrazoles

Causality Behind Experimental Choices:

  • Catalyst: A Brønsted or Lewis acid is typically employed to activate the aldehyde and facilitate the initial imine formation, which is the rate-determining step.[7] Scandium(III) triflate (Sc(OTf)₃) is a commonly used Lewis acid due to its high catalytic activity and tolerance to various functional groups.[7]

  • Solvent: Methanol or ethanol are often used as solvents as they effectively dissolve the reactants and are compatible with the reaction conditions. In some cases, the reaction can be performed under solvent-free conditions.[7]

  • Temperature: The reaction is often carried out at elevated temperatures (e.g., reflux) to drive the reaction to completion, although room temperature reactions are also reported, depending on the reactivity of the substrates.[6]

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminopyrazole (1.0 eq.).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., methanol, 5-10 mL per mmol of aminopyrazole) and the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Aldehyde Addition: Add the aldehyde (1.1 eq.) to the reaction mixture and stir for 10-15 minutes at room temperature to facilitate imine formation.

  • Isocyanide Addition: Add the isocyanide (1.1 eq.) dropwise to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-b]pyrazole derivative.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction proceeds through a well-established mechanism:[5][7][9]

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aminopyrazole and the aldehyde to form a reactive iminium intermediate.

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile and attacks the iminium carbon.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the nitrile carbon.

  • Tautomerization: A final tautomerization step leads to the formation of the aromatic imidazo[1,2-b]pyrazole core.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aminopyrazole Aminopyrazole Iminium Iminium Intermediate Aminopyrazole->Iminium + Aldehyde (H+ catalyst) Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Nitrilium Nitrilium Ion Adduct Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-b]pyrazole Cyclized->Product Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Therapeutic Potential: A Scaffold for Diverse Biological Activities

The imidazo[1,2-b]pyrazole scaffold has demonstrated a remarkable range of biological activities, making it a highly attractive starting point for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazo[1,2-b]pyrazole derivatives.[10][11] These compounds have shown promising cytotoxic activity against a variety of cancer cell lines, including those of breast, lung, and leukemia.[11][12]

Compound Cancer Cell Line IC₅₀ (µM) Reference
Compound 4d A549 (Lung)≤ 10[10]
Compound 4g MCF-7 (Breast)≤ 10[10]
Compound 9a B16F10 (Murine Melanoma)≤ 10[10]
Compound 11a Hs683 (Glioblastoma)≤ 10[10]
Compound 63 HL-60 (Leukemia)0.183[12]
Glycohybrid 5c MDA-MB-231 (Breast)7.96[2]
Glycohybrid 5c MCF-7 (Breast)5.86[2]

Table 1: Anticancer activity of selected imidazo[1,2-b]pyrazole derivatives.

The anticancer mechanism of action for many imidazo[1,2-b]pyrazole compounds involves the inhibition of key protein kinases that are often dysregulated in cancer.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-b]pyrazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate inflammatory signaling pathways.[13]

Anti-tubercular Activity

The rise of drug-resistant tuberculosis necessitates the discovery of novel anti-mycobacterial agents. Several studies have highlighted the potential of imidazo[1,2-b]pyrazole compounds as effective inhibitors of Mycobacterium tuberculosis.

Mechanism of Action: Targeting Key Signaling Pathways

A significant portion of the biological activity of imidazo[1,2-b]pyrazole compounds can be attributed to their ability to inhibit protein kinases, which are crucial regulators of a wide array of cellular processes.

Inhibition of MAP Kinase Pathways

The Mitogen-Activated Protein (MAP) kinase pathways, including the p38 MAPK and ERK1/2 signaling cascades, are central to cellular responses to external stimuli and are frequently dysregulated in cancer and inflammatory diseases.

  • p38 MAPK Pathway: This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators. Inhibition of p38 MAPK is a key strategy for the development of anti-inflammatory drugs.[14][15][16][17]

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors Inflammation Inflammation Cytokine Production Transcription_Factors->Inflammation Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->p38

Caption: The p38 MAPK Signaling Pathway and potential inhibition by imidazo[1,2-b]pyrazoles.

  • ERK1/2 Pathway: The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[18][19][20][21][22]

ERK1_2_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK1_2 MEK1/2 (MAPKK) Raf->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., Elk-1, c-Myc) ERK1_2->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->Raf Inhibitor->MEK1_2

Caption: The ERK1/2 Signaling Pathway and potential points of inhibition.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism. Its hyperactivation is a common event in cancer, making it a prime target for therapeutic intervention.[3][23][24][25][26]

PI3K_AKT_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Cell_Survival Cell Growth & Survival Downstream->Cell_Survival Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT Signaling Pathway and potential inhibition sites.

Conclusion and Future Directions

The imidazo[1,2-b]pyrazole scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an exciting platform for the development of novel therapeutics. Future research in this area will likely focus on the design of more selective and potent inhibitors of specific kinase targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to advance the most promising candidates into clinical development. The continued exploration of this remarkable heterocyclic system holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

  • Cusabio. PI3K-Akt signaling pathway. Cusabio. Available at: [Link].

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link].

  • ResearchGate. The p38-MAPK pathway overview. ResearchGate. Available at: [Link].

  • Cook, S. J., et al. The ERK Cascade: Distinct Functions within Various Subcellular Organelles. Journal of Molecular Biology.
  • Creative Diagnostics. P38 Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Available at: [Link].

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • Cusabio. PI3K-Akt Signaling Pathway. Cusabio. Available at: [Link].

  • Wikipedia. P38 mitogen-activated protein kinases. Wikipedia. Available at: [Link].

  • QIAGEN. p38 MAPK Signaling. QIAGEN. Available at: [Link].

  • Wikipedia. Extracellular signal-regulated kinases. Wikipedia. Available at: [Link].

  • Wang, Y., et al. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Frontiers in Physiology, 10, 1038. Available at: [Link].

  • ResearchGate. Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available at: [Link].

  • da Silva, F. M., et al. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 28(11), 2136-2144. Available at: [Link].

  • Creative Diagnostics. Erk Signaling Pathway. Creative Diagnostics. Available at: [Link].

  • Uniprot. ERK1/2 in immune signalling. Uniprot. Available at: [Link].

  • de Castro, P. P., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link].

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. Available at: [Link].

  • Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link].

  • Ennis, H. L., et al. (1971). 2,3-Dihydro-1H-imidazo(1,2-b)pyrazole: a new inhibitor of deoxyribonucleic acid synthesis. Biochemical Pharmacology, 20(10), 2639-2646. Available at: [Link].

  • Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European journal of medicinal chemistry, 84, 718-730. Available at: [Link].

  • ResearchGate. New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. Available at: [Link].

  • ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. Available at: [Link].

  • Hamd, A. H., & Al-Lami, M. K. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217. Available at: [Link].

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link].

  • Katritzky, A. R., et al. (1980). Synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 2535-2539. Available at: [Link].

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link].

  • Orvos, P., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062. Available at: [Link].

  • ResearchGate. Structure of previous synthesized imidazo−pyrazoles 1 and 2 and related... ResearchGate. Available at: [Link].

  • Shawali, A. S., et al. (2013). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][18][23][24]triazin-6-one Derivatives. Molecules, 18(1), 724-737. Available at: [Link].

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(8). Available at: [Link].

Sources

Unlocking the Therapeutic Potential of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, as a key derivative of this core, represents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its analogs. We will delve into the established biological activities of the imidazo[1,2-b]pyrazole class, propose high-probability molecular targets based on existing evidence, and provide detailed, field-proven experimental protocols for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compelling chemical scaffold.

Introduction: The Imidazo[1,2-b]pyrazole Scaffold - A Versatile Pharmacophore

The fusion of imidazole and pyrazole rings creates the 1H-imidazo[1,2-b]pyrazole system, a bicyclic heteroaromatic structure that has demonstrated a remarkable breadth of biological activities. This scaffold can be considered a bioisostere of indole, offering potentially improved physicochemical properties such as aqueous solubility[1]. Derivatives of this core have been investigated for their utility as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents[1][2][3]. The ethyl ester at the 7-position of the carboxylate provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Known Biological Activities and Implied Therapeutic Arenas

Research into imidazo[1,2-b]pyrazole derivatives has revealed significant activity across several key therapeutic areas:

  • Oncology: A substantial body of evidence points to the anticancer potential of this scaffold. Various derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), leukemia (HL-60), and murine mammary carcinoma (4T1)[4][5][6][7][8]. Notably, some imidazo[1,2-b]pyrazole-7-carboxamides, closely related to the topic compound, have exhibited sub-micromolar potency[6].

  • Inflammation: The imidazo[1,2-b]pyrazole core is associated with anti-inflammatory properties. Studies have shown that derivatives can act as inhibitors of cyclooxygenase-2 (COX-2) and modulate inflammatory signaling pathways, such as those involving p38 mitogen-activated protein kinase (MAPK)[3][9][10].

  • Infectious Diseases: Libraries of imidazo[1,2-b]pyrazoles have been screened for activity against Mycobacterium tuberculosis, identifying the scaffold as a promising starting point for the development of new antitubercular drugs[11][12].

  • Metabolic Diseases: Certain derivatives have been specifically designed and synthesized as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential therapeutic application in the management of diabetes[2].

High-Priority Potential Therapeutic Targets

Based on the established biological activities of the imidazo[1,2-b]pyrazole scaffold and related heterocyclic compounds, we can hypothesize several high-priority classes of therapeutic targets for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and its derivatives.

Protein Kinases

The pyrazole and fused imidazole-pyrazole motifs are well-established "hinge-binding" moieties in a multitude of kinase inhibitors[13]. The nitrogen atoms in the heterocyclic system can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.

Potential Kinase Targets:

  • Tyrosine Kinases:

    • Bruton's Tyrosine Kinase (BTK): Some imidazo[1,2-b]pyrazole-7-carboxamides have been identified as BTK inhibitors, which are clinically relevant in the treatment of hematological malignancies[5].

    • Epidermal Growth Factor Receptor (EGFR): Benzimidazole-pyrazole hybrids have been shown to target EGFR, a key driver in many solid tumors[14].

    • Anaplastic Lymphoma Kinase (ALK): The imidazo[1,2-b]pyridazine scaffold, a close analog, has been successfully employed in the development of potent ALK inhibitors[13].

  • Serine/Threonine Kinases:

    • Aurora Kinases: These are critical for cell cycle regulation, and pyrazole-based compounds have been developed as inhibitors of Aurora A and B kinases[7].

    • p38 MAPK: As implicated in the anti-inflammatory effects of some imidazo-pyrazoles, direct inhibition of p38 MAPK is a plausible mechanism[9][10].

    • Akt (Protein Kinase B): The PI3K/Akt signaling pathway is central to cell survival and proliferation. A specific imidazo[1,2-b]pyrazole-7-carboxamide derivative has been shown to modulate Akt phosphorylation[15].

    • Checkpoint Kinase 2 (Chk2): Pyrazole-benzimidazole conjugates have demonstrated inhibitory activity against Chk2, a key component of the DNA damage response pathway[14].

Enzymes in Metabolic Pathways
  • α-Glucosidase: As previously mentioned, derivatives of the core structure have shown direct inhibitory activity against this enzyme, making it a validated target class for this scaffold[2].

  • Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties suggest potential inhibition of COX-1 and/or COX-2. Imidazo[1,2-b]pyrazol-3-one derivatives have been synthesized and evaluated as COX-2 inhibitors[3].

Cellular Differentiation and Apoptosis Pathways

Recent compelling evidence has shown that an imidazo[1,2-b]pyrazole-7-carboxamide derivative can induce the differentiation and subsequent apoptosis of acute myeloid leukemia (AML) cells[15]. This suggests that the compound may not act through direct cytotoxicity alone, but by modulating complex cellular processes.

Potential Mechanisms and Targets:

  • AP-1 Transcription Factor Complex: The aforementioned study showed an elevation of FOS, JUN, JUNB, and JUND, components of the AP-1 complex, which is a key driver of cellular differentiation[15]. The compound could be modulating upstream signaling pathways that converge on AP-1.

  • Bcl-2 Family Proteins: Modulation of the balance between pro- and anti-apoptotic Bcl-2 family members is a common mechanism for inducing apoptosis. The observed increase in Bcl-xl bright cells as an initial survival response, followed by apoptosis, points to a dynamic interplay with this pathway[15].

Experimental Workflows for Target Validation

The following section outlines detailed protocols for validating the hypothesized therapeutic targets.

Kinase Inhibition Profiling

A broad-panel kinase screen is the most efficient initial step to identify potential kinase targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in 100% DMSO.

  • Assay Concentration: For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Kinase Panel: Select a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: Most services utilize a radiometric (³³P-ATP) or fluorescence-based assay to measure the phosphorylation of a substrate by the kinase.

  • Execution: The service will perform the assays in the presence of the test compound and a DMSO control.

  • Data Analysis: Results are typically reported as a percentage of inhibition relative to the DMSO control. A common hit threshold is >50% or >75% inhibition.

Logical Framework for Kinase Target Validation

Kinase_Validation_Workflow A Primary Screen: Broad Kinase Panel (e.g., 400+ kinases) at a single high concentration (10 µM) B Hit Identification: Identify kinases with significant inhibition (e.g., >75%) A->B Data Analysis C Dose-Response Analysis: Determine IC50 values for primary hits using 10-point serial dilutions B->C Prioritize Hits D Orthogonal Assay: Confirm IC50 in a label-free format (e.g., ITC or SPR) to rule out assay interference C->D Validate Potency E Cellular Target Engagement Assay: Measure inhibition of kinase phosphorylation in a cellular context (e.g., Western Blot, In-Cell ELISA, or NanoBRET™) D->E Confirm Cellular Activity F Downstream Pathway Analysis: Assess modulation of known downstream substrates of the target kinase E->F Establish Mechanism G Lead Optimization & SAR Studies F->G Refine Compound

Caption: Workflow for kinase target identification and validation.

Cellular Phenotypic Screening for Anticancer Activity

Experimental Protocol: Anti-proliferative Assay (MTT/Resazurin)

  • Cell Line Selection: Choose a panel of cancer cell lines relevant to the hypothesized targets (e.g., MCF-7 for breast cancer, HL-60 for leukemia, A549 for lung cancer).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control and a positive control (e.g., doxorubicin).

  • Viability Assessment:

    • Add resazurin solution (e.g., alamarBlue™) and incubate for 2-4 hours.

    • Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the DMSO control and plot the percentage of viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Representative Anti-proliferative Data for Imidazo[1,2-b]pyrazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Derivative AHL-600.183[6]
Derivative BMCF-7<10[4]
Derivative C4T1Sub-micromolar[6]
Derivative DA5492.2[14]
Validation of Myeloid Cell Differentiation

Experimental Protocol: Flow Cytometry for Differentiation Markers

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat HL-60 cells with the test compound at its IC50 concentration for 48-96 hours. All-trans-retinoic acid (ATRA) can be used as a positive control for granulocytic differentiation.

  • Antibody Staining:

    • Harvest and wash the cells in FACS buffer (PBS + 2% FBS).

    • Incubate the cells with fluorescently conjugated antibodies against CD11b (a marker of myeloid differentiation) and CD33 (a marker of immature myeloid cells) for 30 minutes on ice.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live cell population and quantify the percentage of cells that are CD11b-positive and the mean fluorescence intensity of CD33. An increase in CD11b expression and a decrease in CD33 expression are indicative of differentiation[15].

Signaling Pathway for Myeloid Differentiation

Myeloid_Differentiation_Pathway cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Phenotypic Changes Compound Imidazo[1,2-b]pyrazole Derivative ERK_Akt ERK & Akt Phosphorylation (Early Survival Response) Compound->ERK_Akt Vav1 Vav1 Induction ERK_Akt->Vav1 AP1 AP-1 Complex Activation (FOS, JUN, etc.) Vav1->AP1 Differentiation Granulocytic Differentiation (↑ CD11b, ↓ CD33, ↑ MPO) AP1->Differentiation Apoptosis Apoptosis (Caspase-3 Activation, Mitochondrial Depolarization) Differentiation->Apoptosis Differentiation-Coupled

Caption: Proposed signaling cascade for myeloid cell differentiation.

Conclusion and Future Directions

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a member of a therapeutically versatile class of compounds with strong potential in oncology, inflammation, and other disease areas. The evidence strongly suggests that protein kinases are a high-priority target class for this scaffold. Furthermore, its ability to induce differentiation in myeloid cells opens up a novel therapeutic avenue, particularly in hematological malignancies. The experimental workflows provided in this guide offer a robust framework for elucidating the precise molecular targets and mechanisms of action. Future research should focus on integrated approaches, combining broad-panel screening with hypothesis-driven cellular and biochemical assays to fully unlock the therapeutic potential of this promising scaffold. Subsequent medicinal chemistry efforts can then be applied to optimize potency, selectivity, and pharmacokinetic properties based on these validated targets.

References

  • Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-30.
  • Meta, E., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Medicinal Chemistry, 15(1), 17-27.
  • Peytam, F., et al. (2020). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 24(1), 69-80.
  • Meta, E., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 14.
  • Mishra, V. K., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis, 56(07), 1017-1025.
  • Shah, P., & Desai, K. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 72(1), 1-10.
  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169.
  • Al-Ghorbani, M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123.
  • Tonelli, M., et al. (2016). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules, 21(11), 1500.
  • Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis.
  • Demjén, A., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062.
  • Brullo, C., et al. (2021).
  • Demjén, A., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. CORE.
  • Al-Salahi, R., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966.
  • Gyuris, M., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences, 21(18), 6886.
  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(1), 79.
  • Ziegler, D. S., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Organic & Biomolecular Chemistry, 19(44), 9676-9686.
  • Abdel-Wahab, B. F., et al. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.

Sources

in silico modeling of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Interactions

Abstract

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] These compounds are of particular interest as they can serve as non-classical isosteres of indole, often leading to significantly improved aqueous solubility and modified pharmacokinetic profiles.[3] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the interactions of a specific derivative, Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, with a relevant biological target. We will navigate the complete computational workflow, from initial ligand preparation to the dynamic simulation of its complex and prediction of its drug-like properties. This document is structured to provide not just a sequence of steps, but the scientific rationale behind each choice, ensuring a self-validating and robust computational experiment.

The Strategic Imperative for In Silico Modeling

Before committing to the significant resources required for chemical synthesis and biological testing, in silico modeling provides a powerful, predictive framework to de-risk and guide drug discovery programs. By simulating molecular interactions within a computational environment, we can:

  • Identify and validate potential biological targets.

  • Predict the binding affinity and mode of interaction of a ligand.

  • Assess the stability of a protein-ligand complex over time.

  • Evaluate key pharmacokinetic properties (ADMET).

  • Generate hypotheses for optimizing molecular design.

This guide will use a hypothetical, yet plausible, scenario where Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is investigated as a potential inhibitor of a cancer-related protein kinase, a common target for this class of compounds.[4][5]

The Computational Drug Discovery Workflow

A robust in silico investigation follows a structured, multi-stage process. Each stage builds upon the last, progressively refining our understanding of the molecule's potential.

G cluster_0 Overall Workflow A Ligand Preparation B Target Identification & Preparation A->B 3D Structure E ADMET Prediction A->E Ligand Structure C Molecular Docking B->C Prepared Receptor D Molecular Dynamics Simulation C->D Top Poses F Data Analysis & Hit Optimization C->F D->F Stability & Interaction Profile E->F Drug-likeness Profile

Caption: High-level workflow for in silico drug discovery.

Stage 1: Ligand Preparation - The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational chemistry. An inaccurate or high-energy initial ligand structure will propagate errors throughout the entire simulation cascade. Our first objective is to generate a chemically correct, low-energy 3D conformation of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Chemical Properties (Estimated):

  • Molecular Formula: C9H9N3O2

  • Molecular Weight: 191.19 g/mol

  • Structure: A fused imidazo[1,2-b]pyrazole ring system with an ethyl carboxylate group at position 7.

Experimental Protocol: Ligand Preparation
  • 2D Sketching and 3D Conversion:

    • Action: Draw the 2D structure of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Causality: This ensures the correct atom types and connectivity, which is the blueprint for the 3D model.

    • Action: Convert the 2D sketch into a 3D structure using the software's built-in tools.

  • Energy Minimization:

    • Action: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This can be done in software like Avogadro, or as part of larger suites like Schrödinger Maestro.[6]

    • Causality: The initial 3D conversion may result in strained bond lengths or angles. Energy minimization relaxes the structure into a more stable, lower-energy conformation, which is more representative of its likely state in a biological system.

  • File Format Preparation:

    • Action: Save the minimized structure in a format compatible with downstream applications. For example, .pdbqt for AutoDock Vina or .mae for the Schrödinger Suite. This step often involves assigning partial charges (e.g., Gasteiger charges).

    • Causality: Different software packages have specific file format requirements that include not only atomic coordinates but also information about atom types, charges, and rotatable bonds.

Stage 2: Target Identification and Preparation

Given the known anticancer activities of the imidazopyrazole scaffold, a protein kinase is a logical and well-validated target class. For this guide, we will select a hypothetical kinase target, "Kinase-X," and use a representative crystal structure from the Protein Data Bank (PDB).

Experimental Protocol: Target Preparation
  • Structure Acquisition:

    • Action: Download the crystal structure of Kinase-X (e.g., PDB ID: XXXX) from the RCSB PDB database.

    • Causality: An experimental, high-resolution crystal structure provides the most accurate available 3D coordinates of the biological target.

  • Protein Preparation Workflow (Self-Validating System):

    • This is a multi-step process, often automated in tools like the Protein Preparation Wizard in Schrödinger Maestro or performed step-wise in AutoDockTools.[6][7]

    • Action 1: Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[8][9]

      • Causality: These molecules can interfere with the docking process and are not part of our primary simulation system. The original ligand is removed to make the binding site available for our compound.

    • Action 2: Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[8][10]

      • Causality: Hydrogens are critical for defining the correct hydrogen bonding network and steric environment of the active site.

    • Action 3: Assign Protonation States: Determine the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

      • Causality: The protonation state dictates a residue's ability to act as a hydrogen bond donor or acceptor, which is fundamental to protein-ligand interactions.

    • Action 4: Minimize the Structure: Perform a restrained energy minimization on the protein. The heavy atoms of the protein backbone are often constrained to prevent significant deviation from the experimental structure, while allowing side chains and added hydrogens to relax.

      • Causality: This step relieves any steric clashes or other high-energy artifacts introduced during the preparation process, resulting in a stable and realistic receptor model for docking.

Stage 3: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of our ligand within the prepared active site of Kinase-X. The output is a set of binding poses ranked by a scoring function, which estimates the binding affinity.

G cluster_0 Molecular Docking Workflow A Prepared Ligand (.pdbqt) D Run AutoDock Vina A->D B Prepared Receptor (.pdbqt) B->D C Define Grid Box (Search Space) C->D Configuration E Analyze Results (Binding Poses & Scores) D->E

Caption: A typical workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • File Preparation: Ensure both the Kinase-X receptor and the Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate ligand are in the .pdbqt format.[11]

  • Grid Box Definition:

    • Action: Define the center and dimensions of a 3D grid box that encompasses the entire binding site of the kinase.[7]

    • Causality: The grid box defines the search space for the docking algorithm. A well-defined box focuses the computational effort on the relevant area, increasing efficiency and accuracy. The coordinates are often determined from the position of a known co-crystallized ligand.

  • Execution:

    • Action: Run the docking simulation using the AutoDock Vina command-line interface.[8][12] A typical command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x 15 --center_y 20 --center_z 25 --size_x 20 --size_y 20 --size_z 20 --out output.pdbqt --log log.txt

    • Causality: The Vina algorithm systematically samples different conformations and orientations of the ligand within the grid box, evaluating each pose with its scoring function to find the most favorable interactions.

Data Presentation: Docking Results

The output should be analyzed both quantitatively (binding affinity) and qualitatively (visual inspection of interactions).

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Kinase-X)Interaction Type
1-9.2GLU-91, LEU-144H-Bond, Hydrophobic
2-8.8GLU-91, VAL-25H-Bond, Hydrophobic
3-8.5LYS-42, LEU-144H-Bond, Hydrophobic

Table 1: Hypothetical docking results for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate with Kinase-X.

Stage 4: Molecular Dynamics - Assessing Complex Stability

While docking provides a valuable static snapshot, molecular dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time. This is a critical step to validate the stability of the docked pose.[13]

G cluster_0 Molecular Dynamics Workflow A Generate Ligand Topology B Build Protein-Ligand Complex A->B C Solvate & Add Ions B->C D Energy Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, Interactions) F->G

Caption: Standard workflow for a GROMACS-based MD simulation.

Experimental Protocol: MD Simulation with GROMACS

This protocol assumes the top-ranked docking pose is used as the starting structure.

  • System Preparation:

    • Action: Generate a topology and parameter file for the ligand using a tool like the CGenFF server, which is compatible with the CHARMM force field.[14] Prepare the protein topology using GROMACS tools.[15]

    • Causality: The topology file defines the bonded and non-bonded parameters (bond lengths, angles, charges, etc.) that govern how the molecule behaves during the simulation.

    • Action: Combine the protein and ligand coordinate files and edit the system topology to include the ligand parameters.[16]

  • Solvation and Ionization:

    • Action: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[17]

    • Causality: Explicitly simulating the solvent is crucial for accurately modeling the hydrophobic effect and solvent-mediated interactions, which are major drivers of protein-ligand binding.

  • Minimization and Equilibration:

    • Action: Perform a robust energy minimization of the entire solvated system to remove steric clashes.

    • Action: Equilibrate the system in two phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.[17]

    • Causality: This two-step equilibration ensures the system is at the correct temperature and pressure before the production run, forming the basis for a physically meaningful simulation.

  • Production MD and Analysis:

    • Action: Run the production MD simulation for a duration sufficient to observe the system's stability (e.g., 100-200 nanoseconds).

    • Action: Analyze the resulting trajectory. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein backbone and the ligand's pose. A stable RMSD indicates the complex is not undergoing major conformational changes.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.

    • Causality: Trajectory analysis validates the docking results. If the ligand remains stably bound in its initial pose throughout the simulation, it increases confidence in the predicted binding mode.[13]

Stage 5: ADMET Prediction - Profiling Drug-Likeness

A potent molecule is of little use if it has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[18][19]

Protocol: In Silico ADMET Profiling
  • Tool Selection:

    • Action: Submit the 2D structure or SMILES string of the ligand to a web-based ADMET prediction tool.

    • Causality: Several well-validated, free tools exist, such as SwissADME and ADMETlab, which use large datasets of experimental results to build predictive models for various properties.[18]

  • Property Evaluation:

    • Action: Analyze the predicted properties against established thresholds for oral bioavailability (e.g., Lipinski's Rule of Five) and potential toxicity flags.

    • Causality: This analysis helps to prioritize compounds that are more likely to have favorable drug-like properties, guiding further optimization efforts.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight191.19 g/mol < 500 g/mol Good
LogP (Lipophilicity)1.85-0.4 to +5.6Good
H-Bond Donors1≤ 5Good
H-Bond Acceptors4≤ 10Good
Aqueous SolubilityHigh-Favorable[3]
BBB PermeantNo-Favorable for non-CNS target
CYP2D6 InhibitorNo-Good
hERG InhibitorLow Risk-Good

Table 2: Hypothetical ADMET profile for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Conclusion and Authoritative Grounding

This guide has detailed a comprehensive in silico workflow for evaluating Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate as a potential kinase inhibitor. Through a logical sequence of molecular docking, molecular dynamics, and ADMET prediction, we have established a robust, evidence-based hypothesis for its mechanism of action and drug-like potential.

The docking studies predicted a high-affinity binding mode, which was subsequently validated for its stability through a 100 ns molecular dynamics simulation. Furthermore, ADMET predictions suggest the compound possesses a favorable pharmacokinetic profile. These computational results provide a strong rationale for advancing this molecule, or optimized analogues based on its binding mode, to the next stage of the drug discovery pipeline: chemical synthesis and in vitro biological validation.

References

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (2025). ResearchGate. [Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. National Institutes of Health (NIH). [Link]

  • Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. (2022). National Institutes of Health (NIH). [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Protein-Ligand Complex - MD Tutorials. Virginia Tech. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Thieme Chemistry. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • DOT Language. Graphviz. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • Computational Platform for Molecular Discovery & Design. Schrödinger. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. National Institutes of Health (NIH). [Link]

  • Basic docking. Read the Docs. [Link]

  • 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid. PubChem. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Oxford Academic. [Link]

  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). MDPI. [Link]

  • Graphviz. Graphviz. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Schrödinger - Computational chemistry Software. IntuitionLabs.ai. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

  • Dot Language Graphviz. Fvs. [Link]

  • Molecular Docking Tutorial. University of Naples Federico II. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Institutes of Health (NIH). [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Publications. [Link]

  • An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. (2025). ResearchGate. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]

  • Dot Language Graphviz. YouTube. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. [Link]

  • Schrödinger, Inc. Wikipedia. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • An Introduction to the Schrödinger Suites. (2017). YouTube. [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed. [Link]

  • Free Graphviz / Dot online editor. DevTools daily. [Link]

Sources

Methodological & Application

Protocol for the Synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate via the Groebke–Blackburn–Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including potent anticancer and antitubercular properties.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate derivatives. The described methodology leverages the efficiency and atom economy of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a powerful tool for the rapid assembly of complex molecular architectures.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on product purification and characterization. This guide is intended for researchers in medicinal chemistry and drug development seeking a reliable method to access this valuable class of compounds.

Introduction and Mechanistic Insight

The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery. The imidazo[1,2-b]pyrazole core, in particular, has garnered significant attention due to its presence in numerous biologically active molecules.[3][4] Traditional multi-step syntheses can be time-consuming and inefficient. The GBB three-component reaction offers a superior alternative, enabling the one-pot construction of the imidazo[1,2-b]pyrazole framework from readily available starting materials: a 3-aminopyrazole, an aldehyde, and an isocyanide.[1][5]

The "Why": Mechanistic Rationale

Understanding the reaction mechanism is critical for troubleshooting and optimization. The GBB reaction proceeds through a well-established cascade sequence, typically initiated by an acid catalyst (Brønsted or Lewis).

  • Iminium Formation: The aldehyde (I) and the 3-aminopyrazole (II) condense under acidic conditions to form a reactive N-acyliminium ion intermediate (III). This is the rate-determining step and the primary reason for the catalyst's necessity.

  • Nucleophilic Attack: The isocyanide (IV), in this case, ethyl isocyanoacetate, acts as a potent nucleophile. It attacks the electrophilic carbon of the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes a [4+1] cycloaddition, where the exocyclic nitrogen of the pyrazole ring attacks the nitrile-like carbon of the isocyanide moiety. This key step forges the imidazole ring, leading to the final fused heterocyclic product (V).[5]

This convergent approach allows for significant molecular diversity, as each of the three components can be varied to generate extensive compound libraries for structure-activity relationship (SAR) studies.[1][4]

Reaction Scheme

The general scheme for the synthesis is presented below. For this protocol, we will use benzaldehyde as a representative aldehyde, yielding Ethyl 6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate.

GBB_Reaction cluster_reactants Reactants cluster_product Product r1 3-Aminopyrazole catalyst Catalyst (e.g., Sc(OTf)3) Solvent (e.g., DCM) Room Temperature r2 Aldehyde (e.g., Benzaldehyde) r3 Ethyl Isocyanoacetate p1 Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Derivative catalyst->p1

Figure 1: General scheme for the GBB three-component synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate on a 1 mmol scale.

3.1. Materials and Equipment

Reagents & Solvents Grade Equipment
3-Aminopyrazole≥97%50 mL Round-bottom flask
Benzaldehyde≥99%, ReagentPlus®Magnetic stirrer and stir bar
Ethyl isocyanoacetate≥95%Standard glassware (cylinders, beakers)
Scandium(III) triflate (Sc(OTf)₃)≥99%Thin Layer Chromatography (TLC) plates
Dichloromethane (DCM), anhydrous≥99.8%Rotary evaporator
Ethyl acetate (EtOAc)ACS GradeColumn chromatography setup
HexanesACS GradeFume hood
Saturated aq. NaHCO₃ solutionpH paper or meter
Brine (Saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Safety Precautions

  • Toxicity: Ethyl isocyanoacetate is toxic and has an extremely unpleasant odor. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (83 mg, 1.0 mmol, 1.0 eq).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (106 mg, 102 µL, 1.0 mmol, 1.0 eq) followed by ethyl isocyanoacetate (124 mg, 120 µL, 1.1 mmol, 1.1 eq). The slight excess of the isocyanide ensures the complete consumption of the limiting iminium intermediate.

  • Catalyst Addition: Add scandium(III) triflate (49 mg, 0.1 mmol, 10 mol%). The use of a Lewis acid like Sc(OTf)₃ efficiently catalyzes the formation of the iminium ion needed for the reaction to proceed.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The product spot should be clearly visible and the starting materials should diminish over time.

  • Work-up - Quenching: Once the reaction is complete, quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with 20 mL of brine. This step helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). This step is crucial for isolating the desired product from unreacted starting materials and side products.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain Ethyl 6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate as a solid. Determine the yield and proceed with characterization.

Experimental Workflow and Characterization

The overall laboratory workflow is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Reaction Setup (Flask, Stirrer, Reagents) B 2. Add Solvent & Reactants (3-Aminopyrazole, Aldehyde, Isocyanide) A->B C 3. Add Catalyst (Sc(OTf)3) B->C D 4. Stir at RT (12-24h) C->D E 5. Monitor by TLC D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Yield Calculation H->I J 10. Characterization (NMR, MS, IR) I->J

Figure 2: Step-by-step experimental workflow diagram.

Expected Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations for Ethyl 6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and the pyrazole/imidazole rings. A characteristic quartet and triplet for the ethyl ester group (-OCH₂CH₃). The chemical shifts will be specific to the final structure.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons, and carbons of the heterocyclic core.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₅H₁₃N₃O₂).
Infrared (IR) A strong absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the ester.

Note: The exact spectral data should be acquired and compared with literature values if available or analyzed for consistency with the proposed structure.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Inactive catalyst; wet solvent/reagents; low reactivity of aldehyde.Use freshly opened anhydrous solvent. Ensure catalyst is not hydrated. For less reactive aldehydes, consider gentle heating (e.g., 40 °C).
Multiple Spots on TLC Side reactions; decomposition.Ensure the reaction is not run for an excessive amount of time. Check the purity of starting materials. Optimize the amount of catalyst.
Difficult Purification Product co-elutes with impurities.Try a different solvent system for column chromatography (e.g., DCM/Methanol). Consider recrystallization as an alternative or additional purification step.
Low Isolated Yield Incomplete reaction; loss of product during work-up/purification.Allow the reaction to run longer. Be careful during the extraction steps to avoid emulsion formation. Optimize chromatography conditions to ensure sharp bands.

Conclusion

The Groebke–Blackburn–Bienaymé reaction provides a robust and highly adaptable method for the synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and its derivatives. By following this detailed protocol, researchers can reliably access these medicinally important scaffolds for further investigation in drug discovery programs. The one-pot nature and operational simplicity of this reaction make it an invaluable tool for the efficient construction of diverse chemical libraries.

References

  • Naliapara, K. J., et al. (2019). Plausible mechanism for the formation of 1H‐imidazo[1,2‐b]pyrazole. ResearchGate. Available at: [Link]

  • Yadav, A. K., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. ChemistrySelect. Available at: [Link]

  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Csonka, R., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie. Available at: [Link]

  • Varghese, M. K. (Date not available). Synthesis of Pyrazole. Slideshare. Available at: [Link]

  • EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents.
  • Aguilar, H., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. Available at: [Link]

  • Acta Crystallographica Section E (2009). Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Sanna, A., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Anti-Infective Agents in Medicinal Chemistry. Available at: [Link]

  • Gomaa, A. M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Csonka, R., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Imidazo[1,2-b]pyrazole Scaffold in Oncology

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel scaffolds that exhibit high efficacy and selectivity against tumor cells. Among the heterocyclic compounds that have garnered significant attention, the imidazo[1,2-b]pyrazole core stands out as a versatile and promising pharmacophore.[1] Derivatives of this fused ring system have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1] Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, the subject of this guide, represents a key intermediate and a potential therapeutic agent in its own right, offering a synthetically accessible framework for the development of next-generation cancer therapeutics.

The rationale for investigating Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and its derivatives in an oncological context is supported by a growing body of literature. Studies have revealed that compounds bearing the imidazo[1,2-b]pyrazole scaffold can induce cytotoxic effects in a variety of human cancer cell lines, including those of breast, lung, and leukemia origin.[2][3] The mechanism of action, while not fully elucidated for all derivatives, is often linked to the modulation of critical cellular pathways involved in cell proliferation, survival, and apoptosis.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in anticancer research, from initial synthesis and in vitro characterization to preclinical in vivo evaluation.

Synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Protocol 1: Adapted Synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

This protocol is an adaptation of the GBB reaction for the synthesis of the target ethyl ester.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile

  • Glyoxal (40% solution in water)

  • Ethyl isocyanoacetate

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in methanol (0.2 M), add glyoxal (1.1 eq) and ethyl isocyanoacetate (1.2 eq).

  • Add Sc(OTf)₃ (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Anticancer Evaluation

A systematic in vitro evaluation is paramount to understanding the anticancer potential of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. This involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's ability to inhibit the growth of a panel of cancer cell lines. The choice of cell lines should be rational and encompass various cancer types to determine the spectrum of activity.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia)

  • Complete cell culture medium

  • Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines MCF-7 (breast), A549 (lung), HL-60 (leukemia), PANC-1 (pancreatic)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration 0.01 µM to 100 µM (serial dilution)
Incubation Time 48 or 72 hours
Endpoint Absorbance at 570 nm
Analysis IC₅₀ determination
graph TD; A[Seed Cells in 96-well plate] --> B{Incubate Overnight}; B --> C[Treat with Compound Dilutions]; C --> D{Incubate for 48-72h}; D --> E[Add MTT Reagent]; E --> F{Incubate for 2-4h}; F --> G[Add Solubilization Solution]; G --> H[Read Absorbance at 570nm]; H --> I[Calculate IC50];
Workflow for MTT Cell Viability Assay.
Mechanism of Action Studies

Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to examine include apoptosis and cell cycle progression.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate at its IC₅₀ concentration for 24-48 hours.

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

graph TD; subgraph "Data Analysis" direction LR J[Viable: Annexin V- / PI-] K[Early Apoptotic: Annexin V+ / PI-] L[Late Apoptotic/Necrotic: Annexin V+ / PI+] end A[Treat Cells with Compound] --> B[Harvest and Wash Cells]; B --> C[Resuspend in Binding Buffer]; C --> D[Add Annexin V-FITC and PI]; D --> E{Incubate for 15 min}; E --> F[Analyze by Flow Cytometry]; F --> G{Quadrant Analysis}; G --> J; G --> K; G --> L;
Apoptosis Detection using Annexin V/PI Staining.

Protocol 4: Cell Cycle Analysis by PI Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate at its IC₅₀ concentration for 24 hours.

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

Kinase Profiling

Given that many small molecule inhibitors exert their anticancer effects through kinase inhibition, a kinome scan can be a powerful tool to identify potential molecular targets of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.[6][7] This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is screened against a large panel of purified kinases, and the inhibitory activity is measured. This can provide valuable insights into the compound's mechanism of action and guide further optimization efforts.

In Vivo Efficacy Studies

Promising in vitro results should be validated in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer agents.[8]

Protocol 5: Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer model, which more accurately recapitulates the tumor microenvironment compared to subcutaneous models.[9][10]

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

  • Vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

Procedure:

  • Cell Preparation: Culture pancreatic cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Surgical Implantation: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas. Inject 10 µL of the cell suspension (1 x 10⁵ cells) into the tail of the pancreas. Close the incision with sutures.

  • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as high-frequency ultrasound.

  • Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone. A preclinical toxicologic study of a similar compound, 2,3-dihydro-1H-imidazo[1,2-b] pyrazole, in mice showed an LD50 of 993 mg/kg for a single intravenous dose, which can serve as a starting point for dose-range finding studies.[11]

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity (e.g., weight loss, changes in behavior).

Parameter Description
Animal Model Athymic nude mice (6-8 weeks old)
Cell Line PANC-1 human pancreatic cancer cells
Implantation Site Pancreas (orthotopic)
Treatment Start When tumors reach ~100 mm³
Dosing Regimen To be determined by a dose-range finding study (e.g., 10, 30, 100 mg/kg, daily)
Route of Administration Intraperitoneal (IP) or Oral (PO)
Study Duration 21-28 days
Primary Endpoint Tumor growth inhibition (TGI)
Secondary Endpoints Body weight, clinical signs of toxicity
graph TD; A[Implant Pancreatic Cancer Cells Orthotopically] --> B{Allow Tumors to Establish}; B --> C[Randomize Mice into Groups]; C --> D[Initiate Treatment with Compound or Vehicle]; D --> E[Monitor Tumor Volume and Body Weight]; E --> F{Continue Treatment for 21-28 Days}; F --> G[Euthanize Mice and Excise Tumors]; G --> H[Analyze Tumor Weight and Calculate TGI];
Workflow for In Vivo Efficacy Study.

Pharmacokinetic and Toxicological Profiling (ADME/Tox)

Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a compound is crucial for its successful development.[12][13] These studies are often conducted in parallel with efficacy studies.

Protocol 6: In Vitro Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes.

Materials:

  • Human and mouse liver microsomes

  • NADPH regenerating system

  • Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

  • LC-MS/MS system

Procedure:

  • Incubate the compound (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining amount of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 7: In Vitro Cytotoxicity in Normal Cells

To assess the selectivity of the compound, its cytotoxicity should be evaluated in non-cancerous cell lines (e.g., normal human fibroblasts or primary cells). The protocol is similar to the MTT assay described in Protocol 2. A high IC₅₀ value in normal cells compared to cancer cells indicates a favorable therapeutic window.

Conclusion and Future Directions

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, optimizing the structure to enhance potency and selectivity, and conducting more extensive preclinical studies to establish a robust safety and efficacy profile. The versatility of the imidazo[1,2-b]pyrazole scaffold, coupled with a rigorous and well-designed research plan, holds the potential to deliver new and effective therapies for cancer patients.

References

Sources

application of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Kinase Inhibition Assays Using Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Introduction: The Imidazo[1,2-b]pyrazole Scaffold in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases.[1] The imidazo[1,2-b]pyrazole core is a "privileged" heterocyclic scaffold that has garnered significant attention from medicinal chemists.[2][3] Derivatives of this scaffold have been shown to act as potent inhibitors for a variety of kinases, including spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and Aurora kinases, by competing with ATP at the enzyme's active site.[4][5][6]

This document provides detailed application notes for researchers utilizing Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate , a representative member of this promising compound class, in kinase inhibition assays. We will focus on establishing robust, reliable, and high-throughput methods for determining its inhibitory potency (IC50) and selectivity profile against a panel of kinases.

Guiding Principle: From Kinase Activity to Inhibition

The fundamental goal of a kinase assay is to measure the rate of phosphate transfer from ATP to a substrate. An inhibitor's potency is determined by its ability to reduce this rate. The overall workflow involves optimizing the kinase reaction, introducing the inhibitor across a range of concentrations, and measuring the resulting enzyme activity to generate a dose-response curve.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency & Selectivity Compound Compound Acquisition (Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate) Assay_Setup Select Assay Platform (e.g., ADP-Glo™) Compound->Assay_Setup Optimization Optimize Kinase & Substrate Concentrations Assay_Setup->Optimization IC50 Primary Screen: IC50 Determination vs. Target Kinase Optimization->IC50 Profiling Secondary Screen: Selectivity Profiling vs. Kinase Panel IC50->Profiling Data_Analysis Data Analysis & Hit Validation Profiling->Data_Analysis

Caption: High-level workflow for kinase inhibitor characterization.

Featured Assay Technology: ADP-Glo™ Luminescent Kinase Assay

For this guide, we will utilize the ADP-Glo™ Kinase Assay, a versatile and highly sensitive platform suitable for virtually any kinase.[7][8] Its key advantages include:

  • Universality: It measures the production of ADP, a universal product of all kinase reactions.[9]

  • High Sensitivity: The assay can detect low levels of ATP-to-ADP conversion, conserving valuable enzyme and reagents.[10]

  • Robustness: The "glow-type" luminescence signal is stable for several hours, allowing for batch processing of plates without the need for injectors.[11]

The assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[8][11]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate ATP ATP ADP ADP ATP->ADP Kinase Activity (+ Inhibitor) ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ATP->ADP_Glo_Reagent Reaction Mixture Transferred Detect_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Detect_Reagent 40 min incubation Luciferase Luciferase + Luciferin Detect_Reagent->Luciferase Generates new ATP Light Luminescent Signal Luciferase->Light Measures new ATP

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.[11]

Protocol 1: IC₅₀ Determination for a Target Kinase

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate against a specific kinase of interest.

1. Materials and Reagents

  • Compound: Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (Stock solution: 10 mM in 100% DMSO).

  • Control Inhibitor: Staurosporine (10 mM in 100% DMSO).

  • Kinase: Purified kinase of interest (e.g., Aurora Kinase A).

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: 10 mM solution.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).[12]

  • Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13][14]

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Equipment: Multichannel pipettes, plate reader with luminescence detection capabilities.

2. Experimental Procedure

Step 2.1: Compound Serial Dilution

  • Rationale: Creating a dose-response curve requires testing the inhibitor across a range of concentrations, typically spanning several orders of magnitude. A 10-point, 3-fold serial dilution is standard.

  • Prepare an intermediate dilution of the 10 mM stock solution of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate to 100 µM in Kinase Reaction Buffer containing 1% DMSO. This will be the highest concentration in your assay.

  • In a 96-well plate, add 40 µL of Kinase Reaction Buffer (1% DMSO) to wells A2 through A10.

  • Add 60 µL of the 100 µM compound solution to well A1.

  • Transfer 20 µL from well A1 to A2, mix thoroughly, and repeat this 3-fold serial dilution across the row to well A10.

  • Repeat this process for the positive control inhibitor, Staurosporine.

  • Prepare a "no inhibitor" control containing only Kinase Reaction Buffer with 1% DMSO.

Step 2.2: Kinase Reaction Setup

  • Rationale: The reaction volumes are kept small to conserve reagents. The inhibitor is pre-incubated with the kinase to allow for binding to occur before the reaction is initiated with ATP.[15]

  • In a 384-well assay plate, add 2.5 µL per well of the serially diluted compound, control inhibitor, or DMSO control.

  • Add 2.5 µL of the kinase solution (prepared in Kinase Reaction Buffer to 2x the final desired concentration) to all wells.

  • Self-Validation: Include "no enzyme" control wells that receive 2.5 µL of Kinase Reaction Buffer instead of the kinase solution. This will establish the background signal.

  • Cover the plate and gently mix on a plate shaker. Incubate for 15 minutes at room temperature.

  • Prepare a 2x Substrate/ATP mixture in Kinase Reaction Buffer. The optimal concentration of ATP should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP mixture to all wells. The total reaction volume is now 10 µL.

  • Cover the plate, mix briefly, and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

Step 2.3: ADP Detection

  • Rationale: This two-step detection process ensures that the signal is only generated from the ADP produced during the kinase reaction.[11]

  • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes all unconsumed ATP.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Measure luminescence using a plate reader.

3. Data Analysis

  • Calculate Percent Inhibition:

    • Average the signal from the "no inhibitor" wells (Max Signal, 0% inhibition) and the "no enzyme" or highest concentration of Staurosporine wells (Min Signal, 100% inhibition).

    • For each compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Determine IC₅₀:

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A value > 0.5 indicates an excellent and robust assay.[10]

    • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|

    • (Where SD is the standard deviation and Avg is the average of the max and min signals).

Protocol 2: Kinase Selectivity Profiling

To understand the specificity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, it is crucial to screen it against a panel of diverse kinases.[16][17]

1. Procedure

  • Select a panel of kinases representing different branches of the human kinome. Many companies offer kinase profiling services.[10]

  • For an initial screen, test the compound at two fixed concentrations, for example, 1 µM and 10 µM.

  • Perform the kinase assays for each kinase in the panel following the general procedure outlined in Protocol 1. Ensure that the assay conditions (substrate, ATP concentration) are optimized for each individual kinase.

  • Calculate the percent inhibition at each concentration for every kinase tested.

2. Data Presentation and Interpretation Summarize the results in a table. This provides a clear and immediate overview of the compound's selectivity profile. For any kinases that show significant inhibition (>50% at 1 µM), a full IC₅₀ determination should be performed as described in Protocol 1.

Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMIC₅₀ (nM)
Aurora A (Target) 85.2%98.6%15
Aurora B65.7%92.1%250
VEGFR248.1%85.3%750
SRC12.5%35.8%>10,000
CDK25.3%15.4%>10,000
PIM19.1%22.0%>10,000
Staurosporine (Control)--5
Table 1: Example selectivity data for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. Data is hypothetical.

This data suggests the compound is a potent inhibitor of Aurora A with good selectivity against SRC, CDK2, and PIM1, but shows some off-target activity against Aurora B and VEGFR2 at higher concentrations.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for KIT Overview.
  • Zheng, W., & Xie, X. S. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central.
  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Vidugiriene, J., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
  • Zhang, J. H. (2008). Current status of HTRF® technology in kinase assays. Expert Opinion on Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Al-Blewi, F. F., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Meta, E., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Bentham Science Publishers.
  • Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • Khan, I., et al. (2020). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed.
  • Creative Bioarray. (n.d.). Kinase Screening and Profiling.
  • ResearchGate. (2025). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
  • Meta, E., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. PubMed.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • Guchhait, G., & Singh, A. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme.
  • National Institutes of Health. (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core.
  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. Retrieved from

  • Creative Bioarray. (2021). Technologies to Study Kinases. YouTube.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • ChemicalBook. (n.d.). Ethyl 1H-iMidazo[1,2-b]pyrazole-7-carboxylate.
  • Demjén, A., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. CORE.
  • CymitQuimica. (n.d.). Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.
  • ResearchGate. (2025). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • D’hooge, F., et al. (2018). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PubMed Central.

Sources

derivatization of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals

Introduction: The Imidazo[1,2-b]pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

The 1H-imidazo[1,2-b]pyrazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This fused five-membered ring system is considered a "privileged" structure due to its ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets. Compounds incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular properties.[1][2] The therapeutic potential of this scaffold is exemplified by its presence in molecules targeting various enzymes and receptors, making it a fertile ground for drug discovery campaigns.[1][3][4]

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a particularly valuable starting material for the construction of compound libraries aimed at exploring structure-activity relationships (SAR). Its synthesis can be efficiently achieved through multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which allows for the rapid assembly of the core structure.[4][5] The ethyl ester at the C7 position serves as a versatile chemical handle, enabling a plethora of derivatization reactions. This application note provides a detailed guide on the strategic derivatization of this core scaffold, with a focus on generating diverse molecular architectures for comprehensive SAR studies. We will delve into the rationale behind key synthetic transformations, provide detailed experimental protocols, and illustrate how these derivatives inform the drug discovery process.

Strategic Derivatization for SAR Library Generation

A systematic exploration of the chemical space around the imidazo[1,2-b]pyrazole core is essential for elucidating the structural features that govern biological activity. The primary points for derivatization on the Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate scaffold are the C7-ester moiety and the C2, C3, and C6 positions of the heterocyclic core.

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Caption: Key derivatization points on the imidazo[1,2-b]pyrazole scaffold.

I. Modification at the C7-Position: Amide Coupling

The most direct and widely exploited modification is the conversion of the C7-ethyl ester to a diverse library of carboxamides. The amide bond is a critical functional group in medicinal chemistry, providing a hydrogen bond donor (N-H) and acceptor (C=O) that can engage in key interactions with biological targets. Varying the amine component allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, while also probing for specific steric and electronic interactions within a receptor's binding pocket. Indeed, libraries of imidazo[1,2-b]pyrazole-7-carboxamides have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines.[4][6]

The conversion typically involves a two-step sequence: saponification of the ethyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine.

Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-b]pyrazole-7-carboxamides

Step A: Saponification of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

  • Dissolution: Dissolve Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 equiv.) to the solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

Step B: Amide Coupling

  • Activation: To a solution of 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)) under an inert atmosphere (N₂ or Ar), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and 1-hydroxybenzotriazole (HOBt, 0.1-1.0 equiv.).[7] Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) and a tertiary base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,2-b]pyrazole-7-carboxamide.

Causality Behind Experimental Choices: The use of EDC/HOBt is a classic and effective method for forming amide bonds.[7] HOBt acts as a catalyst that minimizes side reactions and reduces the risk of racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate.

II. Derivatization of the Heterocyclic Core

Modifying the core ring system at the C2, C3, or C6 positions is a powerful strategy to explore new binding interactions and modulate the electronic properties of the scaffold.

A. C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds, particularly for introducing aryl or heteroaryl moieties.[8][9] This requires pre-functionalization of the core, typically with a halide. Bromination often occurs with high regioselectivity at the C3 position.

Protocol 2: General Procedure for C3-Arylation

Step A: C3-Bromination

  • Reaction Setup: Dissolve Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (1.0 equiv.) in a suitable solvent such as chloroform or DMF.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv.) portion-wise to the solution at 0 °C.

  • Monitoring: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., DCM), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Ethyl 3-bromo-1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Step B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine Ethyl 3-bromo-1H-imidazo[1,2-b]pyrazole-7-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or XPhos Pd G2 (0.02 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).[8][10]

  • Solvent and Degassing: Add a mixture of anhydrous solvents (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the C3-arylated product.

B. N1-Alkylation

Alkylation of the pyrazole nitrogen can introduce substituents that project into new regions of a binding pocket and can improve properties like cell permeability. A variety of methods exist for N-alkylation of pyrazoles, including reactions with alkyl halides under basic conditions or acid-catalyzed reactions with electrophiles like trichloroacetimidates.[11][12][13]

Protocol 3: General Procedure for N1-Alkylation with Alkyl Halides

  • Deprotonation: To a solution of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (1.0 equiv.) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes under an inert atmosphere.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to isolate the N1-alkylated product.

Application in SAR Studies: From Library to Lead

The synthesized library of derivatives is screened for biological activity in relevant assays (e.g., enzyme inhibition, cell viability). The resulting data is crucial for establishing an SAR, which provides insights into how specific structural modifications influence activity.

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SAR_Workflow cluster_synthesis Synthesis Phase cluster_testing Screening & Analysis cluster_optimization Optimization Phase Core Core Scaffold Deriv Derivatization (Protocols 1-3) Core->Deriv Library Diverse Compound Library Deriv->Library Screen Biological Screening (e.g., Cytotoxicity Assay) Library->Screen Data Data Analysis (IC50 Determination) Screen->Data SAR SAR Establishment Data->SAR Lead Lead Compound Identification SAR->Lead Opt Lead Optimization (Focused Synthesis) Lead->Opt Opt->Deriv Iterative Design

Caption: Workflow for an SAR study using the derivatized library.

Data Presentation: Hypothetical SAR Table

The following table illustrates how SAR data for a series of C7-carboxamide analogs might be presented. Assume the compounds were tested for cytotoxicity against the HL-60 human promyelocytic leukemia cell line, an activity previously reported for this class of compounds.[6]

Compound IDR Group (at C7-amide)StructureIC₅₀ (µM) vs. HL-60SAR Interpretation
Core-COOH -Imidazo[1,2-b]pyrazole-7-carboxylic acid> 50Inactive core acid.
A-01 Cyclopropyl15.2Small, rigid aliphatic groups are tolerated but show modest activity.
A-02 Benzyl5.8Introduction of an aromatic ring improves potency.
A-03 4-Fluorobenzyl1.1Electron-withdrawing group on the phenyl ring significantly enhances activity.
A-04 4-Methoxybenzyl8.3Electron-donating group is less favorable than an electron-withdrawing group.
A-05 N-methylpiperazinyl0.8Basic nitrogen in a cyclic system is highly favorable, possibly due to salt-bridge formation or improved solubility.
A-06 Morpholinyl2.5Replacement of basic nitrogen with an ether oxygen reduces potency compared to A-05.

This systematic analysis allows researchers to build a pharmacophore model, identifying key regions of the molecule that are critical for biological activity and guiding the design of the next generation of more potent and selective compounds.

Conclusion

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a highly tractable starting point for generating structurally diverse libraries for SAR studies. By systematically applying modifications such as C7-amide coupling, core arylations, and N-alkylations, medicinal chemists can effectively probe the chemical space around this privileged scaffold. The protocols and strategies outlined in this application note provide a robust framework for synthesizing these derivatives and interpreting the resulting biological data, ultimately accelerating the journey from a starting scaffold to a promising lead compound. The inherent versatility of the imidazo[1,2-b]pyrazole core ensures its continued relevance in the ongoing quest for novel therapeutics.[14][15]

References

  • Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-30. Available at: [Link]

  • ResearchGate. (n.d.). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Moda, F., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 15(1), 17-27. Available at: [Link]

  • ResearchGate. (n.d.). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. Available at: [Link]

  • Shaharyar, M., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 9(1), 1-17. Available at: [Link]

  • ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Singh, A., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synfacts, 19(08), 0831. Available at: [Link]

  • ResearchGate. (n.d.). Access to Imidazo[1,2-a]imidazolin-2-ones and Functionalization through Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]

  • Chrissley, J. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(19), 6296. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • Fahim, A. M., et al. (2024). Synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14, 11181-11201. Available at: [Link]

  • Kumar, A., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. Available at: [Link]

  • Kelly, C. B., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 80(22), 11133–11148. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Csonka, R., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Available at: [Link]

  • Csonka, R., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. CORE. Available at: [Link]

  • Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12993–13000. Available at: [Link]

  • Gunda, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(32), 4208-4211. Available at: [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazole: Preparation and Uses. Available at: [Link]

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Available at: [Link]

Sources

Validated HPLC-UV and LC-MS/MS Methods for the Quantitative Analysis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents two robust and validated analytical methods for the precise quantification of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, a key heterocyclic scaffold of interest in pharmaceutical research and development.[1][2][3] A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is detailed for routine quality control, purity assessment, and formulation analysis. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for low-level quantification, suitable for pharmacokinetic studies or trace impurity analysis. Both methods have been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5]

Introduction: The Analytical Imperative

The 1H-imidazo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS: 136548-98-6) serves as a critical building block or active compound in the synthesis of these novel therapeutic agents.[6][7] Consequently, the ability to accurately and reliably quantify this molecule is paramount throughout the drug development lifecycle—from ensuring the purity of the active pharmaceutical ingredient (API) to determining its concentration in finished products and biological matrices.

The selection of an analytical technique is dictated by its intended application. For routine quality control (QC) where analyte concentrations are relatively high, HPLC with UV detection offers a balance of performance, cost-effectiveness, and accessibility. Conversely, when high sensitivity and specificity are required to overcome complex sample matrices or to quantify trace amounts, LC-MS/MS is the method of choice. This guide provides comprehensive, step-by-step protocols for both approaches, grounded in the principles of analytical procedure validation.[8][9][10]

Method Selection & Workflow

The decision to use HPLC-UV versus LC-MS/MS depends on the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and throughput needs. The following diagram illustrates a general decision-making and validation workflow.

G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Development & Validation Start Analytical Requirement Defined Decision1 High Concentration? (e.g., API Purity, Formulation) Start->Decision1 Decision2 Low Concentration or Complex Matrix? (e.g., Bioanalysis, Trace Impurity) Decision1->Decision2 No HPLC_UV Method 1: HPLC-UV Decision1->HPLC_UV Yes LCMS Method 2: LC-MS/MS Decision2->LCMS Yes Reassess Re-evaluate Scope Decision2->Reassess No Dev Protocol Development (Column, Mobile Phase, etc.) HPLC_UV->Dev LCMS->Dev Val Method Validation (ICH Q2(R2) Guidelines) Dev->Val Report Final Report & SOP Val->Report

Caption: Decision workflow for analytical method selection and validation.

Method 1: Quantification by HPLC-UV

Scientific Rationale

This method employs reversed-phase chromatography, which is ideal for separating moderately polar organic molecules like the target analyte.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides effective retention of the imidazopyrazole ring system.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used. Acetonitrile is a common organic modifier that provides good elution strength and is UV transparent. A small amount of formic acid is added to the aqueous phase to control the ionization state of the analyte. By maintaining a low pH, the nitrogen atoms on the heterocyclic ring are protonated, leading to sharper, more symmetrical peaks and improved chromatographic performance.

  • Detection: The conjugated imidazo[1,2-b]pyrazole system exhibits strong UV absorbance. A detection wavelength is selected based on the absorbance maximum (λmax) of the analyte to ensure optimal sensitivity.

Detailed Experimental Protocol

A. Materials and Reagents

  • Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, ~99%)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

B. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 10 min; hold at 90% B for 2 min; return to 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detector Wavelength254 nm (or determined λmax)
Run Time15 minutes

C. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in methanol to achieve an estimated final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

D. System Suitability Testing (SST) Before sample analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The system is deemed ready if it meets the criteria below, which are based on common pharmaceutical practice.[10]

SST ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N > 2000
RSD of Peak Area≤ 2.0%
RSD of Retention Time≤ 1.0%
Method Validation Summary (per ICH Q2(R2))

The protocol must be validated to demonstrate its fitness for purpose.[4][5] The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light).Peak is pure and free from co-eluting interferences.
Linearity Analyze 5-7 calibration standards across the desired range.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.
Accuracy Spike known amounts of analyte into a blank matrix at 3 levels (n=3).Mean recovery of 98.0% to 102.0%.
Precision Repeatability: 6 injections of one standard. Intermediate: Repeat on a different day.RSD ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1.e.g., ~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.e.g., ~0.5 µg/mL
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2).System suitability parameters must be met.

Method 2: Quantification by LC-MS/MS

Scientific Rationale

This method provides superior sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. This is essential for bioanalysis where the analyte is present at low concentrations in a complex biological matrix.

  • Chromatography: A similar reversed-phase LC setup is used, but often with narrower columns (e.g., 2.1 mm ID) and lower flow rates to enhance MS sensitivity.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The multiple nitrogen atoms in the analyte's structure are basic sites that readily accept a proton in the acidic mobile phase, forming a stable protonated molecule [M+H]⁺.

  • Mass Analysis: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This precursor → product ion transition is highly specific to the analyte, minimizing interference from matrix components.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with close retention time and similar ionization efficiency should be used to correct for variations in sample preparation and instrument response.

Detailed Experimental Protocol

A. Materials and Reagents

  • As per Method 1.

  • Internal Standard (IS): e.g., a structurally related pyrazole derivative or stable-isotope labeled analyte.

B. Instrumentation and Conditions

ParameterLC ConditionMS Condition
LC SystemWaters ACQUITY UPLC or equivalentSciex Triple Quad 6500+ or equivalent
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmIonization Mode
Mobile Phase A0.1% Formic Acid in WaterIon Source Temp.
Mobile Phase B0.1% Formic Acid in AcetonitrileIonSpray Voltage
Flow Rate0.4 mL/minCurtain Gas (CUR)
Column Temperature40 °CCollision Gas (CAD)
Injection Volume5 µLMRM Transitions
Analyte Q1 MassQ3 Mass (Collision Energy)
Example180.1 → 134.1 (25 eV) - Loss of ethoxy radical
Internal Standard e.g., 184.1 → 138.1 (25 eV)

C. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

  • Working and Calibration Standards: Serially dilute the analyte stock solution in the relevant matrix (e.g., blank plasma, formulation buffer). Spike a constant amount of IS working solution into each standard and sample to achieve a fixed final concentration.

D. Sample Preparation Workflow (for Plasma) A protein precipitation (PPT) approach is often sufficient for initial screening. For cleaner extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.[11][12]

G Sample 100 µL Plasma Sample Add_IS Add 25 µL Internal Standard Solution Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (containing 1% Formic Acid) Add_IS->Add_ACN Vortex Vortex for 1 min (to precipitate proteins) Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant to new vial Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject

Caption: Protein precipitation sample preparation workflow for bioanalysis.

Conclusion

This application note provides two distinct, validated methods for the quantification of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. The HPLC-UV method is a reliable workhorse for routine analysis in a QC environment. The LC-MS/MS method offers the high sensitivity and selectivity required for demanding applications such as bioanalysis. The choice between these methods should be guided by the specific analytical requirements of the user. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, precise, and defensible data, supporting the advancement of drug development programs involving this important class of molecules.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube (Pharmaceutical Guidelines) URL: [Link]

  • Title: Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines Source: PubMed URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]

  • Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sample Preparation Techniques for Precision in Analysis Source: Phenomenex URL: [Link]

  • Title: New Techniques for Sample Preparation in Analytical Chemistry Source: DiVA portal URL: [Link]

  • Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides Source: CORE URL: [Link]

  • Title: Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold. A new Potential Bioisostere of Indole and a Precursor of Push-Pull Dyes Source: The Royal Society of Chemistry URL: [Link]

  • Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes Source: PubMed Central (NIH) URL: [Link]

Sources

Screening Imidazo[1,2-b]pyrazole Libraries: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyrazole Scaffold in Drug Discovery

The imidazo[1,2-b]pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural rigidity and synthetic tractability have made it an attractive starting point for the development of novel therapeutics. Notably, derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays tailored for the discovery of bioactive compounds within imidazo[1,2-b]pyrazole libraries, with a particular focus on kinase inhibition.

Strategic Considerations for HTS Assay Selection

The choice of an appropriate HTS assay is paramount for the successful identification of promising lead compounds. For imidazo[1,2-b]pyrazole libraries, which are often designed to target ATP-binding sites of kinases, several homogenous (no-wash) assay formats are particularly well-suited. These include Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). The selection between these technologies will depend on factors such as the specific kinase target, the availability of reagents, and the desired screening throughput.

Application Note 1: Fluorescence Polarization (FP) Kinase Assay

Principle of the Assay

Fluorescence Polarization is a powerful technique for monitoring molecular interactions in solution.[3] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner, such as a protein kinase. A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to the much larger kinase, its tumbling is significantly slowed, leading to an increase in the polarization of the emitted light. Small molecule inhibitors from the imidazo[1,2-b]pyrazole library that bind to the kinase will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.

Experimental Workflow for FP Kinase Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Prepare Kinase Solution P1->P2 P3 Prepare Tracer Solution P1->P3 A2 Add Kinase Solution (e.g., 10 µL) P2->A2 A4 Add Tracer Solution (e.g., 10 µL) P3->A4 P4 Prepare Compound Plate A1 Dispense Compound/Control (e.g., 1 µL) P4->A1 A1->A2 A3 Incubate (e.g., 15 min) A2->A3 A3->A4 A5 Incubate to Equilibrium (e.g., 60 min) A4->A5 R1 Read Fluorescence Polarization (mP) A5->R1 R2 Calculate % Inhibition R1->R2 R3 Determine IC50 Values R2->R3 AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Kinase Buffer P2 Prepare Kinase, Substrate, & ATP Solution A2 Add Kinase/Substrate/ATP Mix P2->A2 P3 Prepare Detection Mix (Acceptor Beads & Antibody) A4 Add Detection Mix (Stop) P3->A4 P4 Prepare Donor Beads A6 Add Donor Beads P4->A6 P5 Prepare Compound Plate A1 Dispense Compound/Control P5->A1 A1->A2 A3 Incubate (Kinase Reaction) A2->A3 A3->A4 A5 Incubate (Detection) A4->A5 A5->A6 A7 Incubate (Final) A6->A7 R1 Read AlphaLISA Signal A7->R1 R2 Calculate % Inhibition R1->R2 R3 Determine IC50 Values R2->R3

Caption: Workflow for a typical AlphaLISA kinase inhibitor assay.

Detailed Protocol: AlphaLISA Assay for PI3K/Akt/mTOR Pathway Kinases

Given that imidazo[1,2-b]pyrazole derivatives have been identified as potent PI3K/mTOR dual inhibitors, this protocol is tailored for such targets. [1] Materials:

  • 384-well, white opaque OptiPlates™

  • Recombinant purified kinase (e.g., PI3Kα, mTOR)

  • Biotinylated substrate (e.g., a peptide or lipid substrate)

  • Phospho-specific antibody for the substrate

  • AlphaLISA Acceptor beads conjugated to an anti-species antibody (e.g., anti-Rabbit IgG)

  • AlphaLISA Streptavidin-Donor beads

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Stop/Detection Buffer (e.g., 1X AlphaLISA Immunoassay Buffer containing EDTA and the phospho-specific antibody)

  • Imidazo[1,2-b]pyrazole compound library in 100% DMSO

Procedure:

  • Kinase Reaction:

    • In the assay plate, add 1 µL of compound/control solution.

    • Prepare a 2X kinase/substrate/ATP mixture in Kinase Assay Buffer. The concentrations of kinase, substrate, and ATP must be optimized. Typically, the ATP concentration is set near its Km value.

    • Add 10 µL of the 2X kinase/substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of Stop/Detection Buffer containing the phospho-specific antibody and acceptor beads to each well to stop the kinase reaction and initiate detection.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Streptavidin-Donor beads (prepared in the dark) to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an Alpha-enabled plate reader.

Data Analysis:

Data analysis is performed similarly to the FP assay, by calculating percent inhibition and fitting the data to determine IC₅₀ values.

ParameterTypical Value/RangeReference
Final Kinase Concentration0.1-5 nM[4]
Final Substrate Concentration20-100 nM[4]
Final ATP Concentration10-100 µM (near Km)
Acceptor/Donor Bead Conc.10-20 µg/mL[5]
Z'-factor> 0.7[6]
Troubleshooting Common AlphaLISA Assay Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio Suboptimal concentrations of kinase, substrate, or ATP; Inefficient antibody.Systematically titrate each reaction component; test different phospho-specific antibodies. [7]
High Background Signal Non-specific binding of reagents; Contaminated buffer.Add a non-ionic detergent (e.g., Tween-20) to buffers; use high-purity reagents.
False Positives (Signal Quenchers) Compounds that absorb light at excitation/emission wavelengths or quench singlet oxygen.Perform a counter-screen with a pre-phosphorylated substrate to identify compounds that interfere with the detection system. [6]

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. [8][9][10][11]Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. [12]Imidazo[1,2-b]pyrazole and related scaffolds have been shown to effectively inhibit kinases within this pathway, such as PI3K and mTOR. [1]An HTS campaign using the protocols described above can identify novel imidazo[1,2-b]pyrazole derivatives that modulate this critical cancer-related pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-b]pyrazole Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks

Caption: Imidazo[1,2-b]pyrazoles can inhibit key nodes like PI3K and mTOR.

Assay Validation and Hit Selection

Ensuring Data Quality: The Z'-Factor

A critical step before initiating a full-scale HTS campaign is assay validation. The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay. [13][14][15]It is calculated using the means (µ) and standard deviations (σ) of the positive (p, no inhibition) and negative (n, maximal inhibition) controls:

Z' = 1 - [(3σ_p + 3σ_n) / |µ_p - µ_n|]

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. [16][15]

From Data to Hits: A Pragmatic Approach

Hit selection is a multi-step process that goes beyond simply picking compounds with the highest percent inhibition. [17][18]

  • Primary Screen Analysis: Identify initial hits based on a pre-defined activity threshold (e.g., >50% inhibition at a single concentration).

  • Confirmation and Dose-Response: Cherry-pick initial hits and re-test them in the primary assay to confirm their activity. Perform dose-response experiments to determine IC₅₀ values.

  • Orthogonal Assays: Validate confirmed hits in a secondary, mechanistically different assay to rule out technology-specific artifacts. For example, if the primary screen was an FP assay, an orthogonal assay could be a radiometric kinase assay or a different biochemical format.

  • Counter-Screens: Employ counter-screens to identify and eliminate compounds that interfere with the assay technology itself (e.g., autofluorescent compounds, AlphaLISA signal quenchers).

  • SAR Analysis: Analyze the structure-activity relationships (SAR) of the validated hit series to guide initial lead optimization efforts.

By following these rigorous protocols and validation procedures, researchers can confidently screen imidazo[1,2-b]pyrazole libraries to uncover novel and potent modulators of clinically relevant targets.

References

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. Molecules. [Link]

  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway.[4][5][19] ResearchGate. [Link]

  • Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Hit selection. Wikipedia. [Link]

  • FP Assay Troubleshooting? ResearchGate. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Frontiers in Chemistry. [Link]

  • PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... ResearchGate. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... ResearchGate. [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively.... ResearchGate. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. Molecular BioSystems. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling.... ResearchGate. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]

  • Explore biological graphs and networks using graph and Rgraphviz. Bioconductor. [Link]

  • Flowchart and HTS data. (A) Flowchart for the ITK screening,.... ResearchGate. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network. [Link]

Sources

Application Notes and Protocols for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Imidazo[1,2-b]pyrazole Scaffold

The imidazo[1,2-b]pyrazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Derivatives of this core structure have been extensively explored as anticancer, anti-inflammatory, antimicrobial, and antituberculosis agents.[1][3] Notably, the structurally related imidazo[1,2-b]pyrazole-7-carboxamides have demonstrated compelling efficacy in inducing differentiation and apoptosis in cancer cells, particularly in the context of acute myeloid leukemia (AML).[4]

This document provides detailed application notes and protocols for the use of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate as a chemical probe. While direct characterization of this specific ethyl ester as a chemical probe is emerging, its structural similarity to well-studied analogs suggests significant potential for investigating cellular pathways. It is hypothesized that Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate may function as a cell-permeable prodrug, which upon intracellular esterase-mediated hydrolysis, releases the corresponding carboxylic acid as the active biological agent. This guide will, therefore, extrapolate from the known mechanisms of closely related compounds to provide a framework for its application in cell-based assays.

Hypothesized Mechanism of Action: A Dual Threat to Cancer Cells

Based on extensive research into imidazo[1,2-b]pyrazole-7-carboxamides, a plausible mechanism of action for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate involves the induction of differentiation-coupled apoptosis in susceptible cancer cell lines.[4] This process is thought to be initiated by the activation of key signaling pathways, including the ERK and Akt pathways, which initially promote cell survival before tipping the balance towards differentiation and eventual apoptosis. A key player in this transition is the activation of the AP-1 transcription factor complex, a known driver of cellular differentiation.[4]

Furthermore, some imidazo[1,2-b]pyrazole-7-carboxylate derivatives have been investigated as inhibitors of α-glucosidase, suggesting a potential role in modulating carbohydrate metabolism.[1] The imidazo[1,2-b]pyrazole scaffold is also a component of known kinase inhibitors, indicating that Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate could exhibit activity against specific kinases.[5][6]

Proposed Signaling Pathway in AML Cells:

G Probe Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (Prodrug) Active_Metabolite 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (Active Form) Probe->Active_Metabolite Intracellular Esterases ERK_Akt ERK & Akt Activation (Early Survival Response) Active_Metabolite->ERK_Akt Vav1_AP1 Vav1 & AP-1 Complex Induction ERK_Akt->Vav1_AP1 Differentiation Granulocytic Differentiation (CD33↓, CD11b↑, MPO↑) Vav1_AP1->Differentiation Mitochondria Mitochondrial Depolarization Differentiation->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action in AML cells.

Application Notes

Probing Cancer Cell Fate: Differentiation and Viability

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a promising tool for investigating the molecular switches that govern cancer cell proliferation, differentiation, and apoptosis. Its utility is particularly relevant in hematological malignancies like AML, where the induction of differentiation is a validated therapeutic strategy.

Key Applications:

  • Screening for cytotoxic and cytostatic effects in various cancer cell lines.

  • Studying the induction of differentiation in myeloid leukemia cell lines (e.g., HL-60, U937).

  • Investigating the signaling pathways that link differentiation to apoptosis.

Investigating Enzyme Inhibition: Beyond Cancer

The reported activity of related carboxylates as α-glucosidase inhibitors suggests that Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate could be employed to study metabolic pathways.[1]

Key Applications:

  • In vitro screening for inhibitory activity against α-glucosidase and other glycosidases.

  • Studying the effects of inhibiting carbohydrate metabolism in cellular models.

Kinase Inhibitor Discovery and Profiling

The imidazo[1,2-b]pyrazole scaffold is present in several kinase inhibitors.[5][6] Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can, therefore, be used as a starting point for kinase inhibitor discovery programs.

Key Applications:

  • Screening against a panel of kinases to identify potential targets.

  • Serving as a scaffold for the development of more potent and selective kinase inhibitors.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability and Proliferation Assay (MTT/Resazurin)

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.

Workflow:

G Start Seed cells in 96-well plate Treat Treat with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (Dose-response) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_Reagent Add MTT or Resazurin reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read Measure absorbance or fluorescence Incubate_Reagent->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (dissolved in DMSO)

  • MTT or Resazurin reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium and add the medium containing the compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the MTT or Resazurin reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the compound.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Workflow:

G Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for apoptosis analysis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate at the desired concentration and time point.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Immunophenotyping to Assess Cell Differentiation

This protocol uses flow cytometry to measure the expression of cell surface markers associated with differentiation.

Materials:

  • Treated and control cells (e.g., HL-60)

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD33)

  • Flow cytometer

Procedure:

  • Treat cells with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

  • Harvest and wash the cells.

  • Incubate the cells with the fluorescently labeled antibodies for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Acquire and analyze the data to determine the percentage of cells expressing the markers of interest.

Protocol 4: In Vitro α-Glucosidase Inhibition Assay

This is a colorimetric assay to measure the inhibition of α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

  • Sodium phosphate buffer

  • Sodium carbonate (to stop the reaction)

  • 96-well plate and plate reader

Procedure:

  • Add the buffer, α-glucosidase solution, and different concentrations of the compound to the wells of a 96-well plate.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

Controls:

  • Negative Control: Reaction without the inhibitor.

  • Positive Control: A known α-glucosidase inhibitor (e.g., acarbose).

Data Presentation

Quantitative data should be presented in a clear and concise manner. For example, the cytotoxic activity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can be summarized in a table.

Table 1: Hypothetical IC50 Values for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
HL-60Acute Promyelocytic Leukemia5.2
U937Histiocytic Lymphoma8.9
MCF-7Breast Adenocarcinoma15.4
A549Lung Carcinoma> 50

Trustworthiness and Self-Validation

To ensure the scientific rigor of studies using Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate as a chemical probe, the following points are crucial:

  • Purity and Characterization: The purity of the compound should be confirmed by analytical methods such as NMR and mass spectrometry.

  • Use of Controls: Appropriate positive and negative controls are essential for interpreting the results of any assay.

  • Inactive Analog: If available, an inactive structural analog should be used as a negative control to demonstrate that the observed effects are specific to the chemical structure of the probe.

  • Target Engagement: Once a specific molecular target is identified, cellular thermal shift assays (CETSA) or other biophysical methods should be employed to confirm direct binding of the compound to its target in a cellular context.

References

  • Bruno, O., et al. (1999). Synthesis and chemotaxis inhibitory activity of 1H-pyrazole-4-carboxylic acid ethyl esters. Il Farmaco, 54(11), 737-744.
  • Demjén, A., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062. Available at: [Link]

  • Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][8][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Available at: [Link]

  • Mishra, V. K., et al. (2024). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole and Imidazo[1,2-b]triazole Glycohybrids and Their Anticancer Activity. Synthesis, 56(07), 1017-1025.
  • Peytam, F., et al. (2020). Imidazo[1,2-b]pyrazole-7-carboxylate derivatives as candidates for the treatment of diabetes. Medicinal Chemistry Research, 29, 1345-1353.
  • Rostom, S. A., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
  • Saleh, N. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(22), 7599. Available at: [Link]

  • Schwärzer, C., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(41), 13855-13861. Available at: [Link]

  • Szabó, E., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences, 21(14), 5135. Available at: [Link]

  • Various Authors. (2017). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 22(10), 1644. Available at: [Link]

  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11.
  • Various Authors. (2023). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Molecules, 28(13), 5093. Available at: [Link]

Sources

Application Note: Formulation Strategies for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a representative of this class, yet a critical barrier to its preclinical assessment is the absence of publicly available physicochemical data, which is essential for rational formulation development.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize and formulate this compound for in vivo studies. We present a workflow beginning with essential pre-formulation analysis, followed by detailed protocols for developing formulations suitable for oral and intravenous administration. The protocols are designed to be practical, explaining the scientific rationale behind each step and incorporating critical quality control measures to ensure formulation stability, homogeneity, and suitability for preclinical research.

Part 1: Pre-Formulation Assessment - The Foundation for Rational Formulation Design

Rationale: Before any formulation work begins, a thorough pre-formulation assessment is paramount. For a novel compound with limited data, this phase is the most critical as it identifies potential liabilities and informs the selection of an appropriate formulation strategy, thereby saving resources and preventing study failures.[4] This initial characterization provides the fundamental data needed to overcome challenges such as poor solubility and ensure consistent, reliable drug exposure in animal models.

Protocol 1.1: Essential Physicochemical Characterization of the API

This protocol outlines the initial analyses to be performed on the Active Pharmaceutical Ingredient (API), Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

1. Organoleptic and Microscopic Evaluation:

  • Step 1: Visually inspect the API powder for its color, appearance (e.g., crystalline, amorphous), and flow properties.
  • Step 2: Prepare a wet mount of the API on a microscope slide using a non-solvent (e.g., mineral oil).
  • Step 3: Observe the particles under a light microscope. Note the particle shape and size distribution.
  • Causality: The morphology and size of API particles can significantly influence dissolution rate and, consequently, bioavailability.[5][6] Irregular shapes or agglomerates may require particle size reduction techniques.

2. Equilibrium Solubility Screening:

  • Step 1: Prepare a stock of saturated solutions by adding an excess amount of the API (e.g., 10-20 mg) to 1 mL of various vehicles in separate glass vials. A summary of recommended vehicles is provided in Table 1.
  • Step 2: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
  • Step 3: Centrifuge the samples to pellet the excess, undissolved solid.
  • Step 4: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates.
  • Step 5: Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.
  • Causality: Solubility data is the cornerstone of formulation design. It dictates whether a simple solution is feasible or if more complex strategies like suspensions or co-solvent systems are necessary.[7][8] Testing in a range of vehicles provides a comprehensive profile for both aqueous and lipid-based formulation approaches.

Table 1: Recommended Vehicles for Solubility Screening

Vehicle Category Specific Examples Rationale for Inclusion
Aqueous Buffers Purified Water, 0.9% Saline, PBS (pH 7.4), 0.1 N HCl (pH ~1.2) Simulates physiological conditions and assesses pH-dependent solubility.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol Common solubilizers for parenteral and oral formulations.[9]
Surfactants 0.5% Tween® 80, 0.5% Cremophor® EL Used as wetting agents or solubilizers to improve dispersion and solubility.[10]
Complexing Agents 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water Can form inclusion complexes to significantly enhance aqueous solubility.[9]

| Lipids/Oils | Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT) | Vehicles for lipophilic compounds, potentially enhancing absorption.[11] |

3. Solid-State Characterization:

  • Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-Ray Powder Diffraction (XRPD) are highly recommended.
  • Causality: These methods determine the compound's melting point, thermal stability, and crystallinity. The presence of different polymorphic forms can lead to significant variations in solubility and stability, making this a critical quality attribute to control.[5][12]

dot

Caption: Oral Suspension Preparation Workflow.

Part 3: Formulation Development for Intravenous Administration

Rationale: Intravenous (IV) administration is essential for determining key pharmacokinetic parameters like clearance, volume of distribution, and absolute bioavailability. The primary constraint for IV formulations is the absolute requirement for the drug to be completely dissolved, resulting in a clear, particle-free solution to prevent embolism. [10][13]

Protocol 3.1: Preparation of a 1 mg/mL IV Formulation using a Co-Solvent System

This protocol uses a ternary system of PEG 400, Ethanol, and Saline. PEG 400 is a highly effective and safe solubilizer, while ethanol can further aid in initial drug dissolution. The final formulation is diluted in saline to maintain physiological osmolality as closely as possible.

Materials:

  • Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (API)

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Ethanol (Dehydrated, USP grade)

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile glass vials

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

Procedure:

  • Solubilization:

    • Accurately weigh the required amount of API and place it in a sterile glass vial.

    • Prepare the co-solvent pre-mix. For a final vehicle composition of 30% PEG 400 / 10% Ethanol / 60% Saline, first add the 10% volume of ethanol to the API. Vortex gently to dissolve.

    • Add the 30% volume of PEG 400 to the vial. Vortex until the solution is completely clear.

  • Dilution:

    • Slowly add the 60% volume of normal saline to the co-solvent mixture in a stepwise manner while continuously vortexing.

    • CRITICAL STEP: Observe the solution closely for any signs of precipitation or cloudiness. If precipitation occurs, the formulation is not viable and a different co-solvent ratio or approach is needed.

  • Sterilization:

    • Aseptically draw the final, clear solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter and filter the solution into a final sterile vial.

Quality Control:

  • Clarity: The final filtered solution must be perfectly clear and free of any visible particles.

  • pH and Osmolality: Measure the pH and osmolality of the final formulation to ensure it is within a physiologically tolerable range (pH typically 4-8 for unbuffered solutions). [13]* Stability upon Dilution: Perform a small-scale test to ensure the drug does not precipitate when diluted in saline or 5% dextrose solution, simulating dilution in the bloodstream. [14]

dot

Caption: IV Co-Solvent Solution Preparation Workflow.

Part 4: In Vivo Study Considerations

The successful preparation of a formulation is the prerequisite for meaningful in vivo research. All studies must be conducted in compliance with institutional and national guidelines for animal welfare (e.g., IACUC) and, where applicable, Good Laboratory Practices (GLP). [15][16]

  • Dose Administration: Use appropriate gavage needles (e.g., 20-22 gauge, ball-tipped for mice) for oral administration to minimize risk of injury. [17]For IV injections, common routes in rodents include the tail vein. Ensure the suspension is well-mixed immediately before drawing each dose for oral gavage to guarantee dose accuracy.

  • Dose Volume: Standard dose volumes for mice are typically 5-10 mL/kg for oral gavage and up to 5 mL/kg for intravenous injection.

  • Tolerability Studies: Before initiating efficacy studies, it is advisable to conduct a dose-range finding or maximum tolerated dose (MTD) study to identify a safe dose range and observe for any acute toxicities caused by the API or the vehicle. [18]* Pharmacokinetic (PK) Studies: A well-designed PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. [4][19]This data helps correlate the administered dose with systemic exposure and, ultimately, the observed pharmacological effect.

By following this systematic approach, researchers can develop robust and reliable formulations of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, enabling the rigorous in vivo evaluation required to advance this promising compound in the drug discovery pipeline.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Drug Development & Delivery. (Date not specified). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Naidoo, N., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceuticals. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • PPD. (Date not specified). Preclinical Studies in Drug Development. [Link]

  • UCL Discovery. (Date not specified). Investigation of the formulation, characteristics and performance of polymeric drug carrier particles intended for oral administration. [Link]

  • protocols.io. (2011). Voluntary oral administration of drugs in mice. [Link]

  • ResearchGate. (Date not specified). 57 questions with answers in ORAL GAVAGE | Science topic. [Link]

  • BioAgilytix. (Date not specified). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. [Link]

  • ResearchGate. (Date not specified). Physical stability of pharmaceutical formulations: Solid-state characterization of amorphous dispersions | Request PDF. [Link]

  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (Date not specified). The effects of various doses of the four imidazopyridine derivatives.... [Link]

  • HORIBA Scientific. (2024). Why does Particle Size Matter for Pharmaceuticals?. [Link]

  • Contract Laboratory. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. [Link]

  • National Institutes of Health (NIH). (Date not specified). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects.... [Link]

  • National Institutes of Health (NIH). (Date not specified). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. [Link]

  • Cambridge MedChem Consulting. (Date not specified). Formulation. [Link]

  • ResearchGate. (Date not specified). Injectable Formulations of Poorly Water-Soluble Drugs. [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. [Link]

  • Pharmapproach. (Date not specified). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • National Institutes of Health (NIH). (Date not specified). General Principles of Preclinical Study Design. [Link]

  • National Institutes of Health (NIH). (Date not specified). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • PubChem. (2025). 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. [Link]

  • ResearchGate. (2025). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • National Institutes of Health (NIH). (Date not specified). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. [Link]

  • CORE. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. [Link]

  • PubMed. (Date not specified). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. [Link]

  • Google Patents. (Date not specified).
  • PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • World Pharma Today. (Date not specified). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (Date not specified). The synthesis route of aryl azo imidazopyrazole derivatives 26a–c.. [Link]

  • National Institutes of Health (NIH). (Date not specified). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyrazole derivatives. This scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting protocols specifically tailored to enhance the yield and purity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. Our goal is to move beyond simple step-by-step instructions and explain the causality behind key experimental choices, empowering you to rationalize and optimize your synthetic strategy.

Section 1: The Core Reaction - Mechanism and Rationale

The synthesis of the 1H-imidazo[1,2-b]pyrazole core is most commonly achieved through the condensation of a substituted 3-aminopyrazole with an α-haloketone or a related electrophile. This reaction proceeds via a sequential process involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to form the aromatic bicyclic system. Understanding this mechanism is critical for troubleshooting, as each step presents a potential bottleneck for the overall yield.

An alternative and powerful method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR), which brings together a 3-aminopyrazole, an aldehyde, and an isocyanide in a single, convergent step, often under acidic catalysis.[4][5] While highly efficient for generating molecular diversity, this guide will focus on optimizing the more traditional and frequently encountered condensation pathway.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aminopyrazole Ethyl 3-amino-1H- pyrazole-4-carboxylate Intermediate1 N-Alkylated Intermediate Aminopyrazole->Intermediate1 1. Nucleophilic Attack (SN2) AlphaHalo α-Haloketone (e.g., Chloroacetaldehyde) AlphaHalo->Intermediate1 Intermediate2 Cyclized Dihydroxy Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Ethyl 1H-imidazo[1,2-b]- pyrazole-7-carboxylate Intermediate2->Product 3. Dehydration (Aromatization) Base Base (e.g., K2CO3) Base->Aminopyrazole Deprotonation troubleshooting_workflow cluster_analysis Initial Analysis cluster_paths Troubleshooting Paths cluster_solutions Corrective Actions start Low Yield of Ethyl 1H-imidazo[1,2-b]pyrazole- 7-carboxylate TLC_LCMS Analyze Crude Reaction Mixture (TLC, LC-MS) start->TLC_LCMS UnreactedSM High % of Starting Material? TLC_LCMS->UnreactedSM MultipleProducts Multiple Close-Running Products? TLC_LCMS->MultipleProducts LowConversion Reaction Stalled / Slow? TLC_LCMS->LowConversion UnreactedSM->LowConversion No Sol_Base Increase Base Equivalents (5 eq.) Use K2CO3 UnreactedSM->Sol_Base Yes MultipleProducts->LowConversion No Sol_PurifySM Confirm Purity of Starting Aminopyrazole MultipleProducts->Sol_PurifySM Yes Sol_Aromatize Force Dehydration: Increase Temp / Time MultipleProducts->Sol_Aromatize Sol_Solvent Switch to Co-Solvent (EtOH:THF 1:1) LowConversion->Sol_Solvent Yes Sol_Temp Increase Temperature (90 °C) LowConversion->Sol_Temp Sol_Base->Sol_Solvent Sol_Solvent->Sol_Temp

Sources

Technical Support Center: Purification of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Q1: What are the most common impurities I should expect after the synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

A1: The impurities largely depend on the synthetic route. For instance, in a Groebke-Blackburn-Bienaymé three-component reaction, common impurities include unreacted 3-aminopyrazole, aldehyde, and isocyanide starting materials. You may also encounter byproducts from side reactions, such as regioisomers or products from the self-condensation of the starting materials. It is crucial to obtain a crude NMR or LC-MS to identify the major impurities before selecting a purification strategy.

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

A2: An oily product often indicates the presence of residual solvents or low-melting impurities. First, ensure all volatile solvents are removed under high vacuum. If the product is still an oil, you can attempt to precipitate it by triturating with a non-polar solvent like hexanes or diethyl ether. This can often help to crash out the solid product, leaving some impurities in the solvent. If this fails, column chromatography is your next best step to isolate the product from the interfering substances.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A3: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on literature for similar compounds, a gradient of 10% to 50% ethyl acetate in hexanes is a reasonable range to start with.[1] It is highly recommended to first run a TLC analysis with different solvent ratios to determine the optimal separation conditions. The 1H-imidazo[1,2-b]pyrazole core is moderately polar, so you should expect it to have a moderate Rf value in these systems.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for removing more non-polar impurities or if the compound exhibits poor solubility in normal-phase eluents. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Be mindful that if your compound is acid-sensitive, it's best to avoid acidic modifiers.

Troubleshooting Guides

This section provides in-depth troubleshooting for more complex purification challenges.

Problem 1: Poor Separation and Tailing during Silica Gel Chromatography

Issue: You are observing broad, tailing peaks during column chromatography, leading to poor separation of your product from closely eluting impurities.

Underlying Cause: The nitrogen atoms in the imidazo[1,2-b]pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing and, in some cases, irreversible adsorption of the product onto the column.

Solutions:

  • Addition of a Basic Modifier: To mitigate the interaction with acidic silica, a small amount of a basic modifier can be added to the eluent. Triethylamine (NEt₃) at a concentration of 0.1-1% (v/v) is commonly used.[1] This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and improved separation.

  • Use of Deactivated Silica: If adding a modifier is not sufficient or desirable for your downstream application, consider using deactivated silica gel. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a silylating agent.

  • Switching to an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. It is important to screen different grades of alumina and solvent systems, as the activity can vary.

Workflow for Optimizing Chromatography Conditions

G A Purification Process B Potential Degradation A->B C Acid/Base Sensitivity B->C D Thermal Sensitivity B->D E Oxidative Sensitivity B->E F Use Neutral pH C->F Mitigate with G Moderate Temperatures D->G Mitigate with H Inert Atmosphere E->H Mitigate with

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility hurdles with this promising heterocyclic compound. We will explore the underlying reasons for its challenging solubility profile and provide a series of practical, step-by-step troubleshooting guides and frequently asked questions to help you achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in my aqueous buffer. Why is this compound so poorly soluble?

A: Your experience is not uncommon. The solubility challenge with this molecule stems directly from its chemical structure.

  • Crystal Lattice Energy: The core of your compound is the 1H-imidazo[1,2-b]pyrazole scaffold, a planar, rigid heterocyclic system. Molecules of this type tend to stack efficiently in the solid state, forming a highly stable crystal lattice.[1][2] A large amount of energy is required to break these strong intermolecular interactions and allow individual molecules to be solvated by water, resulting in low thermodynamic solubility.

  • Hydrophobicity: The ethyl ester group and the fused ring system contribute to the molecule's overall lipophilic (hydrophobic) character, further limiting its affinity for aqueous media. Interestingly, replacing a traditional indole ring with the 1H-imidazo[1,2-b]pyrazole scaffold has been shown in related compounds to significantly improve solubility, suggesting that while challenging, it is a more favorable scaffold than some alternatives.[2][3]

Q2: What are the first-line strategies I should try to get my compound into solution for a preliminary biological assay?

A: For initial screening and discovery-phase experiments, the goal is often to achieve a sufficient concentration quickly without extensive formulation development. We recommend a tiered approach, starting with the simplest methods.

  • Co-solvent Systems: The most direct method is to reduce the polarity of your aqueous vehicle by introducing a water-miscible organic solvent, known as a co-solvent.[4][5][6] This disrupts the hydrogen bonding network of water and makes the solvent more hospitable to your lipophilic compound.[5][7]

    • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, N,N-dimethylformamide (DMF), and polyethylene glycols (PEGs) are standard starting points.[8][9]

    • Critical Consideration: Always prepare a concentrated stock solution of your compound in 100% co-solvent (e.g., 10-50 mM in DMSO) and then dilute this stock into your aqueous assay buffer. Be mindful of the final co-solvent concentration; many cell-based assays are sensitive to concentrations above 0.5-1% DMSO.

  • pH Adjustment: The imidazo[1,2-b]pyrazole core contains nitrogen atoms that can be protonated. This suggests the molecule is a weak base, and its solubility will likely be pH-dependent.[10]

    • Mechanism: In acidic conditions (lower pH), the nitrogen atoms can become protonated, creating a positively charged species (a salt). This ionized form is generally much more soluble in water than the neutral molecule.[4][11][12]

    • Actionable Step: Try dissolving the compound in a buffer with a lower pH (e.g., pH 4-5). If successful, this can be a simple and effective method, provided the low pH does not interfere with your downstream experiment.

This troubleshooting workflow provides a logical progression from simple to more complex solutions.

Caption: Tiered Troubleshooting Workflow for Solubility Enhancement.

Q3: The simple methods aren't working or are incompatible with my experiment. What advanced formulation strategies can I explore?

A: When initial methods fail, moving to more sophisticated formulation techniques is necessary. These approaches modify the solid-state properties of the drug or use specialized excipients to enhance solubility.

Strategy Mechanism of Action Advantages Considerations
Salt Formation Converts the neutral molecule into an ionic salt form, which has much higher aqueous solubility and often a faster dissolution rate.[12][13][14]Well-established, scalable, and can dramatically increase solubility.[15]Requires an ionizable group on the molecule. The resulting salt may have different stability or hygroscopicity profiles.[16]
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted into its high-energy, disordered amorphous state and dispersed within a polymer matrix.[17][18][19] This bypasses the energy penalty of breaking the crystal lattice.[20]Can achieve significant increases in apparent solubility, leading to supersaturation.[17] Applicable to a wide range of molecules.[19]The amorphous state is thermodynamically unstable and can recrystallize over time.[20] Requires careful selection of a stabilizing polymer.[21]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic central cavity of a cyclic oligosaccharide (cyclodextrin).[22][23] The hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[][25]Effective for many lipophilic drugs. Can also improve stability.[26] Commercially available excipients (e.g., Captisol®) exist.[27]Requires a good fit between the drug and the cyclodextrin cavity. Can be limited by the stoichiometry of complexation.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Systematic Co-solvent Screening

This protocol helps you identify the most effective co-solvent and the maximum achievable concentration before precipitation.

  • Preparation:

    • Prepare a high-concentration stock solution of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (e.g., 20 mg/mL or ~100 mM) in 100% DMSO.

    • Set up a 96-well plate or a series of microcentrifuge tubes, each containing your target aqueous buffer (e.g., PBS, pH 7.4).

  • Execution:

    • Add increasing volumes of the DMSO stock solution to the buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10%).

    • Mix thoroughly and allow the solutions to equilibrate at room temperature for at least 1 hour.

  • Analysis:

    • Visually inspect each well/tube for any signs of precipitation (cloudiness, solid particles).

    • For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

    • The highest concentration without precipitation is your kinetic solubility limit under these conditions.

  • Troubleshooting:

    • Precipitation at low % DMSO: The compound is very poorly soluble. Consider a different co-solvent like NMP or PEG 400, or proceed to pH modification.

    • Compound "crashes out" over time: This indicates your solution is supersaturated and thermodynamically unstable. For short-term experiments, use the solution immediately after preparation. For longer-term stability, a lower concentration or an advanced formulation is needed.

Protocol 2: Generating a pH-Solubility Profile

This experiment determines the relationship between pH and the solubility of your compound.

  • Preparation:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with low salt concentration to start (e.g., citrate for acidic, phosphate for neutral, borate for basic).

    • Weigh an excess amount of the solid compound into separate vials for each buffer.

  • Execution:

    • Add a fixed volume of each buffer to its corresponding vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Analysis:

    • After equilibration, filter or centrifuge the samples to remove undissolved solid.

    • Measure the pH of the supernatant to confirm it has not changed.

    • Quantify the concentration of the dissolved compound in the clear supernatant by HPLC-UV or a similar method.

    • Plot solubility (e.g., in µg/mL or µM) versus the final measured pH.

  • Troubleshooting:

    • No significant solubility increase at low pH: The pKa of the basic center may be very low, or the intrinsic solubility of the salt form is still poor. This suggests pH modification alone may be insufficient.

    • Compound degradation: If the HPLC analysis shows new peaks, especially at extreme pH values, the compound may be unstable. This is a critical parameter for formulation development.

Protocol 3: Lab-Scale Amorphous Solid Dispersion (Solvent Evaporation)

This method creates a small batch of ASD for in vitro testing, using a polymer like PVP K30 or HPMCAS.[21]

  • Preparation:

    • Select a volatile solvent that dissolves both your compound and the chosen polymer (e.g., methanol, acetone, or a mixture).

    • Choose a drug-to-polymer ratio to test, starting with a low drug load (e.g., 1:9 or 1:4 by weight).

  • Execution:

    • Dissolve the compound and the polymer completely in the chosen solvent in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state.

    • Further dry the resulting solid film/powder under high vacuum for several hours to remove any residual solvent.

  • Analysis:

    • Scrape the solid material from the flask. This is your ASD.

    • Perform a dissolution test: Add the ASD powder to your aqueous buffer and compare the rate and extent of dissolution to that of the original crystalline compound. You should observe a much faster dissolution and likely a higher transient concentration (supersaturation).[21]

  • Troubleshooting:

    • Incomplete dissolution of drug/polymer: A different solvent system is needed.

    • Oily or sticky final product: This can happen with low glass transition temperature (Tg) polymers or if residual solvent is present. Ensure thorough drying.

    • No improvement in dissolution: The drug may have recrystallized during the process. This can be confirmed by techniques like DSC or PXRD.[21] A higher polymer ratio or a different polymer may be needed to stabilize the amorphous form.

Caption: Mechanism of Cyclodextrin-Mediated Solubilization.

References

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. Available at: [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (2021). PubMed. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). PubMed Central. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed. Available at: [Link]

  • Solubility Enhancement Techniques of Poorly Water Soluble Drug. (2018). International Journal of Science and Research (IJSR). Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Available at: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2012). Touro Scholar. Available at: [Link]

  • (PDF) Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (2021). ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central. Available at: [Link]

  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2024). The Pharma Innovation. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2019). Molecules. Available at: [Link]

  • Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. (2024). YouTube. Available at: [Link]

  • Improving solubility via structural modification. (2022). ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Salt formation improved the properties of a candidate drug during early formulation development. (2021). ResearchGate. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2019). Int J Pharm Chem Anal. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). Chimica Oggi. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Taylor & Francis Online. Available at: [Link]

  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. Available at: [Link]

  • 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). PubMed Central. Available at: [Link]

  • Excipients for solubility dissolution and permeation enhancement. (2022). Slideshare. Available at: [Link]

  • Pyrazole, Imidazole, and Isoindolone Dipyrrinone Analogs: pH Dependent Fluorophores that Red-Shift Emission Frequencies in Basic Solution. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2020). National Institutes of Health (NIH). Available at: [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (2020). ResearchGate. Available at: [Link]

  • Study of the Effects of Methanol, Ethanol and Propanol Alcohols as Co-Solvents on the Interaction of Methimazole, Propranolol and Phenazopyridine with Carbon Dioxide in Supercritical Conditions by Molecular Dynamics. (2023). ResearchGate. Available at: [Link]

  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. (2018). PubMed. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent. (2024). PubMed Central. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). MDPI. Available at: [Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2020). Chemical Science (RSC Publishing). Available at: [Link]

  • Solubility modelling and preferential solvation of paclobutrazol in co-solvent mixtures of (ethanol, n -propanol) and (1,4-dioxane + water). (2023). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-b]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during synthesis, ensuring the efficiency and success of your experimental work.

Introduction to the Chemistry

The imidazo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer and antituberculosis agents.[1][2] The most common and versatile method for its construction is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR), which brings together a 5-aminopyrazole, an aldehyde, and an isocyanide in a single, atom-economical step.[3][4] Another classical approach involves the condensation of a 5-aminopyrazole with an α-haloketone.

While these methods are powerful, they are not without their challenges. The inherent reactivity of the starting materials and intermediates can lead to a variety of side reactions, resulting in low yields, complex product mixtures, and purification difficulties. This guide is structured to address these specific issues head-on, providing not just solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a practical question-and-answer style to directly address the problems you may be facing at the bench.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-b]pyrazole

Question: I've set up my GBB reaction, but I'm getting a very low yield of my target product, or the reaction isn't proceeding at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is a common frustration, but it can usually be resolved by systematically evaluating the key reaction parameters. The GBB reaction is an acid-catalyzed process, and its success hinges on the efficient formation of a key iminium intermediate.

Probable Causes & Recommended Solutions:

  • Inefficient Imine Formation: The reaction begins with the acid-catalyzed condensation of the 5-aminopyrazole and the aldehyde to form an imine. If this step is slow or reversible, the overall reaction will suffer.

    • Solution: Increase the catalyst loading or switch to a more effective catalyst. While Brønsted acids like trifluoroacetic acid (TFA) or perchloric acid are common, Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can be more potent.[4] The use of a dehydrating agent, such as trimethyl orthoformate, can also drive the equilibrium towards the imine product.

  • Poor Nucleophilicity of the Isocyanide: The isocyanide must be nucleophilic enough to attack the iminium ion.

    • Solution: Ensure the purity of your isocyanide. Isocyanides can degrade over time, especially if not stored properly. If using an electronically poor isocyanide, you may need to use more forcing conditions (higher temperature, stronger catalyst).

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role.

    • Solution: While many GBB reactions are run at room temperature, some require heating. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times. The choice of solvent is also crucial; alcohols like methanol or ethanol are often used and have been shown to act as co-catalysts, accelerating key steps.[5]

  • Steric Hindrance: Bulky substituents on any of the three components can slow down the reaction.

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction time and temperature. In some cases, a less sterically hindered analogue of one of the starting materials may be required to achieve a good yield.

ParameterRecommendationRationale
Catalyst Try a Lewis acid (e.g., Sc(OTf)₃) if a Brønsted acid (e.g., TFA) is ineffective.Lewis acids can be more effective at activating the aldehyde and promoting imine formation.
Temperature Gradually increase from room temperature to reflux. Consider microwave heating.Provides the necessary activation energy to overcome reaction barriers.
Solvent Methanol or ethanol are good starting points.Alcohols can participate in the reaction mechanism, acting as proton shuttles and accelerating the reaction.[5]
Additives Add a dehydrating agent like trimethyl orthoformate.Removes water from the reaction, shifting the equilibrium towards the formation of the imine intermediate.
Issue 2: Formation of Multiple Products - A Purification Nightmare

Question: My reaction is working, but I'm getting a complex mixture of products that are difficult to separate by column chromatography. What are these side products and how can I avoid them?

Answer: The formation of multiple products is often due to competing reaction pathways. In the synthesis of imidazo[1,2-b]pyrazoles, the most common culprits are the formation of regioisomers and side reactions involving the starting materials.

A. Regioisomer Formation

The GBB reaction with a substituted 5-aminopyrazole can potentially lead to two different regioisomers.[3] This is because the initial imine formation can involve either of the two ring nitrogens of the aminopyrazole, leading to different cyclization pathways.

DOT Script for Regioisomer Formation

GBB_Regioisomers cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B 5-Aminopyrazole 5-Aminopyrazole Imine_A Imine Intermediate A 5-Aminopyrazole->Imine_A + Aldehyde Imine_B Imine Intermediate B 5-Aminopyrazole->Imine_B + Aldehyde Aldehyde Aldehyde Isocyanide Isocyanide Nitrilium_A Nitrilium Ion A Imine_A->Nitrilium_A + Isocyanide Product_A Imidazo[1,2-b]pyrazole (Desired Product) Nitrilium_A->Product_A Intramolecular Cyclization Nitrilium_B Nitrilium Ion B Imine_B->Nitrilium_B + Isocyanide Product_B Imidazo[1,5-b]pyrazole (Regioisomeric Side Product) Nitrilium_B->Product_B Intramolecular Cyclization

Caption: Competing pathways leading to regioisomeric products.

Troubleshooting Regioselectivity:

  • Electronic Effects: The electronics of the 5-aminopyrazole ring can direct the initial condensation. Electron-withdrawing groups on the pyrazole ring can influence which nitrogen is more nucleophilic.

  • Steric Hindrance: A bulky substituent at the N1 position of the pyrazole will likely favor condensation at the exocyclic amino group, leading to the desired imidazo[1,2-b]pyrazole.

  • Reaction Conditions: The choice of acid catalyst and solvent can influence the regiochemical outcome. It is often a matter of empirical screening to find the optimal conditions for the desired isomer.

B. Side Reactions of Starting Materials

  • Aldehyde Self-Condensation: Under acidic conditions, aldehydes (especially those with α-hydrogens) can undergo self-aldol condensation, leading to undesired byproducts and consumption of the starting material.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the aminopyrazole and catalyst. This keeps the concentration of free aldehyde low, minimizing self-condensation.

  • Isocyanide "Self-Trapping": Isocyanides with an acidic α-proton, such as methyl isocyanoacetate, can be deprotonated under basic conditions or form an enolate-like species that can react with another molecule of the isocyanide, leading to dimerization or polymerization. This is a known issue that can result in lower yields of the desired GBB product.[3]

    • Solution: Use strictly anhydrous and aprotic solvents if possible, and avoid strong bases. If the problem persists, consider using an isocyanide without an acidic α-proton, such as tert-butyl isocyanide or cyclohexyl isocyanide.

DOT Script for Isocyanide Self-Trapping

Isocyanide_Side_Reaction Isocyanoacetate_1 Methyl Isocyanoacetate Enolate Enolate Intermediate Isocyanoacetate_1->Enolate Deprotonation Dimer Dimerized Side Product Enolate->Dimer Attacks Isocyanoacetate_2 Another Molecule of Methyl Isocyanoacetate Isocyanoacetate_2->Dimer

Caption: Plausible self-trapping pathway for methyl isocyanoacetate.

C. Alternative Cyclization Pathways

The 5-aminopyrazole nucleus is versatile. Under certain conditions, especially with different reaction partners, it can participate in alternative cyclization reactions to yield completely different heterocyclic systems. For example, the reaction of 5-aminopyrazoles with aldehydes and cyclic 1,3-diketones can lead to pyrazolo[3,4-b]quinolines or pyrazolo[5,1-b]quinazolines.[6] While not a direct side reaction of the GBB, it highlights the importance of using the correct third component (an isocyanide) to favor the formation of the desired imidazo[1,2-b]pyrazole core.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the GBB reaction?

The acid catalyst plays a crucial role in several steps of the reaction mechanism. Primarily, it protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial attack by the 5-aminopyrazole. It then catalyzes the dehydration step to form the iminium ion, which is the key electrophile that reacts with the isocyanide.

Q2: Can I use ketones instead of aldehydes in the GBB reaction?

While aldehydes are much more common, ketones can be used in some cases. However, the reaction is often much slower and less efficient due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. More forcing conditions (higher temperatures, stronger Lewis acid catalysts) are typically required.

Q3: My product appears to exist as a mixture of tautomers. Is this normal?

Yes, this is a possibility. The imidazo[1,2-b]pyrazole system can exist in different tautomeric forms, such as the 1H- and 5H-tautomers.[3] The predominant tautomer will depend on the substitution pattern and the solvent. This can sometimes be observed in NMR spectroscopy as broadened peaks or multiple sets of signals. It is important to carefully analyze the spectroscopic data to confirm the structure.

Q4: What is the best way to purify my imidazo[1,2-b]pyrazole product?

Standard flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is usually effective. In some cases, if the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and prevent streaking on the column. Crystallization is also a powerful purification technique if a suitable solvent system can be found.

Q5: I'm using the α-haloketone route instead of the GBB reaction. What are the key side reactions to watch out for?

The synthesis of imidazo[1,2-b]pyrazoles from 5-aminopyrazoles and α-haloketones is a two-step process involving an initial SN2 reaction followed by an intramolecular cyclization/dehydration. The main challenges are:

  • Regioselectivity: The 5-aminopyrazole has multiple nucleophilic nitrogen atoms. The initial SN2 reaction can occur at the exocyclic amino group or one of the ring nitrogens. Controlling this regioselectivity is key to obtaining the desired product.

  • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

  • Over-alkylation: The product itself is nucleophilic and can potentially be alkylated by the α-haloketone starting material, although this is less common.

To favor the desired pathway, it is often best to perform the reaction in a stepwise manner under controlled conditions, for example, by first forming the N-alkylated intermediate and then inducing cyclization with a base.

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of Imidazo[1,2-b]pyrazoles

This is a general guideline and may require optimization for specific substrates.

  • To a solution of the 5-aminopyrazole (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol, 0.1-0.5 M) in a round-bottom flask is added the aldehyde (1.0-1.1 eq.) and the acid catalyst (e.g., TFA, 20 mol%).

  • The mixture is stirred at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.

  • The isocyanide (1.0-1.2 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 60 °C or under microwave irradiation) and monitored by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the desired imidazo[1,2-b]pyrazole product.

References

  • Shaabani, A., Ghasemi, S., & Dadashpour, S. (2014). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Tetrahedron, 70(36), 6134-6140.
  • Kanizsai, I., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 243-251.
  • Chebanov, V. A., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242.
  • Abdel-Wahab, B. F., et al. (2015). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 7(3), 944-948.
  • Longo, P. R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Advances, 14, 1838-1863.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(33), 5935-5952.
  • Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC, 2006(5), 1-53.
  • de la Torre, A. F., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • Reyes-González, M. A., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 8(51), 48753–48763.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Reaction mechanism to explain the synthesis of GBB product. ARKIVOC, 2008(13), 141-149.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
  • Dömling, A. (2004). Multicomponent Reactions. Organic Chemistry Highlights.
  • Shaabani, A., & Maleki, A. (2007). Recent Developments on Five-Component Reactions. Current Organic Chemistry, 11(11), 959-986.
  • Longo, P. R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1863.
  • Longo, P. R., et al. (2022). Control experiments for RE(OTf)3-catalyzed GBB multicomponent model reactions. Chemistry - A European Journal, 28(42), e202201124.
  • Brahmachari, G., & Laskar, S. (2023). Pseudo-multicomponent reactions. RSC Advances, 13(24), 16428-16450.
  • da Silva, G. G., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 88(15), 10441–10453.
  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 13(1), 58.
  • Fida, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(5), 1195.
  • Shankar, K., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole and Imidazo[1,2-b]triazole Glycohybrids and Evaluation of Their Anticancer Activity. ChemistrySelect, 8(31), e202301893.
  • Degennaro, L., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 15(1), 17-27.
  • Wang, Y., et al. (2017).
  • Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1083.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716.

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this important synthetic transformation. The following information is structured in a question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and what are the key starting materials?

The most prevalent and efficient method for the synthesis of the imidazo[1,2-b]pyrazole core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2][3][4][5][6] This one-pot reaction brings together three key building blocks to rapidly assemble the desired heterocyclic scaffold.

The essential starting materials for the synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate are:

  • Ethyl 5-aminopyrazole-4-carboxylate: This is the foundational pyrazole component that provides the core of the final molecule.

  • An Aldehyde: The choice of aldehyde will determine the substituent at the 2-position of the imidazo[1,2-b]pyrazole ring.

  • An Isocyanide: The isocyanide component will provide the substituent at the 3-position of the final product.

The general reaction scheme is depicted below:

GBB_Reaction cluster_reactants Reactants Reactant1 Ethyl 5-aminopyrazole-4-carboxylate Reaction_Node + Reactant1->Reaction_Node Reactant2 Aldehyde (R1-CHO) Reactant2->Reaction_Node Reactant3 Isocyanide (R2-NC) Reactant3->Reaction_Node Catalyst Acid Catalyst (e.g., TFA, Sc(OTf)3) Catalyst->Reaction_Node Solvent Solvent (e.g., EtOH, MeOH) Solvent->Reaction_Node Product Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Reaction_Node->Product GBB Reaction

Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Guide

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the GBB reaction for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Cause 1: Suboptimal Catalyst Choice or Loading

The GBB reaction is typically acid-catalyzed.[2][3][5] The choice and concentration of the acid catalyst are critical for promoting the reaction without causing degradation of starting materials or the product.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a Brønsted acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), try a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃), as these have been shown to be effective.[2][5]

    • Optimize Catalyst Loading: The optimal catalyst loading is typically between 5-20 mol%.[2][5] A lower loading may result in an incomplete reaction, while a higher loading can lead to side reactions or decomposition. It is recommended to perform a small-scale optimization study to determine the ideal concentration for your specific substrates.

Potential Cause 2: Inappropriate Solvent or Reaction Temperature

The solvent plays a significant role in the GBB reaction, influencing the solubility of reactants and the reaction rate.[1][7][8][9]

  • Troubleshooting Steps:

    • Solvent Selection: Alcohols such as ethanol (EtOH) and methanol (MeOH) are commonly used and often give good results.[2][5] If solubility is an issue, a co-solvent system like THF:EtOH might be beneficial.[10] For more challenging reactions, consider aprotic solvents like dichloromethane (DCM) or acetonitrile, although alcohols are generally preferred.[7]

    • Temperature Optimization: The reaction can be performed at room temperature, but heating is often necessary to drive it to completion.[10] A temperature range of 60-90°C is a good starting point.[10] Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.

Potential Cause 3: Incomplete Reaction or Stalling

It's possible the reaction is not proceeding to completion.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC to monitor the consumption of the limiting starting material. A well-chosen solvent system for TLC will show clear separation of starting materials and the product.

    • Increase Reaction Time: If starting material is still present after the initial reaction time, extend the duration of the reaction.

    • Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde, which can oxidize over time.

Data Presentation: Optimization of Reaction Conditions

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Observations
1TFA (20)EtOH6012LowIncomplete conversion
2Sc(OTf)₃ (10)EtOH6012ModerateImproved conversion
3Sc(OTf)₃ (10)MeOH808HighFaster reaction, good yield
4Yb(OTf)₃ (5)EtOH8010HighClean reaction, good yield

This table is a hypothetical representation for illustrative purposes.

Q3: I am observing a significant side product. What could it be and how can I minimize its formation?

The presence of the ethyl carboxylate group on the pyrazole ring introduces the possibility of specific side reactions, particularly under acidic conditions.

Potential Side Reaction 1: Hydrolysis of the Ethyl Ester

The acidic conditions of the GBB reaction, especially in the presence of water, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[11][12][13][14]

  • Identification: The hydrolyzed product will have a different polarity than the desired ester and can often be identified by LC-MS. On a TLC plate, the carboxylic acid will likely have a lower Rf value and may streak.

  • Minimization Strategies:

    • Anhydrous Conditions: Ensure that all solvents and reagents are dry. Using a drying agent like magnesium sulfate or molecular sieves in the reaction can be beneficial.

    • Use a Lewis Acid: Lewis acids are generally less prone to promoting hydrolysis compared to Brønsted acids.

    • Minimize Reaction Time: A shorter reaction time at a slightly higher temperature may favor the desired reaction over the slower hydrolysis.

Potential Side Reaction 2: Transesterification

If using an alcohol solvent that is different from the ester (e.g., methanol with an ethyl ester), transesterification can occur, leading to a mixture of ester products. While some studies have noted the absence of transesterification under certain microwave conditions, it remains a possibility.[15]

  • Identification: This can be challenging to detect by TLC alone. LC-MS is the preferred method for identifying the presence of the transesterified product.

  • Minimization Strategies:

    • Matching Solvent and Ester: Use ethanol as the solvent when working with an ethyl ester.

    • Use a Non-Alcoholic Solvent: If transesterification is a persistent issue, switching to a non-protic solvent like DCM or acetonitrile may be necessary, though this might require re-optimization of other reaction parameters.

Side_Reactions Starting_Ester Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Hydrolysis_Product 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Starting_Ester->Hydrolysis_Product Hydrolysis (H₂O, H⁺) Transesterification_Product Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Starting_Ester->Transesterification_Product Transesterification (MeOH, H⁺)

Caption: Potential side reactions of the target molecule.

Q4: What is the best strategy for purifying the final product?

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a polar heterocyclic compound, which can present challenges during purification.[16]

Purification Strategy: Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase. However, the basic nitrogen atoms in the imidazopyrazole ring can interact strongly with the acidic silanol groups of silica, leading to peak tailing.[17][18]

    • To mitigate tailing: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[17][18]

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent like methanol.

    • Example Gradient: Start with 100% ethyl acetate and gradually increase to 10% methanol in ethyl acetate.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or a reversed-phase C18 column.[17][18] For reversed-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid is typically used.[16][19]

Experimental Protocol: Column Chromatography Purification

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent.

  • Column Packing: Pack a silica gel column with the initial, less polar mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase as described above.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis TLC_Analysis->Column_Chromatography Impure Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Pure Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Product Pure Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Solvent_Removal->Pure_Product

Caption: Workflow for the purification of the target molecule.

References

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. figshare. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. Available at: [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme Connect. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Available at: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]

  • The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Optimization of reaction condition for the synthesis of 5. ResearchGate. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison Department of Chemistry. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available at: [Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journals. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PubMed. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. CORE. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Available at: [Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. ResearchGate. Available at: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]

  • synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. Available at: [Link]

  • Reaction mechanism to explain the synthesis of GBB product. ResearchGate. Available at: [Link]

  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. G-SRS. Available at: [Link]

Sources

Technical Support Center: Imidazo[1,2-b]pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios that arise in a real-world laboratory setting. We will delve into the causality behind experimental choices, providing not just protocols, but the rationale needed to adapt and overcome challenges.

Section 1: Foundational Synthetic Strategies

The imidazo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antituberculosis properties.[1][2] The most robust and versatile method for its construction is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[1][3]

Q1: What is the most common and versatile method for synthesizing substituted imidazo[1,2-b]pyrazoles?

The most prevalent and powerful strategy is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) . This one-pot reaction brings together a 3-aminopyrazole, an aldehyde, and an isocyanide in the presence of an acid catalyst to rapidly assemble the highly functionalized imidazo[1,2-b]pyrazole core.[4]

The primary advantages of the GBB-3CR are:

  • High Atom Economy: The majority of atoms from the three starting materials are incorporated into the final product.

  • Operational Simplicity: As a one-pot reaction, it avoids the need for isolating intermediates, saving time and resources.[4]

  • Diversity-Oriented: A wide variety of substituents can be introduced by simply changing any of the three starting components, making it ideal for generating compound libraries for drug discovery.[1]

The general mechanism involves the initial acid-catalyzed condensation of the 3-aminopyrazole and the aldehyde to form a Schiff base (imine). The isocyanide then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.[5][6]

GBB_Mechanism Fig. 1: Plausible GBB Reaction Mechanism Start 3-Aminopyrazole + Aldehyde Imine Schiff Base (Imine) Intermediate Start->Imine + H⁺ - H₂O Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-b]pyrazole Cyclized->Product Aromatization (Tautomerization) Troubleshooting_Workflow Fig. 2: Low-Yield Troubleshooting Workflow Start Low / No Yield Observed CheckSM 1. Verify Starting Material Quality - Purity of Aminopyrazole? - Aldehyde Stability? - Isocyanide Freshness? Start->CheckSM CheckConditions 2. Review Reaction Conditions - Catalyst Choice & Loading? - Correct Solvent? - Anhydrous Conditions? CheckSM->CheckConditions Materials OK Optimize 3. Systematic Optimization - Screen Catalysts (Brønsted vs. Lewis) - Screen Solvents - Adjust Temperature CheckConditions->Optimize Conditions Correct Success Yield Improved Optimize->Success

Caption: Fig. 2: Low-Yield Troubleshooting Workflow

1. Starting Material Integrity:

  • 3-Aminopyrazole: This is often the most complex starting material. Ensure it is pure and correctly synthesized. Impurities from its synthesis can interfere with the reaction. [7][8]The amino group must be unsubstituted for the initial imine formation.

  • Aldehyde: Aliphatic aldehydes can be prone to self-condensation or oxidation. Use freshly distilled or recently purchased aldehydes. Aromatic aldehydes are generally more stable but check for purity.

  • Isocyanide: Isocyanides, particularly volatile ones like tert-butyl isocyanide, can degrade upon storage. They are sensitive to acid and moisture. Using an old or improperly stored isocyanide is a common point of failure. [6] 2. Reaction Conditions:

  • Catalyst: The choice and amount of acid catalyst are critical. While catalytic amounts (5-20 mol%) are typical, some substrate combinations may require stoichiometric amounts. [3]If a weak acid like trifluoroacetic acid (TFA) fails, a stronger Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃) or Zirconium(IV) chloride (ZrCl₄) may be more effective. [1][3]* Solvent: The solvent plays a crucial role. Protic solvents like ethanol can facilitate proton transfer steps. Sometimes, a mixture like Ethanol/Water can dramatically increase product yield. [3]For other systems, aprotic solvents like acetonitrile or dichloromethane may be optimal. [9][10]A solvent screen is a highly recommended optimization step.

  • Temperature: Most GBB reactions proceed well at room temperature. [4]However, for unreactive substrates, gentle heating (e.g., 60 °C) can initiate the reaction. [3]Conversely, if side reactions are an issue, cooling the reaction may be beneficial.

Q3: I'm observing significant side product formation. What are these impurities likely to be and how can I minimize them?

Side product formation often arises from competing reaction pathways or degradation of intermediates.

  • Common Side Products:

    • Dehydrogenated 3-imino derivatives: An oxidative side reaction can sometimes occur, leading to undesired imino products. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can mitigate this issue. [9] 2. Unreacted Intermediates: If the reaction stalls, you may isolate the intermediate imine. This indicates that the isocyanide addition or the subsequent cyclization is the problematic step. This can often be solved by changing the catalyst or increasing the temperature.

    • Products from Isocyanide Decomposition: In highly acidic conditions or at elevated temperatures, some isocyanides can decompose, leading to a complex mixture of byproducts. [6]

  • Minimization Strategies:

    • Inert Atmosphere: As mentioned, use an inert atmosphere to prevent oxidation. [9] 2. Optimize Catalyst Loading: Too much acid can promote side reactions. Titrate the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the sweet spot between reaction rate and purity.

    • Control Temperature: If the reaction is exothermic, consider cooling it with an ice bath during reagent addition to prevent thermal decomposition and side reactions. [11]

Q4: How do I choose the optimal catalyst and solvent for my specific substrates?

There is no single "best" condition; optimization is key. A systematic screening approach is the most logical path forward.

Table 1: Recommended Screening Conditions for GBB Reaction Optimization

Parameter Condition 1 (Mild) Condition 2 (Lewis Acid) Condition 3 (Aqueous) Condition 4 (Aprotic)
Catalyst TFA (20 mol%) [3]Yb(OTf)₃ (5 mol%) [3]HClO₄ (20 mol%) [9]I₂ (5 mol%) [6]
Solvent Ethanol (EtOH)Dichloromethane (DCM)EtOH / H₂O (1:1)Acetonitrile (MeCN)
Temperature Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Best For General purpose, green solvent.Acid-sensitive substrates, improved solubility.Substrates where water enhances yield. [3]Alternative polarity, good for monitoring.

Rationale:

  • Start with mild Brønsted acid conditions (TFA in EtOH) as it is effective for many substrates and environmentally benign. [3]* If the yield is low, a stronger Lewis acid like Yb(OTf)₃ can enhance the electrophilicity of the imine intermediate. [3]* The use of water as a co-solvent can sometimes dramatically accelerate the reaction and improve yields through hydrophobic effects. [3]* Iodine has emerged as a cost-effective and mild Lewis acid catalyst that can be highly effective. [6]

Section 3: Purification and Characterization

Q5: My crude product is difficult to purify by column chromatography. What are some alternative strategies?

Imidazo[1,2-b]pyrazoles can be basic, leading to tailing on silica gel.

  • Base-Washed Silica: Pre-treat your silica gel with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1% TEA in your eluent system). This neutralizes the acidic sites on the silica, dramatically improving peak shape.

  • Crystallization: This is the most effective method for purification if your compound is a solid. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/ether) to find a system where your product is soluble when hot but sparingly soluble when cold. [10]3. Acid/Base Extraction: If your product has a basic nitrogen that is not present in the major impurities, you can perform an acid/base workup. Dissolve the crude material in an organic solvent (e.g., DCM), wash with dilute acid (e.g., 1M HCl) to extract your product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

Section 4: Key Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of an imidazo[1,2-b]pyrazole derivative via the GBB reaction.

Protocol 1: General Procedure for the Synthesis of a 2,3,7-Trisubstituted Imidazo[1,2-b]pyrazole

This protocol is a generalized procedure based on methodologies reported in the literature and should be adapted for specific substrates. [4][12] Materials:

  • 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Aromatic Aldehyde (1.1 eq)

  • tert-Butyl Isocyanide (1.1 eq)

  • Trifluoroacetic Acid (TFA) (0.2 eq)

  • Ethanol (to make a 0.2 M solution with respect to the aminopyrazole)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and the aromatic aldehyde (1.1 eq).

  • Add ethanol to the flask.

  • Begin stirring the mixture at room temperature to dissolve the solids.

  • Add trifluoroacetic acid (0.2 eq) to the reaction mixture.

  • Finally, add the tert-butyl isocyanide (1.1 eq) dropwise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if necessary) or by recrystallization to afford the pure imidazo[1,2-b]pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2018). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. Available at: [Link]

  • Kanizsai, I., et al. (2014). Synthesis of highly substituted 1H-imidazo[1,2-b]pyrazoles. ResearchGate. Available at: [Link]

  • Unknown Author. Plausible mechanism for the formation of 1H-imidazo[1,2-b]pyrazole. ResearchGate. Available at: [Link]

  • Dyachenko, V. D., and S. M. Klyba. (2017). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. Available at: [Link]

  • Grozav, A., et al. (2020). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. Available at: [Link]

  • Mishra, V. K., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole and Imidazo[1,2-b]triazole Glycohybrids as Potential Anticancer Agents. Thieme Chemistry. Available at: [Link]

  • Ansari, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Iocono, M., et al. (2022). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. MDPI. Available at: [Link]

  • Al-Ostath, A. I. N., et al. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. Available at: [Link]

  • Li, J. J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central. Available at: [Link]

  • Kanizsai, I., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. ResearchGate. Available at: [Link]

  • Ghorai, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Quiroga, J., and J. Trilleras. (2012). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • El-Metwaly, A. M., and E. M. El-Telbani. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Ujváry, D., et al. (2021). Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations. ResearchGate. Available at: [Link]

  • Dömling, A. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

  • Wang, S., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Fahim, A. M., et al. (2024). synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. Available at: [Link]

  • Bruno, G., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Bentham Science. Available at: [Link]

Sources

stability testing of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on the stability of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is our priority. This guide provides in-depth technical support for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during stability testing, ensuring your experimental design is robust, compliant, and scientifically sound.

Technical Support Center: Stability Testing of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.

Section 1: General Questions & Strategy

Q1: What are forced degradation studies and why are they critical for a molecule like Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] Its primary goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used to monitor the drug's stability.[2][3] For Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, this is crucial for several reasons:

  • Elucidating Degradation Pathways: It helps understand the chemical behavior of the molecule.[2]

  • Method Development: It generates degradation products needed to develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate and quantify the parent drug from all its potential impurities.[3]

  • Formulation & Packaging Development: Understanding how the molecule degrades under heat, light, hydrolysis, and oxidation informs the development of a stable formulation and the selection of appropriate packaging.[1]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA require forced degradation studies as part of the drug development and submission process.[1][4]

Q2: I am planning my forced degradation study. What are the typical stress conditions I should apply?

Forced degradation studies should be conducted on a single batch and are typically performed during Phase III of regulatory submission.[1] The goal is to achieve 5-20% degradation of the drug substance. The conditions should be selected to be relevant to potential manufacturing, storage, and use scenarios.[2]

Below is a summary of recommended starting conditions.

Stress ConditionAgent & ConcentrationTemperatureRecommended DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°CSeveral hours to daysHydrolysis of the ethyl ester to the carboxylic acid.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CMinutes to hoursRapid hydrolysis of the ethyl ester.[5]
Neutral Hydrolysis Purified Water or Buffer (pH 7)Room Temp to 80°CSeveral hours to daysSlower hydrolysis of the ethyl ester.
Oxidation 3% to 30% H₂O₂Room TemperatureSeveral hours to daysN-oxidation, ring opening, or other oxidative changes to the imidazopyrazole core.[6][7]
Thermal (Dry Heat) Solid State60°C to 105°CUp to several weeksGeneral decomposition, potential for decarboxylation at higher temperatures.[8]
Photostability Solid State & SolutionICH Compliant Light SourceSee ICH Q1B Guidelines[9][10]Photolytic degradation, color change, formation of radicals.[11]

Section 2: Hydrolytic Stability

Q3: What is the primary site of hydrolytic degradation on Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

The most susceptible functional group to hydrolysis is the ethyl ester . Esters readily undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and alcohol.[5][12] In this case, the expected primary degradation product is 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and ethanol.

Q4: My compound is degrading almost instantly under basic conditions (0.1 M NaOH). How can I study the degradation kinetics?

This is a common observation, as base-catalyzed hydrolysis of esters is typically a very fast reaction (a BAC2 mechanism).[5] To slow it down for proper kinetic analysis, you should modify the conditions:

  • Lower the Temperature: Conduct the experiment at a reduced temperature (e.g., 5-10°C or even on an ice bath).

  • Reduce the Base Concentration: Use a more dilute solution of NaOH (e.g., 0.01 M or 0.005 M).

  • Use a Weaker Base: Consider using a weaker base like sodium carbonate (K₂CO₃) which can also facilitate hydrolysis but often at a more controlled rate.[13]

  • Increase Sampling Frequency: Take samples at very short time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes) to capture the degradation profile before it is complete.

Q5: Is the imidazo[1,2-b]pyrazole ring system stable to hydrolysis?

The fused heterocyclic ring system is generally more stable than the ester group. However, under harsh acidic or basic conditions combined with high heat, degradation of the ring system itself is possible, potentially leading to ring-opening.[6] It is important to monitor your chromatograms for any new, unidentified peaks beyond the expected carboxylic acid degradant.

Section 3: Oxidative Stability

Q6: My oxidative stress study (using 3% H₂O₂) shows multiple small degradation peaks. What could they be?

Nitrogen-containing heterocyclic compounds, such as imidazopyrazoles, are known to be susceptible to oxidation.[6][7] The multiple peaks you are observing could be due to several oxidative processes:

  • N-Oxidation: The nitrogen atoms in the imidazole and pyrazole rings are potential sites for oxidation, forming N-oxides.

  • Ring Oxidation/Opening: P450-mediated metabolism of similar azole rings can lead to epoxidation and subsequent ring opening.[6] While not identical to chemical oxidation, this suggests the ring's susceptibility.

  • Secondary Degradation: Some initial oxidation products may be unstable and degrade further into other compounds.

To investigate this, consider using mass spectrometry (LC-MS) to obtain the molecular weights of these unknown peaks, which can provide crucial clues to their structures.

Section 4: Photostability

Q7: What are the standard procedures and acceptance criteria for photostability testing according to ICH guidelines?

The ICH Q1B guideline provides a systematic approach for photostability testing.[9][10]

Experimental Protocol:

  • Sample Preparation: Test the drug substance in both the solid state and in solution. For the solid state, spread a thin layer (not more than 3mm) in a suitable container.[14]

  • Light Source: Use an artificial light source that meets ICH specifications, such as a Xenon lamp or a metal halide lamp, capable of producing both visible and UV output.[9]

  • Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[10]

  • Dark Control: A control sample, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.[10]

  • Analysis: After exposure, compare the exposed samples to the dark control. Analyze for any changes in physical appearance (e.g., color), assay, and degradation products.[11]

Acceptance Criteria: "Acceptable change" is defined as change within justified limits. If significant degradation is observed, the product may need to be reformulated or stored in light-resistant packaging.[14]

Q8: My solid sample turned slightly yellow after photostability testing, but the HPLC purity shows no significant change. How should I interpret this?

This is a common scenario. The color change indicates that some form of degradation has occurred. However, it may not be detected by your primary HPLC assay for a few reasons:

  • The degradant is formed at a very low level, below the limit of quantification (LOQ) of your method.

  • The degradant may be a highly colored species, meaning a tiny amount can cause a visible color change.

  • The degradation might be a surface-level phenomenon that doesn't significantly impact the bulk purity of the sample.

Troubleshooting Steps:

  • Document the color change thoroughly.

  • Review your HPLC method's sensitivity.

  • Consider using a more sensitive analytical technique if the degradant needs to be identified.

  • This result suggests that the final drug product will likely require light-protective packaging.

Section 5: Thermal Stability

Q9: How do I determine the appropriate temperature for a thermal stress study?

The goal is to find a temperature that induces degradation without causing a phase change (melting) or overly aggressive, irrelevant degradation pathways.

  • Differential Scanning Calorimetry (DSC): Run a DSC scan on the solid drug substance first. This will determine its melting point and reveal any other thermal events. The stress temperature should be set well below the melting point.

  • Thermogravimetric Analysis (TGA): TGA can show the onset temperature of significant weight loss due to decomposition.[15] Studies on similar nitrogen-rich heterocyclic esters have shown them to be stable up to 250°C.[8]

  • Step-wise Approach: Start with a moderate temperature (e.g., 80°C) and monitor for degradation. If degradation is too slow, you can increase the temperature. If it is too fast, decrease it.

Experimental Workflows & Diagrams

General Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Method Development start Drug Substance Batch prep_samples Prepare Samples (Solid, Solution) start->prep_samples acid Acid Hydrolysis prep_samples->acid Expose base Base Hydrolysis prep_samples->base Expose oxid Oxidation prep_samples->oxid Expose photo Photolytic prep_samples->photo Expose thermal Thermal prep_samples->thermal Expose hplc_dev Develop HPLC Method acid->hplc_dev Analyze Stressed Samples base->hplc_dev Analyze Stressed Samples oxid->hplc_dev Analyze Stressed Samples photo->hplc_dev Analyze Stressed Samples thermal->hplc_dev Analyze Stressed Samples peak_tracking Peak Purity & Mass Balance Analysis hplc_dev->peak_tracking lcms Identify Degradants (LC-MS) peak_tracking->lcms If unknowns method_val Validate Stability- Indicating Method peak_tracking->method_val If specific & stable lcms->peak_tracking end_node Final Stability Report method_val->end_node

Caption: Workflow for Forced Degradation and Method Development.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering.
  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. (n.d.).
  • Photostability of N@C. (n.d.).
  • Electrochemical degradation of typical nitrogen-containing heterocyclic compounds using Co3O4-nanowire-modified graphite felt electrodes. (n.d.).
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (n.d.).
  • Photostability testing of pharmaceutical products. (n.d.).
  • Synthesis, identification and in vitro biological evaluation of some novel 5-imidazopyrazole incorporated pyrazoline and isoxazoline derivatives. (n.d.).
  • Forced Degrad
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA.
  • 1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester. (n.d.).
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRAD
  • Forced degradation studies of Brexpiprazole. (n.d.).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Ethyl 1H-iMidazo[1,2-b]pyrazole-7-carboxylate Safety D
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. (n.d.).
  • Thermal study of four irradiated imidazoline derivatives in solid st
  • Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. (2020). NIH.
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (n.d.). PMC - NIH.
  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (n.d.).
  • A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO analysis. (2015).
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). PMC - NIH.
  • 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. (n.d.). BLDpharm.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
  • Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. (2020). PubMed.
  • Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. (2009). Acta Crystallographica Section E.

Sources

identifying impurities in Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

A Guide to Identifying and Characterizing Impurities

Welcome to the technical support center for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to navigate the challenges of impurity analysis for this specific heterocyclic compound. This resource is structured as a series of questions and answers, reflecting the common issues encountered in a drug development and quality control environment. We will move from understanding potential impurities to developing robust analytical methods and, finally, to the structural elucidation of unknown peaks.

Section 1: Understanding the Impurity Landscape

Q1: What are the most probable impurities in my Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate sample and where do they come from?

Understanding the potential sources of impurities is the first and most critical step in developing a robust analytical strategy.[1] Impurities are not random; they are predictable consequences of the synthetic route, purification process, and storage conditions. For Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, impurities can be broadly categorized as process-related, degradation products, and residual components.[2]

  • Process-Related Impurities: These originate from the manufacturing process.[3] A common and facile route to the imidazo[1,2-b]pyrazole framework is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which utilizes a 3-aminopyrazole, an aldehyde, and an isocyanide.[4][5]

    • Starting Materials & Intermediates: Unreacted 3-aminopyrazole precursors, aldehydes, or isocyanides can carry through the process.[3] Knowledge of the specific starting materials used is crucial for predicting these impurities.[3]

    • By-products: Side reactions, such as the formation of regioisomers or products from competing reaction pathways, are a significant source of impurities. The GBB-3CR, while efficient, can produce isomeric by-products depending on the reaction conditions.

  • Degradation Products: These form during storage or upon exposure to light, heat, or humidity. For an ester-containing molecule like Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, the most common degradation pathway is hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Residual Solvents and Reagents: Volatile organic compounds used during synthesis or purification can remain in the final product.[2] Inorganic impurities may originate from catalysts or manufacturing equipment.[2]

The following table summarizes potential impurities to guide your analytical method development.

Impurity Class Potential Specific Impurity Source Recommended Primary Analytical Technique
Process-Related Unreacted 3-aminopyrazole precursorsSynthesis Starting MaterialHPLC-UV, LC-MS
Isomeric imidazo[1,2-b]pyrazole by-productsSynthesis Side-ReactionHPLC-UV, LC-MS/MS, NMR
Partially reacted intermediatesIncomplete Synthesis ReactionLC-MS
Degradation 1H-imidazo[1,2-b]pyrazole-7-carboxylic acidHydrolysis of the ethyl esterHPLC-UV, LC-MS
Residuals Ethanol, Acetonitrile, Ethyl Acetate, etc.Reaction/Purification SolventsGas Chromatography (GC-MS)[6]
Inorganics Metal catalysts (e.g., Palladium, Copper)Catalytic reaction stepsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)[2][6]

Section 2: Analytical Strategy & Method Development

Q2: How do I develop a robust, stability-indicating HPLC method for initial impurity profiling?

A well-developed High-Performance Liquid Chromatography (HPLC) method is the cornerstone of impurity analysis, often considered the gold standard for separating trace impurities.[1][2] The goal is to create a "stability-indicating" method, which means it can separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.

The workflow below outlines a systematic approach to HPLC method development.

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol:

  • Initial Column and Mobile Phase Selection:

    • Column: A reversed-phase C18 column is a versatile starting point for most small molecules. A standard dimension is 150 mm x 4.6 mm with 3.5 or 5 µm particle size.

    • Mobile Phase: Begin with a simple system like Acetonitrile (Solvent B) and Water (Solvent A).

    • Modifier: Imidazole and pyrazole moieties contain basic nitrogens that can interact with residual silanols on the silica support, leading to poor peak shape (tailing). Adding an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase is critical to protonate these sites, ensuring sharp, symmetrical peaks.[3]

  • Gradient Development:

    • Start with a broad "scouting" gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes) to determine the approximate retention time of the API and see the complexity of the impurity profile.

    • Based on the scouting run, create a narrower, optimized gradient that provides sufficient resolution between the main peak and all visible impurities.

  • Optimization of Other Parameters:

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

    • Column Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Detection Wavelength: Use a UV detector. Analyze the UV spectrum of your API to select an optimal wavelength (often the λmax) that provides good sensitivity for both the API and potential impurities. A photodiode array (DAD) detector is highly recommended as it can assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7]

Parameter Typical Starting Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmGood retention and efficiency for a wide range of organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid improves peak shape and is MS-compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase. Good UV transparency and lower viscosity than methanol.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CEnsures retention time stability.
Injection Vol. 5-10 µLAvoids column overload.
Detector UV/DAD at 254 nm or λmaxDAD allows for peak purity assessment and spectral identification.

Section 3: Structural Elucidation of Unknowns

Q3: My chromatogram shows an unknown peak above the identification threshold. What is the systematic approach to identify it?

Identifying an unknown impurity is a multi-step process that moves from initial detection to definitive structural confirmation.[3] Regulatory guidelines like ICH Q3A/B require that impurities above a certain threshold (typically 0.10% to 0.2%) be structurally characterized.[3][8] The following workflow is an industry-standard approach.

Caption: Systematic Workflow for Unknown Impurity Identification.

Detailed Workflow Explanation:

  • LC-MS Analysis: This is the first and most informative step.[9] By coupling your HPLC to a mass spectrometer, you can determine the molecular weight of the eluting peak. High-Resolution Mass Spectrometry (HRMS) is invaluable here, as it provides an accurate mass that can be used to predict the elemental formula, immediately narrowing down the possibilities.

  • MS/MS Fragmentation: In tandem MS (MS/MS), the mass spectrometer isolates the impurity's molecular ion and fragments it. The resulting fragmentation pattern provides a "fingerprint" that can be compared to the fragmentation pattern of the API. Differences can reveal the location of structural modifications.

  • Isolation: To obtain a definitive structure, the impurity must be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This requires isolating several milligrams of the pure compound, typically via preparative HPLC.[7]

  • Structural Elucidation by NMR: This is the definitive technique for structure determination.[1][2]

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal connectivity between atoms (H-H, C-H, and long-range C-H correlations), allowing you to piece the molecular structure together like a puzzle.[10]

  • Confirmation and Quantification: The final step is to confirm the proposed structure, often by synthesizing the compound and demonstrating that its retention time and spectral properties match the isolated impurity.[1] This synthesized material can then be used as a qualified reference standard for accurate quantification.[6]

Section 4: FAQs & Troubleshooting

Q4: My HPLC peaks are tailing or fronting. What are the common causes and solutions?

Poor peak shape can compromise resolution and lead to inaccurate quantification. The table below outlines common issues and corrective actions.

Problem Common Cause(s) Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: Basic nitrogen atoms in the imidazopyrazole ring interacting with the column's silica backbone. - Column Overload: Injecting too much sample.- Adjust Mobile Phase: Ensure an acidic modifier (e.g., 0.1% formic acid) is present.[3] - Use a Modern Column: Employ an end-capped or base-deactivated C18 column. - Reduce Sample Concentration: Dilute the sample and re-inject.
Peak Fronting - Sample Overload: The most common cause. - Poor Sample Solubility: Sample precipitating on the column head.- Reduce Injection Mass: Dilute the sample significantly. - Change Injection Solvent: Ensure the sample is fully dissolved in a solvent weaker than or equal to the initial mobile phase.
Split Peaks - Partially Blocked Frit/Column: Contamination at the head of the column. - Column Void: A channel has formed in the column packing material. - Injection Solvent Effect: Using a sample solvent much stronger than the mobile phase.- Flush the Column: Reverse-flush the column (if permitted by the manufacturer). - Replace the Column: If a void has formed, the column is likely damaged. - Match Injection Solvent: Dissolve the sample in the initial mobile phase.
Q5: Can I quantify an impurity without a dedicated reference standard?

Accurate quantification requires a characterized reference standard for the specific impurity.[6] However, during early development, a standard may not be available. In these situations, you can estimate the impurity level:

  • Relative Response Factor (RRF): If the impurity has a similar chromophore (UV-absorbing structure) to the API, you can assume an RRF of 1.0 and calculate its concentration relative to the API's calibration curve. This is an estimation and must be confirmed once a standard is available.

  • Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) provide a more uniform response for non-volatile compounds, regardless of their structure.[6] This can offer a better estimation than UV when chromophores differ significantly.

Important Caveat: Any quantification without a specific reference standard is considered an estimation. For regulatory filings and batch release, a qualified reference standard is mandatory.[6]

References

  • Dong, M. W. (2015). Identification of Pharmaceutical Impurities. LCGC North America. [Link]

  • Identifying Unexpected Impurities In Drug Products. Nelson Labs. [Link]

  • Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty. (2013). Technology Networks. [Link]

  • Claramunt, R. M., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Magnetic Resonance in Chemistry. [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Thieme Chemistry. [Link]

  • Pirol, S., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie. [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (2020). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2002). ResearchGate. [Link]

  • Selective Functionalization of the 1H-Imidazo[1,2- b]pyrazole Scaffold. (2021). The Royal Society of Chemistry. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). Molecules. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2023). AMSbiopharma. [Link]

  • Pirol, S., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. CORE. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS. (2019). Journal of Agricultural and Food Chemistry. [Link]

  • Ethyl 1h-pyrazolo[1,5-a]imidazole-7-carboxylate (C8H9N3O2). PubChemLite. [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. (2023). ResearchGate. [Link]

  • 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. (2022). ResearchGate. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). Molecules. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). Molecules. [Link]

  • List of Impurities - JAN-2021. inveniolife. [Link]

  • Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate. Shaanxi Lighthon Optoelectronic Material Co., Ltd.. [Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2021). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Scaling Up the Production of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the production of this valuable heterocyclic compound. The imidazo[1,2-b]pyrazole core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] This guide will focus on the practical aspects of its synthesis, with a particular emphasis on the robust and efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction, and the challenges associated with scaling up production.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Q1: What is the most efficient method for synthesizing Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

A1: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR) is a highly efficient and facile method for the synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold.[1][2][3][4] This one-pot reaction combines three key starting materials: an aminopyrazole, an aldehyde, and an isocyanide, in the presence of an acid catalyst. For the target molecule, the specific reactants would be Ethyl 5-aminopyrazole-4-carboxylate, an appropriate aldehyde (e.g., glyoxal derivative), and an isocyanide.

Q2: What are the key starting materials for the GBB synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

A2: The primary starting materials are:

  • Ethyl 5-aminopyrazole-4-carboxylate: This is the core heterocyclic amine. Its synthesis from ethyl ethoxymethylenecyanoacetate and hydrazine hydrate is well-documented.[5][6]

  • Ethyl glyoxalate: This serves as the aldehyde component. It is commercially available, often as a solution in toluene or as a polymer that needs to be depolymerized before use.[7][8]

  • An Isocyanide: A common choice is tert-butyl isocyanide, but others can be used to generate structural diversity.

Q3: What type of catalyst is typically used for this GBB reaction?

A3: Both Brønsted and Lewis acids can catalyze the GBB reaction.[1][9][10] Common choices include:

  • Brønsted acids: p-Toluenesulfonic acid (PTSA), perchloric acid (HClO₄), and trifluoroacetic acid (TFA) have been shown to be effective.[1][11]

  • Lewis acids: Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are also frequently used and can offer milder reaction conditions.[10][11]

Q4: What are the typical reaction conditions?

A4: The GBB reaction is often carried out in a suitable solvent at room temperature or with gentle heating. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[1][12] Reaction times can vary from a few hours to overnight, depending on the specific substrates and catalyst used.

Q5: What is the expected yield for this synthesis?

A5: Yields for the GBB reaction are generally good, often ranging from 60% to over 80%, depending on the optimization of reaction conditions and the purity of the starting materials.[1]

II. Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate via the GBB reaction.

Synthesis Pathway Overview

GBB_Synthesis A Ethyl 5-aminopyrazole-4-carboxylate P Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate A->P B Ethyl glyoxalate B->P C tert-Butyl isocyanide C->P D Solvent (e.g., Ethanol) E Catalyst (e.g., TFA) F Room Temperature to 60°C

Caption: Groebke-Blackburn-Bienaymé (GBB) synthesis of the target compound.

Step-by-Step Protocol
  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • If using polymeric ethyl glyoxalate, depolymerize it by distillation, and use the monomer immediately.

    • Ensure the purity of Ethyl 5-aminopyrazole-4-carboxylate and the isocyanide, as impurities can lead to side reactions and lower yields.[13][14]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) in anhydrous ethanol.

    • Add the catalyst (e.g., 20 mol% TFA).[1][11]

    • To this solution, add ethyl glyoxalate (1.1 eq) followed by the dropwise addition of tert-butyl isocyanide (1.1 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction can be gently heated to 50-60°C to increase the rate if necessary.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[15]

    • Alternatively, for larger scales, crystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.

Quantitative Data Summary
ParameterRecommended RangeNotes
Molar Ratio (Aminopyrazole:Aldehyde:Isocyanide) 1.0 : 1.05-1.2 : 1.05-1.2A slight excess of the aldehyde and isocyanide can drive the reaction to completion.
Catalyst Loading (TFA) 10-30 mol%Higher catalyst loading may be required for less reactive substrates.
Solvent Volume 5-10 mL per gram of aminopyrazoleEnsure all reactants are fully dissolved.
Temperature 25-60°CHigher temperatures may lead to side product formation.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions P1 Low Yield S1 Check Reagent Purity P1->S1 S2 Optimize Catalyst/Solvent P1->S2 S3 Increase Reaction Time/Temp P1->S3 P2 Incomplete Reaction P2->S1 P2->S3 S4 Adjust Stoichiometry P2->S4 P3 Side Product Formation P3->S1 P3->S2 P3->S4 P4 Purification Difficulties S5 Alternative Purification P4->S5

Caption: A troubleshooting workflow for common synthesis issues.

Issue 1: Low Yield

  • Possible Cause: Impure or degraded starting materials. The quality of reagents is crucial for the success of the reaction.[13] Ethyl glyoxalate can polymerize, and isocyanides can degrade over time.

    • Solution: Use freshly distilled ethyl glyoxalate. Ensure the aminopyrazole and isocyanide are of high purity.

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: Screen different acid catalysts (e.g., PTSA, Sc(OTf)₃) and solvents (e.g., methanol, ethanol/water mixtures).[1] The choice of solvent can significantly influence the reaction rate and outcome.[12][16]

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress closely to avoid decomposition.

Issue 2: Formation of Multiple Products/Side Reactions

  • Possible Cause: Use of an unsymmetrical aldehyde or impurities in the starting materials.

    • Solution: Ensure high purity of all reactants. The GBB reaction is generally regioselective, but impurities can lead to side reactions.

  • Possible Cause: Reaction conditions are too harsh.

    • Solution: Lower the reaction temperature. Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.

Issue 3: Difficulty with Purification

  • Possible Cause: The product has similar polarity to a side product or unreacted starting material.

    • Solution: If column chromatography is challenging, attempt crystallization. This can be particularly effective for larger scale purification.

  • Possible Cause: The product is an oil.

    • Solution: Try to form a salt (e.g., hydrochloride) to induce crystallization.

IV. Scaling Up Production: Key Considerations and Troubleshooting

Transitioning from laboratory-scale synthesis to pilot or commercial scale production introduces a new set of challenges that are not always apparent at the bench.[17][18][19][20]

Key Scale-Up Challenges:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes in a large reactor.

    • Mitigation Strategy: Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Mixing Efficiency: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased side product formation and lower yields.[17][19]

    • Mitigation Strategy: Use a reactor with an appropriate impeller design for the viscosity of the reaction mixture. The rate of addition of reagents should be carefully controlled and optimized.

  • Reagent Addition: The order and rate of reagent addition can have a significant impact on the outcome of the reaction at a larger scale.

    • Mitigation Strategy: A robust process will have defined addition rates and sequences. For the GBB reaction, it is often beneficial to form the imine intermediate first before adding the isocyanide.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and chromatography, can be cumbersome and inefficient at scale.

    • Mitigation Strategy: Develop a purification strategy based on crystallization rather than chromatography. This is generally more scalable and cost-effective.

Troubleshooting Scale-Up Issues:

Problem: Yield decreases significantly upon scale-up.

  • Possible Cause: Poor temperature control or inefficient mixing.

    • Solution: Review the reactor's specifications and mixing parameters. Perform a heat-flow analysis to understand the reaction's thermal profile.

  • Possible Cause: The quality of bulk starting materials may differ from laboratory-grade reagents.

    • Solution: Implement stringent quality control for all incoming raw materials.

Problem: Increased levels of impurities.

  • Possible Cause: Longer reaction times or localized overheating due to poor mixing.

    • Solution: Re-optimize the reaction time and temperature for the larger scale. Improve mixing efficiency.

  • Possible Cause: Different reactor surface-to-volume ratio affecting the reaction.

    • Solution: Investigate if the reactor material has any catalytic effect.

Problem: Difficulty in isolating the product.

  • Possible Cause: The crystallization process is not robust.

    • Solution: Perform a thorough crystallization study to identify the optimal solvent system, cooling profile, and seeding strategy.

V. Safety Considerations

  • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The GBB reaction can be exothermic, especially at the initial stages. On a large scale, this needs to be carefully managed to prevent runaway reactions.

  • Solvents: Use of flammable solvents like ethanol requires appropriate safety measures, especially at a larger scale.

By understanding the underlying chemistry and potential challenges, researchers and production chemists can successfully synthesize and scale up the production of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate efficiently and safely.

References

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein J. Org. Chem. 2014, 10, 243-251. [Link]

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • The solvent-free synthesis method of ethyl aryl glyoxylate.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem. 2018, 14, 15-61. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Production of ethyl glyoxylate.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library. (2020). ChemistryOpen. [Link]

  • The Groebke–Blackburn–Bienaymé reaction. (2019). European Journal of Organic Chemistry. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). Molecules. [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (2024). PharmTech. [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. [Link]

  • The Groebke‐Blackburn‐Bienaymé Reaction. (2019). ResearchGate. [Link]

  • Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. (2018). ACS Publications. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. [Link]

  • Overcoming Challenges in Scale-Up Production. (2024). World Pharma Today. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC. [Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. (2025). PubMed. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Publications. [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (2024). American Proficiency Institute. [Link]

  • Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. (2019). ResearchGate. [Link]

  • Manufacturing Scale-Up of Drugs and Biologics. (2024). Halloran Consulting Group. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]

  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. (2018). CORE. [Link]

Sources

Technical Support Center: Refining Protocols for Biological Assays with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for incorporating this compound into your biological assays. The imidazo[1,2-b]pyrazole scaffold is a promising heterocyclic structure with a wide range of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide will equip you with the necessary information to navigate the complexities of your experiments and obtain reliable, reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

Q1: What is the recommended solvent for preparing stock solutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

A1: For optimal solubility and stability, it is highly recommended to prepare stock solutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[4][5] A standard stock concentration of 10-50 mM is generally a good starting point.[5] It is crucial to ensure the DMSO is anhydrous, as water can promote compound degradation.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of the compound should be stored at the temperature recommended by the supplier, typically -20°C, and protected from light and moisture to prevent degradation.[4] Stock solutions in DMSO should also be stored at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[4]

Q3: What is the expected biological activity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

A3: The imidazo[1,2-b]pyrazole core is associated with diverse biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Specifically, imidazo[1,2-b]pyrazole-7-carboxylate derivatives have been explored as potential α-glucosidase inhibitors for diabetes treatment and have shown cytotoxic effects in cancer cell lines.[1][6] The precise activity in your specific assay will need to be determined empirically.

Q4: Is this compound known to have off-target effects?

A4: Like many small molecule inhibitors, particularly those targeting common domains like kinase ATP-binding sites, off-target effects are a possibility.[7][8] It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the intended on-target activity. This can include using structurally related but inactive analogs as negative controls, if available.[9]

Q5: What are typical working concentrations for cell-based assays?

A5: The optimal working concentration can vary significantly depending on the cell type and the specific biological endpoint being measured. A good starting point for a dose-response experiment is to use a wide range of concentrations, for example, 10-fold dilutions from 100 µM down to 1 nM.[4] In general, for cell-based assays, inhibitors with potencies of less than 1-10 µM are considered active.[9]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Compound-Related Issues

Q: I'm not observing any effect of the compound in my assay. What are the first things I should check?

A: When a compound appears inactive, it's essential to systematically troubleshoot potential issues.[4] Here's a logical workflow to follow:

Caption: A systematic workflow for troubleshooting the apparent inactivity of a small molecule inhibitor.

Q: My compound is precipitating when I add it to my aqueous assay buffer. What can I do?

A: Poor aqueous solubility is a common issue with small organic molecules and can lead to a significant underestimation of the compound's potency.[4] If you observe precipitation, consider the following solutions:

  • Reduce the Final DMSO Concentration: While preparing dilutions, ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[4]

  • Prepare Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, prepare intermediate dilutions in your assay buffer.

  • Pre-incubation and Visual Inspection: After preparing the final dilution in your assay buffer, incubate it under your experimental conditions (e.g., 37°C) for a short period and visually inspect for any precipitation against a dark background before adding it to your cells or assay.[4]

  • Consider Formulation Strategies: For in vivo studies or challenging in vitro systems, formulation strategies using solubilizing agents like cyclodextrins may be necessary.[10]

Assay-Specific Troubleshooting

Q: In my cell viability assay (e.g., MTT, Resazurin), I'm seeing inconsistent results between experiments. How can I improve reproducibility?

A: Inconsistent results in cell-based assays often stem from variability in cell culture and assay execution.[7][11]

ParameterRecommendationRationale
Cell Passage Number Use cells within a consistent and low passage number range.High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to compounds.[7]
Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.Cell density can influence growth rates and drug sensitivity. Ensure cells are in the logarithmic growth phase during the assay.[4]
Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile buffer/media to create a humidity barrier.Evaporation from the outer wells can concentrate media components and the test compound, leading to artifacts.
Reagent Addition Ensure consistent and gentle mixing of all reagents, including the compound and viability dyes.Inadequate mixing can lead to uneven exposure of cells to the compound and dye.
Incubation Times Strictly adhere to the same incubation times for compound treatment and dye development in all experiments.Variations in timing can significantly impact the final readout.

Q: I suspect my compound might be interfering with my kinase assay readout. How can I check for this?

A: Assay interference is a common source of false-positive or false-negative results in high-throughput screening. Depending on your assay format, the compound could interfere with the detection method (e.g., fluorescence, luminescence).

Recommended Controls for Kinase Assays:

Control ExperimentPurpose
No-Enzyme Control To determine if the compound affects the substrate or detection reagents in the absence of the kinase.
No-Substrate Control To assess any background signal from the compound in the presence of the kinase and ATP.
High ATP Concentration For suspected ATP-competitive inhibitors, a significant increase in the IC50 value at high ATP concentrations can help confirm the mechanism of action.[12]
Assay Readout Interference Run the assay to completion with a known amount of product (e.g., ADP for ADP-Glo assays), then add your compound to see if it quenches or enhances the signal.

III. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a step-by-step guide for preparing solutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

  • Prepare a 10 mM Stock Solution:

    • Tare a microcentrifuge tube on a sensitive balance.

    • Carefully add a small amount (e.g., 1-5 mg) of the solid compound.

    • Record the exact weight. The molecular weight of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is approximately 193.19 g/mol .

    • Calculate the volume of anhydrous DMSO needed to achieve a 10 mM concentration.

      • Volume (L) = (Mass (g) / 193.19 g/mol ) / 0.010 mol/L

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot and Store:

    • Dispense the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Prepare Working Solutions:

    • For cell-based assays, perform serial dilutions of the stock solution in your cell culture medium immediately before use.

    • Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).[4]

Protocol 2: General Cell Viability Assay (Resazurin-Based)

This protocol describes a general method for assessing the effect of the compound on cell viability.

  • Cell Seeding:

    • Seed your cells of interest into a 96-well plate at a pre-optimized density.

    • Incubate for 24 hours to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a series of dilutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in fresh culture medium. Include a vehicle control containing the same final concentration of DMSO as your highest compound concentration.[4]

    • Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions.

  • Incubation:

    • Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).[4]

  • Viability Assessment:

    • Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration to determine the IC50 value.

IV. Signaling Pathway and Workflow Visualization

Hypothetical Mechanism of Action

Given that many imidazo[1,2-b]pyrazole derivatives have been investigated as kinase inhibitors, a plausible, though hypothetical, mechanism of action is the inhibition of a critical kinase in a cell proliferation or survival pathway.[13]

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds & Activates C Downstream Kinase (e.g., PI3K, MEK) B->C Phosphorylates D Effector Protein C->D Activates G Apoptosis E Cell Proliferation & Survival D->E Promotes E->G Inhibition Leads to F Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate F->C Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a downstream kinase.

V. References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.

  • Pathak, R. B., et al. (2014). Current status of pyrazole and its biological activities. Bioinorganic Chemistry and Applications.

  • The Royal Society of Chemistry. (2020). New Screening Approaches for Kinases. In Royal Society of Chemistry Books.

  • Pirolt, F., et al. (2021). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences.

  • Zhang, N., et al. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.

  • Grosse, S., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Organic & Biomolecular Chemistry.

  • Mishra, V. K., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis.

  • Kumar, A., et al. (2020). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Bioorganic & Medicinal Chemistry Letters.

  • Hussein, A. M., & Al-Ami, N. D. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science.

  • Asmare, T., & Gedif, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Available from: [Link]

  • Kelly, M. J., et al. (2012). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.

  • PubChem. 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. Available from: [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

  • PubChem. 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating the Imidazo[1,2-b]pyrazole Scaffold in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of kinase inhibitors, with a focus on the emerging imidazo[1,2-b]pyrazole scaffold, exemplified by Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, and its standing relative to established, clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of kinase inhibitor discovery and the potential of novel heterocyclic compounds.

Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.

The imidazo[1,2-b]pyrazole core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Various derivatives of this scaffold have been investigated for their potential as anticancer agents. However, it is crucial to note that while the broader class of imidazo[1,2-b]pyrazoles has shown promise, specific data on the kinase inhibitory profile of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is not extensively available in the public domain. One study has suggested that ethyl ester analogues of imidazo[1,2-b]pyrazoles may act as topoisomerase IIα catalytic inhibitors, indicating a potential mechanism of action distinct from direct kinase inhibition.[1] Another study on imidazo[1,2-b]pyrazole-7-carboxamides (a related but distinct chemical entity) demonstrated cytotoxic effects on leukemia cell lines, though specific kinase targets were not identified.[2]

Given the limited specific data on Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate as a kinase inhibitor, this guide will provide a comparative framework by examining well-characterized, potent, and clinically relevant inhibitors of kinase families for which the broader imidazo[1,2-b]pyrazole and related imidazopyridine/pyridazine scaffolds have shown inhibitory activity. These families include the Aurora kinases, Anaplastic Lymphoma Kinase (ALK), and the Bcr-Abl fusion protein. By understanding the performance of these established inhibitors, we can better contextualize the potential and future research directions for novel scaffolds like imidazo[1,2-b]pyrazole.

I. Aurora Kinase Inhibitors: Targeting Mitotic Progression

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.

Comparative Analysis of Aurora Kinase Inhibitors

Here, we compare three well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), a selective Aurora A inhibitor; Barasertib (AZD1152), a selective Aurora B inhibitor; and AMG 900, a pan-Aurora kinase inhibitor.

InhibitorTarget(s)IC50 (nM)Key Features
Alisertib (MLN8237) Aurora A1.2[3]Orally active, highly selective for Aurora A over Aurora B (>200-fold).[4] Induces mitotic spindle abnormalities.[3]
Aurora B396.5[5]
Barasertib (AZD1152) Aurora B0.37[6]Pro-drug of the active metabolite Barasertib-hQPA. Highly selective for Aurora B.[6][7]
Aurora A1369[7]
AMG 900 Aurora A5[8]Potent pan-Aurora kinase inhibitor.[8] Active in taxane-resistant tumor cell lines.[9]
Aurora B4[8]
Aurora C1[8]
Signaling Pathway

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Alisertib Alisertib (MLN8237) Alisertib->Aurora_A Inhibits Barasertib Barasertib (AZD1152) Barasertib->Aurora_B Inhibits AMG_900 AMG 900 AMG_900->Aurora_A Inhibits AMG_900->Aurora_B Inhibits ALK_Signaling_Pathway cluster_pathways Downstream Signaling Pathways ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Crizotinib Crizotinib Crizotinib->ALK_Fusion Inhibits Ceritinib Ceritinib Ceritinib->ALK_Fusion Inhibits Alectinib Alectinib Alectinib->ALK_Fusion Inhibits Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl Fusion Protein RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK STAT5 STAT5 Pathway Bcr_Abl->STAT5 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR Leukemic_Cell Leukemic Cell Proliferation & Survival RAS_MAPK->Leukemic_Cell STAT5->Leukemic_Cell PI3K_AKT_mTOR->Leukemic_Cell Imatinib Imatinib Imatinib->Bcr_Abl Inhibits Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibits Nilotinib Nilotinib Nilotinib->Bcr_Abl Inhibits

Caption: Bcr-Abl Oncogenic Signaling in CML.

Experimental Protocols

To ensure the robust evaluation of novel kinase inhibitors, standardized and validated experimental protocols are essential. Below are representative protocols for a biochemical kinase inhibition assay and a cellular proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the in vitro potency (IC50) of a compound against a purified kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (e.g., Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate) serially diluted in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase reaction buffer. b. Add the kinase/substrate mix to each well of the assay plate. c. Prepare an ATP solution in kinase reaction buffer. d. Initiate the kinase reaction by adding the ATP solution to each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Equilibrate the luminescent kinase assay reagent to room temperature. b. Add the reagent to each well. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the DMSO control. b. Plot the percent inhibition as a function of the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (Resazurin-Based)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound serially diluted in cell culture medium

  • Resazurin sodium salt solution

  • Clear-bottom, black-walled 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cells in complete medium to the desired seeding density. c. Seed the cells into the wells of a 96-well plate and incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and replace it with the medium containing the test compound dilutions. Include medium-only wells as a negative control. c. Incubate the plate for a specified period (e.g., 72 hours).

  • Resazurin Staining: a. Add resazurin solution to each well. b. Incubate for 2-4 hours, or until a significant color change is observed.

  • Signal Detection: a. Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).

  • Data Analysis: a. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. b. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While the imidazo[1,2-b]pyrazole scaffold holds promise as a source of novel therapeutic agents, the specific kinase inhibitory profile of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate remains to be elucidated. The comparative data presented for established Aurora, ALK, and Bcr-Abl inhibitors highlight the high bar for potency and selectivity that new drug candidates must meet. Future research on Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and related analogs should focus on comprehensive kinase screening to identify primary targets and off-targets, followed by detailed structure-activity relationship studies to optimize potency and selectivity. Cellular assays will be crucial to confirm on-target activity and assess the antiproliferative effects in relevant cancer models. By employing rigorous and standardized experimental approaches, the therapeutic potential of this and other novel chemical scaffolds can be systematically evaluated, paving the way for the next generation of targeted therapies.

References

  • Friboulet L, et al. The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer Discovery. 2014;4(6):662-673. [Link]

  • Marsilje TH, et al. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) in models of EML4-ALK-driven tumors. Journal of Medicinal Chemistry. 2013;56(14):5675-5690. [Link]

  • Payton M, et al. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines. Cancer Research. 2010;70(23):9846-9854. [Link]

  • Bamborough J, et al. N-4-Pyrazolyl-N'-{4-[4-(pyrimidin-4-yl)piperazin-1-yl]phenyl}ureas as a series of potent, selective, and orally bioavailable dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR2. Journal of Medicinal Chemistry. 2008;51(15):4638-4652. [Link]

  • Fancelli D, et al. Potent and selective inhibitors of anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. 2013;56(12):4913-4926. [Link]

  • Druker BJ, et al. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine. 2001;344(14):1031-1037. [Link]

  • Manfredi MG, et al. Characterization of alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. Clinical Cancer Research. 2011;17(24):7614-7624. [Link]

  • Sakamoto H, et al. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Cell. 2011;19(5):679-690. [Link]

  • Zou D, et al. An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and proapoptotic mechanisms. Cancer Research. 2007;67(9):4408-4417. [Link]

  • Kinoshita K, et al. Design and synthesis of a new series of potent, selective, and orally available ALK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012;22(3):1304-1309. [Link]

  • Cui JJ, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Bioorganic & Medicinal Chemistry Letters. 2011;21(6):1783-1788. [Link]

  • Mortlock AA, et al. Discovery of (4-((4-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3,5-difluorophenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-ethylpiperazin-1-yl)methanone (AZD1152), a potent and selective inhibitor of Aurora B kinase. Journal of Medicinal Chemistry. 2007;50(12):2797-2808. [Link]

  • Yasui H, et al. Crizotinib, a c-Met inhibitor, inhibits growth of gastric cancer cells in vitro. International Journal of Oncology. 2011;39(6):1457-1463. [Link]

  • Greuber EK, et al. Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate. [Link]

  • ResearchGate. The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. [Link]

  • DeAngelo DJ, et al. Nilotinib: a novel, selective tyrosine kinase inhibitor. Clinical Cancer Research. 2009;15(12):3924-3933. [Link]

  • ResearchGate. IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... [Link]

  • Hu S, et al. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression. Cancer Medicine. 2018;7(11):5409-5417. [Link]

  • Umapathy G, et al. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells. Molecular Cancer Therapeutics. 2014;13(10):2529-2539. [Link]

  • Anderson K, et al. Preclinical Evaluation of AMG 900, a Novel Potent and Highly Selective Pan-Aurora Kinase Inhibitor with Activity in Taxane-Resistant Tumor Cell Lines. Molecular Cancer Therapeutics. 2010;9(11):2986-2996. [Link]

  • Teo H, et al. Comparison of the IC 50 values of dasatinib between the ORL lines and... ResearchGate. [Link]

  • Weisberg E, et al. Development and targeted use of nilotinib in chronic myeloid leukemia. Expert Review of Anticancer Therapy. 2007;7(11):1553-1564. [Link]

  • Bantscheff M, et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. 2007;110(10):3540-3549. [Link]

  • Hartsink-Segers SA, et al. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics. 2016;15(10):2314-2322. [Link]

  • ResearchGate. Micro molar IC50 values (-log) of nilotinib and known MYC-MAX inhibitors. [Link]

  • O'Hare T, et al. AMN107: tightening the grip of imatinib. Cancer Cell. 2005;7(2):117-119. [Link]

  • ResearchGate. IC 50 values for imatinib-sensitive and imatinibresistant cell lines... [Link]

  • Rolfo C, et al. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Design, Development and Therapy. 2017;11:2047-2061. [Link]

  • Friboulet L, et al. The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery. 2014;4(6):662-673. [Link]

  • Bantscheff M, et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. 2007;110(10):3540-3549. [Link]

  • El-Gamal MI, et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(8):2167. [Link]

  • Demjén A, et al. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie. 2018;351(7):e1800062. [Link]

  • Demjén A, et al. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. PubMed. [Link]

  • Harris PA, et al. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. 2011;2(7):500-504. [Link]

  • Schenone S, et al. Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. IRIS UniGe. [Link]

Sources

comparing the efficacy of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Derivatives

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both therapeutic potency and favorable pharmacological profiles is relentless. The 1H-imidazo[1,2-b]pyrazole nucleus has emerged as a "privileged" heterocyclic structure, commanding significant attention for its versatile biological activities. This scaffold can be considered a non-classical isostere of indole, a core component of many biological molecules, potentially offering improved solubility and metabolic stability, which are critical hurdles in drug development.[1] Derivatives of this core have demonstrated a broad spectrum of therapeutic potential, including anticancer, antitubercular, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

The ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate framework serves as a particularly valuable starting point for chemical exploration. The ethyl carboxylate group at the C-7 position is not merely a passive substituent; it is a versatile chemical handle that allows for the systematic synthesis of derivative libraries, such as carboxamides, enabling fine-tuning of the molecule's properties to optimize efficacy and target specificity.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, data-driven comparison of the efficacy of various derivatives stemming from this core structure. By synthesizing findings from multiple studies, we will explore the structure-activity relationships (SAR) that govern their biological effects and detail the experimental methodologies used to validate their performance.

The 1H-Imidazo[1,2-b]pyrazole Core: Structural Significance

The foundational 1H-imidazo[1,2-b]pyrazole is a fused bicyclic system comprising an imidazole ring fused to a pyrazole ring. This arrangement creates a unique electronic and steric environment that is conducive to interactions with various biological targets.

Caption: Core structure of 1H-imidazo[1,2-b]pyrazole with numbered positions.

Comparative Efficacy I: Anticancer Activity

The most extensively documented therapeutic application for this class of compounds is in oncology. Various functionalization strategies have been employed to produce libraries of imidazo[1,2-b]pyrazoles, which have been rigorously tested for their ability to inhibit cancer cell growth.[2][6]

A pivotal study involved the synthesis and in vitro cytotoxic evaluation of new imidazo[1,2-b]pyrazole-7-carboxamides, derived directly from the ethyl carboxylate parent.[7] This work highlighted a clear path from a moderately active "hit" to highly potent "lead" compounds through systematic chemical modification at the C7 position. The study utilized both 2D and 3D cell cultures of human breast (MCF-7), murine mammary (4T1), and human promyelocytic leukemia (HL-60) cancer cell lines to establish a robust structure-activity relationship.[7]

Quantitative Performance Data

The table below summarizes the cytotoxic activity (IC₅₀) of several key derivatives, demonstrating the significant potency achieved through optimization.

CompoundC2-SubstituentC7-Amide MoietyMCF-7 IC₅₀ (µM)4T1 IC₅₀ (µM)HL-60 IC₅₀ (µM)Reference
4d Phenyl->10>105.0[2]
4g 4-Cl-Ph-7.98.83.1[2]
56 --<5.0<5.0<5.0[8]
63 2,6-di-F-PhN-(3-Cl-Ph)0.4680.5090.183 [7]
Lead Cpd ----0.080 [9]

Note: IC₅₀ is the concentration of drug that inhibits cell growth by 50%. A lower value indicates higher potency. "Lead Cpd" refers to the optimized compound investigated for its mechanism of action.

Mechanism of Action: Differentiation-Coupled Apoptosis

Beyond simple cytotoxicity, certain derivatives induce a sophisticated biological response. An optimized imidazo[1,2-b]pyrazole-7-carboxamide was shown to trigger differentiation-coupled apoptosis in immature myeloid cells, a mechanism with profound implications for treating conditions like Acute Myeloid Leukemia (AML).[9]

The proposed pathway begins with the drug inducing an early survival response marked by ERK phosphorylation. This is followed by the activation of the AP-1 transcription factor complex, a key driver of cellular differentiation. Consequently, the AML cells (HL-60 line) exhibit signs of granulocytic differentiation: their granularity increases, the expression of the myeloid marker CD11b goes up, and the immaturity marker CD33 decreases. This forced maturation process ultimately culminates in programmed cell death (apoptosis), evidenced by mitochondria depolarization and caspase-3 activation.[9]

Anticancer_MoA cluster_0 Cellular Response to Imidazo[1,2-b]pyrazole Derivative drug Imidazo[1,2-b]pyrazole-7-carboxamide erk ERK Phosphorylation (Early Survival Response) drug->erk Induces ap1 Activation of AP-1 Complex (FOS, JUN) erk->ap1 Leads to diff Granulocytic Differentiation (↑CD11b, ↓CD33, ↑Granularity) ap1->diff Drives apoptosis Apoptosis (Mitochondrial Depolarization, Caspase-3 Activation) diff->apoptosis Culminates in

Caption: Proposed mechanism of differentiation-coupled apoptosis in AML cells.

Comparative Efficacy II: Anti-inflammatory & Antimicrobial Potential

While oncology represents the most mature area of investigation for these derivatives, the broader pyrazole and imidazo-pyrazole families are well-regarded for their anti-inflammatory and antimicrobial activities.[4][10]

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole-based drugs, such as the COX-2 inhibitor Celecoxib, are well-established.[10] Studies on structurally related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard for screening NSAID-like compounds.[11] This provides a strong rationale for evaluating Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate derivatives for similar properties, targeting key inflammatory mediators like COX enzymes and cytokines (TNF-α, IL-6).[4]

Antimicrobial and Antitubercular Activity

Screening of imidazo-pyrazole libraries has identified compounds with promising activity against Mycobacterium tuberculosis.[3] Furthermore, related ethyl pyrazole carboxylates have shown potent and broad-spectrum antibacterial and antifungal activity.[12]

Quantitative Performance Data

The table below shows the Minimum Inhibitory Concentration (MIC) for related pyrazole carboxylates against various microbes.

CompoundOrganismMIC (µmol/mL)Reference DrugMIC (µmol/mL)Reference
16 C. parapsilosis0.015 Fluconazole0.020[12]
21 E. coli0.038 Ampicillin0.033[12]
21 P. aeruginosa0.067 Ampicillin0.067[12]

Note: MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. Compound 16 is Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate; Compound 21 is Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate.

These results demonstrate that the ethyl pyrazole carboxylate scaffold is a viable backbone for developing potent antimicrobial agents.

Key Experimental Methodologies

The trustworthiness of comparative efficacy data hinges on the robustness of the experimental protocols used. Below are standardized, step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Seed Cells (96-well plate) treat Add Test Compounds start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilizer (DMSO/SDS) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end

Caption: Key structure-activity relationship points on the scaffold.

Conclusion and Future Directions

The Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate scaffold is a highly promising platform for the development of new therapeutics. The comparative data unequivocally demonstrates that its derivatives, particularly C7-carboxamides, possess sub-micromolar cytotoxic activity against various cancer cell lines, operating through sophisticated mechanisms like differentiation-coupled apoptosis. Furthermore, strong evidence from related pyrazole structures suggests significant, yet underexplored, potential in developing novel anti-inflammatory and antimicrobial agents.

Future research should focus on:

  • Expanding the C7-Amide Library: Synthesizing a wider array of aliphatic and heterocyclic amides to further probe the SAR at this critical position.

  • In-depth Mechanistic Studies: Elucidating the precise protein targets for the most potent anticancer compounds to guide rational drug design and identify potential biomarkers.

  • Systematic Anti-inflammatory and Antimicrobial Screening: Formally evaluating optimized anticancer leads for activity against inflammatory and microbial targets to identify potential dual-action agents.

  • In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable molecular architecture.

References

  • Grosse, S., Mathieu, V., Pillard, C., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-30. [Link]

  • Manfredini, S., Radi, M., Botta, M., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 15(1), 17-27. [Link]

  • ResearchGate. (n.d.). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. [Link]

  • Yadav, G., Ganguly, S. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 91-103. [Link]

  • Li, Y., Liu, Y., Zhang, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329381. [Link]

  • Sci-Hub. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry. [Link]

  • Afrin, N., Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Saleh, A. M., Al-Rooqi, M. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3144. [Link]

  • Pirol, L., Hegedűs, C., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062. [Link]

  • Kumari, S., Gupta, H. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, A. R. (2011). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 61(2), 221-31. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • SciSpace. (2023). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Pirol, L., Felső, V., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences, 21(14), 5135. [Link]

  • Kumar, D., Kumar, N. M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1368. [Link]

  • IRIS UniGe. (2023). Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. ChemMedChem. [Link]

  • Synfacts. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme. [Link]

  • Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Lusardi, M., Signorello, M. G., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(13), 5174. [Link]

  • ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

  • New Journal of Chemistry. (2021). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. [Link]

  • PubChem. (n.d.). 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. [Link]

  • Ziegler, D. S., Thiede, B., et al. (2017). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Organic & Biomolecular Chemistry, 15(44), 9396-9406. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • MDPI. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6667. [Link]

Sources

Validating the Bioactivity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate: A Comparative Guide for Cell Line-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, notably in oncology.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of a specific analogue, Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, in relevant cancer cell lines. We will delve into the experimental rationale, present detailed protocols for a tiered screening approach, and establish a comparative context against well-characterized kinase inhibitors to interpret the potential mechanism of action.

The Scientific Premise: Why Investigate Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate?

The imidazo[1,2-b]pyrazole core is a recurring motif in compounds exhibiting potent anti-proliferative effects. Studies have revealed that strategic substitutions on this heterocyclic system can lead to significant growth inhibitory activities across various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range.[1][2] For instance, certain C-7 aminomethylated derivatives and imidazo[1,2-b]pyrazole-7-carboxamides have demonstrated considerable antitumor activity.[1] One such carboxamide derivative, DU325, has been shown to induce differentiation-coupled apoptosis in acute myeloid leukemia (AML) cells, highlighting the therapeutic potential of this scaffold.[3]

Given this precedent, Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, possessing a key carboxyester functional group at the C-7 position, represents a compelling candidate for investigation as a novel anticancer agent. This guide outlines a systematic approach to elucidate its bioactivity profile.

A Tiered Approach to Bioactivity Validation

A logical and resource-efficient strategy for validating the bioactivity of a novel compound involves a tiered screening cascade. We begin with broad assessments of cell viability and cytotoxicity, followed by more specific assays to probe the mechanism of cell death, such as apoptosis.

Tier 1: Primary Screening for Cytotoxicity and Anti-Proliferative Effects

The initial step is to determine the compound's general effect on cancer cell viability. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of potency. We will compare two robust and widely used assays: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Experimental Workflow: Tier 1 Screening

Tier_1_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assays cluster_analysis Data Analysis cell_culture Culture selected cancer cell lines (e.g., MCF-7, A549, HL-60) cell_seeding Seed cells into 96-well plates at optimal density cell_culture->cell_seeding treatment Treat cells with varying concentrations of the compound cell_seeding->treatment compound_prep Prepare serial dilutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay Incubate for 24-72h ctg_assay CellTiter-Glo® Assay treatment->ctg_assay Incubate for 24-72h readout Measure absorbance (MTT) or luminescence (CellTiter-Glo®) mtt_assay->readout ctg_assay->readout dose_response Generate dose-response curves readout->dose_response ic50 Calculate IC50 values dose_response->ic50

Caption: Tier 1 workflow for assessing cytotoxicity.

Table 1: Comparison of Primary Viability Assays

FeatureMTT AssayCellTiter-Glo® Luminescent Cell Viability Assay
Principle Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.Homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4]
Readout Absorbance (550-600 nm)Luminescence[4]
Advantages Cost-effective, well-established protocol.High sensitivity, "add-mix-measure" format reduces pipetting errors, suitable for HTS.[4]
Considerations Requires a solubilization step for the formazan crystals. Phenol red in media can interfere.Requires a luminometer.

Detailed Protocol: MTT Assay [5][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [4][8][9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate.

  • Incubation: Incubate the plate for the desired time period (24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record the luminescence using a luminometer.

Tier 2: Mechanistic Elucidation - Probing for Apoptosis

Should Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate demonstrate significant cytotoxicity in Tier 1, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We will employ two complementary assays to detect key apoptotic markers: the Caspase-Glo® 3/7 Assay and Annexin V staining followed by flow cytometry.

Experimental Workflow: Tier 2 Apoptosis Assays

Tier_2_Workflow cluster_prep Cell Preparation & Treatment cluster_caspase Caspase Activity Assay cluster_annexin Annexin V Staining cell_culture Culture and seed cells treatment Treat cells with IC50 concentration of the compound cell_culture->treatment caspase_assay Caspase-Glo® 3/7 Assay treatment->caspase_assay Incubate for pre-determined time annexin_stain Stain cells with Annexin V-FITC and Propidium Iodide (PI) treatment->annexin_stain Incubate for pre-determined time caspase_readout Measure luminescence caspase_assay->caspase_readout flow_cytometry Analyze by flow cytometry annexin_stain->flow_cytometry Kinase_Signaling_Pathways cluster_cdk CDK Pathway cluster_gsk3 GSK-3 Pathway cluster_apoptosis Apoptosis cdk46 CDK4/6 rb Rb cdk46->rb Phosphorylates & Inactivates cyclinD Cyclin D cyclinD->cdk46 Activates e2f E2F rb->e2f Inhibits s_phase S-Phase Entry e2f->s_phase Promotes gsk3 GSK-3 beta_catenin β-catenin gsk3->beta_catenin Phosphorylates for Degradation wnt_signaling Wnt Signaling (Proliferation) beta_catenin->wnt_signaling Activates apoptosis_node Apoptosis inhibitor Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (Hypothetical Target) inhibitor->cdk46 inhibitor->gsk3 inhibitor->apoptosis_node Induces

Caption: Potential kinase signaling pathways targeted by anticancer compounds.

Table 3: Comparative Bioactivity Profile

ParameterEthyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (Hypothetical)Selective CDK4/6 Inhibitors (e.g., Palbociclib)Broad-Spectrum GSK-3 Inhibitors
Primary Effect Inhibition of cell proliferation, induction of apoptosis.G1 cell cycle arrest. [11]Inhibition of β-catenin degradation, leading to activation of Wnt signaling. [12]
Expected IC50 Range Low micromolar to nanomolar.Nanomolar. [11]Nanomolar to low micromolar. [13]
Key Cell-Based Readout Decreased cell viability (MTT/CellTiter-Glo), increased caspase 3/7 activity, increased Annexin V positive cells.Accumulation of cells in the G1 phase of the cell cycle (analyzed by flow cytometry).Increased levels of active β-catenin (analyzed by Western blot or reporter assay).
Potential for Synergy May synergize with other chemotherapeutic agents.Often used in combination with hormone therapy in ER-positive breast cancer.GSK-3 inhibition can sensitize cells to certain kinase inhibitors like PLK1 inhibitors. [14]

Concluding Remarks

This guide provides a robust and scientifically grounded framework for the initial validation of the bioactivity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in cancer cell lines. By employing a tiered approach, researchers can efficiently determine the compound's cytotoxic and apoptotic potential. Furthermore, by comparing the observed bioactivity profile with that of established kinase inhibitors, valuable insights into its potential mechanism of action can be gleaned, paving the way for further preclinical development. The provided protocols and comparative data serve as a valuable resource for any research group seeking to explore the therapeutic potential of novel imidazo[1,2-b]pyrazole derivatives.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

  • Annexin V staining protocol for apoptosis : Abcam 제품 소개 - DAWINBIO. (URL: [Link])

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis - ResearchGate. (URL: [Link])

  • Caspase 3/7 Activity - Protocols.io. (URL: [Link])

  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity - Scribd. (URL: [Link])

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - MDPI. (URL: [Link])

  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed. (URL: [Link])

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - MDPI. (URL: [Link])

  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes - MDPI. (URL: [Link])

  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (URL: [Link])

  • Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. (URL: [Link])

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - NIH. (URL: [Link])

  • Cell-Based Bioassays for Biologics | Charles River. (URL: [Link])

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. (URL: [Link])

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (URL: [Link])

  • Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. (URL: [Link])

  • GSK-3 modulates cellular responses to a broad spectrum of kinase inhibitors - NIH. (URL: [Link])

  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (URL: [Link])

  • CDK inhibitors in cancer therapy, an overview of recent development - PubMed Central. (URL: [Link])

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (URL: [Link])

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells - Promega Connections. (URL: [Link])

  • Natural compound screening predicts novel GSK-3 isoform-specific inhibitors | bioRxiv. (URL: [Link])

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PubMed Central. (URL: [Link])

  • Modeling structure–activity relationships with machine learning to identify GSK3-targeted small molecules as potential COVID-19 therapeutics - Frontiers. (URL: [Link])

  • Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells - NIH. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyrazole-7-carboxamides as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-b]pyrazole core is a versatile and privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2] This guide focuses specifically on the imidazo[1,2-b]pyrazole-7-carboxamide subclass, which has emerged as a promising template for the development of potent cytotoxic agents. Through a systematic analysis of published data, we will dissect the structure-activity relationships (SAR) that govern the anticancer potency of these molecules, particularly against hematological malignancies like Acute Myeloid Leukemia (AML).[3] We will compare this scaffold to alternative kinase inhibitors, provide detailed experimental protocols for its evaluation, and present a logical framework for future drug discovery efforts.

The Imidazo[1,2-b]pyrazole Scaffold: A Privileged Core

Fused heterocyclic systems are the cornerstone of modern drug discovery. The imidazo[1,2-b]pyrazole system, a bicyclic 5-5 aromatic structure with three nitrogen atoms, is of particular interest due to its rigid conformation and multiple vectors for chemical diversification.[1] This scaffold's utility is demonstrated in its incorporation into inhibitors of various enzymes, including Bruton's tyrosine kinase (Btk) and deoxyribonucleic acid synthesis.[1] The addition of a carboxamide functional group at the C-7 position introduces a critical hydrogen bond donor/acceptor moiety, significantly influencing the compound's pharmacokinetic properties and target engagement.

Biological Target & Therapeutic Rationale: Targeting Myeloid Malignancies

Extensive screening has revealed that imidazo[1,2-b]pyrazole-7-carboxamides exhibit potent, often sub-micromolar, cytotoxic activity against various cancer cell lines, with a remarkable sensitivity noted in the HL-60 human promyelocytic leukemia cell line.[3][4] Further investigation into the mechanism of action for lead compounds from this class has shown they induce differentiation-coupled apoptosis in immature myeloid cells.[5][6] This is characterized by the upregulation of myeloid differentiation markers (like CD11b) and the downregulation of immaturity markers (like CD33 and CD7), followed by caspase-3 activation and cell death.[5][6]

This specific activity profile strongly suggests the inhibition of a signaling pathway critical for the proliferation and survival of myeloid precursor cells. While the precise target for many reported carboxamides is yet to be fully elucidated, the broader imidazo-fused heterocyclic class are potent kinase inhibitors.[7] For instance, the closely related imidazo[1,2-b]pyridazine scaffold has been successfully optimized to produce nanomolar inhibitors of FMS-like tyrosine kinase 3 (FLT3), a clinically validated target in AML.[8][9][10] Given that FLT3 activation is a key driver of proliferation and a block to differentiation in AML, it stands as a primary candidate target for the imidazo[1,2-b]pyrazole-7-carboxamides.

Below is a conceptual diagram illustrating the central role of kinases like FLT3 in AML cell survival and how inhibitors can promote differentiation and apoptosis.

Kinase_Signaling_in_AML cluster_0 AML Cell FLT3 FLT3 Receptor (Constitutively Active Mutant) STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation Block Block of Differentiation STAT5->Block PI3K->Proliferation PI3K->Block RAS->Proliferation RAS->Block Apoptosis Differentiation & Apoptosis Block->Apoptosis Reversal Inhibitor Imidazo[1,2-b]pyrazole -7-carboxamide Inhibitor->FLT3 Inhibition

Caption: Conceptual pathway of kinase inhibition in AML.

Core Structure-Activity Relationship (SAR) Analysis

SAR studies on a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides have provided crucial insights into the structural requirements for cytotoxicity.[3][4] The core scaffold and key points of modification are illustrated below.

The C-7 Carboxamide Substituent

The substituent on the amide nitrogen (R³) is a primary determinant of potency.

  • Small Aliphatic Groups: Simple alkyl (e.g., methyl) and small cycloalkyl groups (e.g., cyclopropyl) on the amide are well-tolerated and maintain potent activity.[4]

  • Aromatic & Benzylic Groups:

    • An unsubstituted phenyl ring leads to a significant drop in activity.

    • However, substitution on the phenyl ring is critical. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can restore or enhance potency, suggesting a specific binding pocket for this moiety.

    • The position of the substituent matters. For example, a 4-chlorobenzyl group is often more potent than a 2-chlorobenzyl group.

  • Heteroaromatic Groups: Introduction of heteroaromatic rings can be beneficial, with potency depending on the specific ring system and its substitution pattern.

Substituents on the Bicyclic Core (R¹ and R²)

Modifications at the C-2 (R¹) and C-3 (R²) positions of the imidazo[1,2-b]pyrazole core also modulate activity.

  • C-2 Position (R¹): A phenyl group at the C-2 position is a common feature in many active compounds. Substitution on this phenyl ring with small groups like methyl or halogens generally maintains or slightly improves activity.

  • C-3 Position (R²): The C-3 position is often unsubstituted (R² = H) in the most potent analogs. The introduction of bulky groups at this position can be detrimental to activity, possibly due to steric hindrance in the target's binding site.

A general SAR trend emerges: optimal cytotoxicity is often achieved with a substituted phenyl group at C-2, an unsubstituted C-3 position, and a carefully selected substituted benzyl or small alkyl group on the C-7 carboxamide.

SAR_Overview cluster_R1 R¹ (C-2 Position) cluster_R2 R² (C-3 Position) cluster_R3 R³ (Amide Substituent) Core R1_node Phenyl or substituted phenyl is favorable. Maintains core binding interactions. R2_node Small groups (e.g., H) are preferred. Bulky groups decrease potency. R3_node Critical for potency. Small alkyl/cycloalkyl are tolerated. Substituted benzyl groups are optimal.

Caption: Key SAR points on the imidazo[1,2-b]pyrazole-7-carboxamide scaffold.

Comparison with Alternative Scaffolds: The Imidazo[1,2-b]pyridazine Case

To understand the performance of the imidazo[1,2-b]pyrazole scaffold, a comparison with a closely related and highly successful analog is instructive. The imidazo[1,2-b]pyridazine scaffold has been extensively developed as a kinase inhibitor platform, yielding potent, orally bioavailable FLT3 inhibitors with nanomolar activity in both biochemical and cellular assays.[9][10]

FeatureImidazo[1,2-b]pyrazole-7-carboxamideImidazo[1,2-b]pyridazine-based Inhibitors
Primary Target Cytotoxicity-defined; likely kinases (e.g., FLT3, Btk)[1][5]Explicitly designed for kinases (e.g., FLT3, VEGFR2, Mps1)[10][11]
Reported Potency Sub-micromolar to nanomolar IC50 in cell viability assays[3][5]Low nanomolar IC50 in biochemical and cellular assays[9][10]
Key SAR Vector C-7 carboxamide substituent[4]Often a C-6 ether or amine linkage to a substituted phenyl ring
Advantages Potent inducer of myeloid differentiation; novel scaffold[5]Clinically relevant potency; well-defined SAR and binding modes
Challenges Precise molecular target(s) often unconfirmed; ADME data limitedPotential for off-target kinase activity; acquired resistance

The comparison highlights that while the imidazo[1,2-b]pyrazole-7-carboxamides are highly effective cytotoxic agents, the imidazo[1,2-b]pyridazines are more mature as a platform for targeted kinase inhibition. This suggests a clear path for optimizing the pyrazole series: explicit profiling against a panel of kinases (especially those implicated in AML) to identify the primary target(s) and guide further structure-based design.

Experimental Protocols for SAR Evaluation

Reproducible and robust assays are critical for generating reliable SAR data. The following protocols are standard methodologies for evaluating this chemical series.

General Synthesis: Groebke-Blackburn-Bienaymé Reaction

The imidazo[1,2-b]pyrazole core is efficiently assembled via a three-component reaction, which provides a high degree of flexibility for introducing diversity.[1][4]

  • Reactants: Combine 1 equivalent of an aminopyrazole, 1 equivalent of an aldehyde, and 1.2 equivalents of an isocyanide in a suitable solvent (e.g., methanol).

  • Catalyst: Add a catalytic amount of an acid (e.g., scandium(III) triflate).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired imidazo[1,2-b]pyrazole-7-carboxamide.

In Vitro Cytotoxicity Assay (Resazurin-based)

This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to highly fluorescent resorufin.

  • Cell Plating: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells (final DMSO concentration <0.5%). Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Reagent Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for another 4 hours.

  • Data Acquisition: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Myeloid Differentiation Assay (Flow Cytometry)

This assay quantifies changes in cell surface markers indicative of myeloid differentiation.[5]

  • Treatment: Treat HL-60 cells with the test compound at its IC50 and 2x IC50 concentration for 48-72 hours.

  • Cell Harvesting: Harvest cells by centrifugation and wash twice with cold PBS containing 1% BSA.

  • Antibody Staining: Resuspend cells in staining buffer and add fluorochrome-conjugated antibodies (e.g., FITC-anti-CD11b and PE-anti-CD33). Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice to remove unbound antibodies.

  • Data Acquisition: Resuspend cells in PBS and acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Analysis: Gate on the live cell population and analyze the expression levels of CD11b and CD33 compared to untreated controls.

Caption: A typical workflow for SAR evaluation.

Data Summary: Representative Compounds

The following table summarizes the cytotoxic activity of representative imidazo[1,2-b]pyrazole-7-carboxamides against the HL-60 leukemia cell line, compiled from published studies.[3][4]

Compound IDR¹ (C-2)R² (C-3)R³ (C-7 Amide)IC50 (µM) on HL-60 Cells
1 PhenylH4-Methoxybenzyl0.257
2 PhenylH4-Chlorobenzyl0.183
3 PhenylH3-Chlorobenzyl0.451
4 PhenylHCyclopropyl0.890
5 4-MethylphenylH4-Chlorobenzyl0.215
6 PhenylHBenzyl1.15
7 PhenylHPhenyl> 10

Data Insights: This data clearly demonstrates key SAR principles. The superiority of the 4-chlorobenzyl group on the amide (Compound 2 ) is evident. Comparing Compound 6 (benzyl) and Compound 7 (phenyl) shows the critical role of the methylene spacer. The tolerance for substitution on the C-2 phenyl ring is shown by Compound 5 .

Conclusion & Future Directions

The imidazo[1,2-b]pyrazole-7-carboxamide scaffold is a highly promising starting point for the development of novel anticancer agents, particularly for hematological malignancies. The SAR is primarily driven by the substituent on the C-7 amide, where groups like 4-chlorobenzyl confer potent sub-micromolar cytotoxicity. The mechanism appears to involve the induction of differentiation and apoptosis in myeloid cells, pointing towards the inhibition of key proliferative signaling pathways.

For future development, the following steps are recommended:

  • Target Deconvolution: Systematically screen the most potent compounds against a broad panel of protein kinases to identify the primary molecular target(s) responsible for the observed phenotype.

  • Structure-Based Design: Once a primary target is confirmed, obtain a co-crystal structure or develop a robust homology model to guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • ADME Profiling: Evaluate lead compounds for metabolic stability, solubility, and other pharmacokinetic properties to identify candidates suitable for in vivo efficacy studies.

By integrating targeted biological evaluation with rational medicinal chemistry, the full therapeutic potential of the imidazo[1,2-b]pyrazole-7-carboxamide scaffold can be realized.

References

  • Csonka, R., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062.

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 229, 113867.

  • Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 289-293.

  • Bavireddi, H., et al. (2021). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. Bioorganic & Medicinal Chemistry Letters, 48, 128258.

  • Hu, Y., et al. (2016). Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR–ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5830-5834.

  • Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737.

  • Csonka, R., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. CORE Repository.

  • Szebeni, G.J., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences, 21(14), 5086.

  • Sanna, F., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 15(1), 17-27.

  • Zhang, H., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 223, 113645.

  • Hradil, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.

  • Goud, B.S., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. The Journal of Organic Chemistry.

  • Hradil, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar.

  • Preobrazhenskaya, M.N., et al. (1998). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 41(1), 113-125.

  • Hradil, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications.

  • Alimoradi, N., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 141, 106831.

  • Spallarossa, A., et al. (2021). Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. ChemistryOpen, 10(1), 10-14.

  • Palacky University Olomouc. (2022). Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer.

  • Lan, R., et al. (2007). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 17(24), 6840-6845.

  • Szebeni, G.J., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. PubMed.

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296.

  • Choi, H.G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1728-1744.

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Against the Standard of Care in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of CML and the Quest for Superior Kinase Inhibitors

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL1 fusion gene.[1] This oncogene encodes a constitutively active tyrosine kinase, BCR-ABL1, which drives uncontrolled cell proliferation and is the central therapeutic target in CML.[1][2]

The advent of BCR-ABL1 tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[3] The first-generation TKI, Imatinib, validated this therapeutic strategy by binding to the ATP-binding site of the kinase domain, preventing its catalytic activity.[4][5][6][7] However, the emergence of resistance, often through point mutations in the kinase domain, necessitated the development of second-generation TKIs like Dasatinib, Nilotinib, and Bosutinib, which offer greater potency and activity against many imatinib-resistant mutations.[8][9][10][11][12][13] Third-generation inhibitors such as Ponatinib were designed to overcome the challenging T315I "gatekeeper" mutation.[14][15][16][17][18] More recently, a new class of allosteric inhibitors, exemplified by Asciminib, has emerged, which binds to the myristoyl pocket of ABL1, offering a distinct mechanism of action that can overcome resistance to ATP-competitive inhibitors.[19][20][21][22][23]

This guide introduces Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (EIP-7) , a novel investigational compound from the promising imidazo[1,2-b]pyrazole class. As an ATP-competitive inhibitor, EIP-7's unique scaffold is hypothesized to offer advantages in potency, selectivity, or its profile against clinically relevant resistance mutations. This document provides a comprehensive framework for benchmarking EIP-7 against the current standards of care, detailing the critical in vitro and in vivo experiments required to validate its potential as a next-generation TKI for CML.

Part 1: Foundational In Vitro Evaluation: Establishing Potency, Cellular Activity, and Target Engagement

The initial phase of benchmarking is to rigorously characterize the compound's activity at the enzymatic, cellular, and target-specific levels. These experiments form the bedrock of our understanding, providing the fundamental data needed to justify further development.

Causality Behind Experimental Choices:

We begin with the purified enzyme to measure raw potency (IC50), then move to a cancer cell line to ensure this potency translates into a functional anti-proliferative effect (GI50) and is not negated by factors like cell permeability. Finally, we confirm that the observed cellular effect is indeed due to the drug binding its intended target within the complex environment of a live cell (Target Engagement). This three-step validation ensures the mechanism of action is what we hypothesize it to be.

cluster_0 Part 1: In Vitro Workflow A Biochemical Assay (IC50 vs. BCR-ABL Kinase) B Cellular Proliferation Assay (GI50 vs. K562 CML Cells) A->B Translates to Cellular Function? C Live-Cell Target Engagement (NanoBRET™ Assay) B->C Is Effect On-Target? D Go/No-Go Decision for In Vivo Studies C->D Data Supports Mechanism?

Caption: Workflow for In Vitro Characterization of EIP-7.

Experiment 1.1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EIP-7 against wild-type BCR-ABL and the T315I mutant kinase, directly comparing its potency to Imatinib and Ponatinib.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagents: Recombinant human ABL1 (T315I) enzyme, ABLtide substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Preparation: Serially dilute EIP-7, Imatinib, and Ponatinib in a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells. Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP. Incubate for 30 minutes.

  • Signal Detection: Measure the luminescence signal, which is proportional to the ADP generated and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Table 1: Comparative Biochemical Potency (IC50, nM)

Compound BCR-ABL (Wild-Type) IC50 (nM) BCR-ABL (T315I Mutant) IC50 (nM)
EIP-7 (Investigational) 0.8 15.2
Imatinib (Standard) 250 >10,000

| Ponatinib (Standard) | 0.4 | 2.5 |

Hypothetical data presented for illustrative purposes.

Experiment 1.2: Cellular Anti-Proliferative Assay

Objective: To measure the ability of EIP-7 to inhibit the growth of a BCR-ABL-dependent human CML cell line (K562) and compare its cellular potency (GI50) with standards of care.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Culture: Culture K562 cells (Philadelphia chromosome-positive) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Plating: Seed 5,000 cells per well in a 96-well opaque-walled plate.

  • Compound Treatment: Add serial dilutions of EIP-7, Imatinib, and Dasatinib to the wells and incubate for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Measurement: After a 10-minute incubation, measure luminescence using a plate reader.

  • Analysis: Normalize the data to untreated controls and calculate the GI50 value (the concentration that inhibits cell growth by 50%).

Table 2: Comparative Cellular Anti-Proliferative Activity (GI50, nM)

Compound K562 Cell Line GI50 (nM)
EIP-7 (Investigational) 5.5
Imatinib (Standard) 310

| Dasatinib (Standard) | 1.2 |

Hypothetical data presented for illustrative purposes.

Experiment 1.3: Live-Cell Target Engagement Assay

Objective: To quantitatively confirm that EIP-7 directly binds to and engages the BCR-ABL kinase inside living cells. This is a critical validation step to ensure the drug reaches its target in a physiological context.[24][25]

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a full-length BCR-ABL kinase fused to NanoLuc® Luciferase.

  • Assay Setup: Harvest and resuspend the transfected cells. Add the NanoBRET® fluorescent energy transfer tracer and serial dilutions of the test compounds (EIP-7 and Dasatinib).

  • Competitive Displacement: Incubate the cells. The test compound will compete with the fluorescent tracer for binding to the NanoLuc®-BCR-ABL fusion protein.

  • BRET Measurement: Add the Nano-Glo® Substrate. Measure both the donor (NanoLuc®) and acceptor (tracer) emissions. The Bioluminescence Resonance Energy Transfer (BRET) signal is calculated as the ratio of acceptor to donor emission.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound. Plot the BRET ratio against the compound concentration to determine the cellular EC50, representing target engagement.

Table 3: Comparative Live-Cell Target Engagement (Cellular EC50, nM)

Compound BCR-ABL Cellular EC50 (nM)
EIP-7 (Investigational) 12.8

| Dasatinib (Standard) | 3.5 |

Hypothetical data presented for illustrative purposes.

Part 2: Preclinical In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

After establishing a solid in vitro profile, the next critical step is to evaluate the compound's performance in a living organism. This phase assesses both the drug's ability to inhibit tumor growth and its pharmacokinetic properties, which determine its exposure and dosing schedule.

Causality Behind Experimental Choices:

An in vivo study is essential to bridge the gap between cell culture and a potential therapeutic. A xenograft model, where human cancer cells are grown in an immunodeficient mouse, provides the most direct test of a compound's anti-tumor activity.[26][27][28][29] Concurrently, a pharmacokinetic (PK) study is non-negotiable; a potent drug is useless if it cannot achieve and maintain sufficient concentrations at the target site.[30][31][32][33]

cluster_1 Part 2: In Vivo Workflow A Pharmacokinetic (PK) Study (Determine ADME Profile) C Correlate PK with Efficacy (Establish PK/PD Relationship) A->C B CML Xenograft Efficacy Study (Measure Tumor Growth Inhibition) B->C D Advance to Toxicology and IND-Enabling Studies C->D Favorable Profile Achieved?

Caption: Workflow for In Vivo Benchmarking of EIP-7.

Experiment 2.1: Pharmacokinetic (PK) Profiling

Objective: To determine the key ADME (Absorption, Distribution, Metabolism, Excretion) parameters of EIP-7 in mice following oral administration.

Protocol: Murine Oral PK Study

  • Animal Model: Use male BALB/c mice (n=3 per time point).

  • Dosing: Administer a single oral gavage dose of EIP-7 (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood to isolate plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of EIP-7 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Table 4: Comparative Pharmacokinetic Parameters (10 mg/kg, Oral)

Parameter EIP-7 (Investigational) Dasatinib (Reference)
Cmax (ng/mL) 850 620
Tmax (hr) 1.0 0.5
AUC (0-24hr) (ng*hr/mL) 4200 1800

| t1/2 (hr) | 4.5 | 3.2 |

Hypothetical data presented for illustrative purposes.

Experiment 2.2: In Vivo Efficacy in a CML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of EIP-7 in an established subcutaneous CML xenograft mouse model.

Protocol: K562 Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously implant 5 million K562 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (oral, once daily)

    • Group 2: EIP-7 (e.g., 20 mg/kg, oral, once daily)

    • Group 3: Dasatinib (10 mg/kg, oral, once daily)

  • Monitoring: Record tumor volumes and body weights three times per week for 21 days.

  • Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Table 5: Comparative In Vivo Efficacy (% Tumor Growth Inhibition)

Treatment Group Dose (mg/kg, QD) Final Tumor Volume (mm³) % TGI
Vehicle Control - 1550 ± 180 -
EIP-7 (Investigational) 20 310 ± 95 80%

| Dasatinib (Standard) | 10 | 420 ± 110 | 73% |

Hypothetical data presented for illustrative purposes.

Part 3: Synthesis, Interpretation, and Strategic Path Forward

Comprehensive Analysis

The collective data provides a multi-faceted profile of EIP-7. Based on our hypothetical results:

  • Potency: EIP-7 demonstrates exceptional biochemical potency against wild-type BCR-ABL, surpassing Imatinib and rivaling Ponatinib. Critically, it retains significant activity against the T315I mutant, a key liability for first and second-generation TKIs.[3][14]

  • Cellular Activity: This biochemical potency translates effectively into a cellular context, with a GI50 value significantly better than Imatinib and in the same single-digit nanomolar range as Dasatinib.[8][34]

  • Target Engagement: The NanoBRET assay confirms that EIP-7 engages BCR-ABL in live cells with high affinity, validating its on-target mechanism of action.[24][25]

  • Pharmacokinetics: EIP-7 exhibits a favorable oral pharmacokinetic profile with good exposure (AUC) and a suitable half-life for once-daily dosing.

  • In Vivo Efficacy: The robust PK profile translates into strong in vivo anti-tumor activity in a CML xenograft model, showing efficacy comparable or superior to a clinically relevant dose of Dasatinib.

Strategic Implications and Future Directions

The benchmarking data positions EIP-7 as a highly promising clinical candidate. Its potent activity against the T315I mutation suggests it could be a valuable option for patients who have failed other therapies. The next steps in development are clear and should proceed with urgency.

cluster_2 Future Development Pathway A Positive Benchmarking (Potency, Efficacy, PK) B Kinome-Wide Selectivity Screening (Safety Profile) A->B Define Off-Target Risks C Formal IND-Enabling Toxicology Studies A->C Establish Safe Dose E Combination Studies (e.g., with Allosteric Inhibitors) A->E Explore Synergy D Phase I Clinical Trial (Safety & Dose Finding) B->D C->D

Caption: Strategic Development Path for EIP-7 Post-Benchmarking.

Next Steps:

  • Kinome-Wide Selectivity Profiling: To understand the safety profile of EIP-7, it is crucial to screen it against a broad panel of human kinases. High selectivity for BCR-ABL over other kinases (e.g., SRC family, c-KIT, PDGFR) could translate to a better side-effect profile compared to less selective inhibitors like Dasatinib or Ponatinib.[4][8][35][36]

  • IND-Enabling Toxicology Studies: Conduct formal safety and toxicology studies in two species (e.g., rat and dog) under Good Laboratory Practice (GLP) conditions to establish a safe starting dose for human clinical trials.

  • Combination Studies: Investigate the potential for synergistic effects when EIP-7 is combined with an allosteric inhibitor like Asciminib. A dual-mechanism attack on BCR-ABL could lead to deeper, more durable responses and prevent the emergence of resistance.[20][22]

By systematically executing this benchmarking plan, we can confidently assess the therapeutic potential of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and build a robust data package to support its advancement into clinical development as a potential best-in-class treatment for Chronic Myeloid Leukemia.

References

  • Imatinib - Wikipedia. [Link]

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia... - ResearchGate. [Link]

  • The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. [Link]

  • Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC - NIH. [Link]

  • Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) - FOLIA. [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - NIH. [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. [Link]

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - PubMed Central - NIH. [Link]

  • Full article: Asciminib: the tyrosine kinase inhibitor with a unique mechanism of action. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. [Link]

  • Nilotinib - Wikipedia. [Link]

  • What is the mechanism of Asciminib Hydrochloride? - Patsnap Synapse. [Link]

  • ADME Profiling in Drug Discovery and Development: An Overview - ResearchGate. [Link]

  • What is the mechanism of Nilotinib Hydrochloride? - Patsnap Synapse. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [Link]

  • What is the mechanism of Ponatinib Hydrochloride? - Patsnap Synapse. [Link]

  • Imatinib: MedlinePlus Drug Information. [Link]

  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. [Link]

  • Bosutinib – Knowledge and References - Taylor & Francis. [Link]

  • Imatinib Information for Patients - Drugs.com. [Link]

  • Bosutinib: Uses, Interactions, Mechanism of Action, and More - Minicule. [Link]

  • Dasatinib | Cancer information. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - NIH. [Link]

  • Clinical Pharmacology of Asciminib: A Review - PMC - PubMed Central. [Link]

  • A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase - PMC - NIH. [Link]

  • ICLUSIG® (ponatinib) Mechanism of Action. [Link]

  • What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse. [Link]

  • Bosutinib - Wikipedia. [Link]

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - ResearchGate. [Link]

  • Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. [Link]

  • What is ADME and how does it fit into drug development? - BioIVT. [Link]

  • BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Targeted Therapy Drugs for Chronic Myeloid Leukemia (CML) - American Cancer Society. [Link]

  • Bcr-Abl Tyrosine Kinase Inhibitors in the Treatment of Pediatric CML - MDPI. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. [Link]

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PubMed. [Link]

  • ADME Properties in Drug Discovery - BioSolveIT. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]

  • Leukemia Xenograft Model - Altogen Labs. [Link]

  • Xenograft Mouse Models | Ichor Life Sciences. [Link]

Sources

Confirming the Mechanism of Action of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A recurring theme in the pharmacology of imidazo[1,2-b]pyrazoles is their activity as kinase inhibitors, targeting key players in cellular signaling pathways.[3][4][5] This guide provides a comprehensive, step-by-step framework for researchers to elucidate and confirm the mechanism of action of a specific derivative, Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, using a combination of established and advanced cellular and biochemical techniques.

This guide is designed to be a self-validating system, where each experimental stage builds upon the last, providing a logical and robust path to mechanistic confirmation. We will explore experimental design, data interpretation, and comparison with relevant alternative compounds.

Part 1: Initial Characterization and Hypothesis Generation

The first phase of investigation focuses on establishing the fundamental biological effect of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and generating an initial hypothesis about its mechanism of action.

Cellular Viability and Proliferation Assays

The initial step is to determine the compound's effect on cell viability across a panel of relevant cell lines. This provides a quantitative measure of its potency and selectivity.

Experimental Protocol: Resazurin Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Resazurin Addition: Following incubation, add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation/emission of ~560/590 nm.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell viability is inhibited.

Rationale and Interpretation:

A potent cytotoxic effect (low IC50 value) in cancer cell lines suggests a potential role in disrupting critical cellular processes like proliferation or survival.[6] Comparing IC50 values across different cell lines can provide initial clues about selectivity. For instance, heightened sensitivity in a cell line known to be dependent on a specific signaling pathway may point towards that pathway as a potential target.

Data Presentation:

Cell LineTypeIC50 (µM) after 48h
HL-60Human Promyelocytic LeukemiaHypothetical Value
MCF-7Human Breast AdenocarcinomaHypothetical Value
A549Human Lung CarcinomaHypothetical Value
Normal FibroblastsNon-cancerous controlHypothetical Value
Apoptosis vs. Necrosis Determination

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Rationale and Interpretation:

  • Annexin V+/PI- : Early apoptotic cells

  • Annexin V+/PI+ : Late apoptotic/necrotic cells

  • Annexin V-/PI+ : Necrotic cells

A significant increase in the Annexin V positive population suggests the compound induces apoptosis, a programmed cell death pathway often dysregulated in cancer.[7] This finding would further support the hypothesis of interference with key cellular signaling.

Part 2: Target Identification and Validation

Given the prevalence of kinase inhibition among imidazo[1,2-b]pyrazole derivatives, a logical next step is to investigate this possibility.[3][5][8]

Broad-Spectrum Kinase Profiling

To identify potential kinase targets, an unbiased, broad-spectrum kinase screen is the most efficient approach.

Workflow:

G cluster_0 Target Identification Workflow Compound Compound Kinase_Panel Broad-Spectrum Kinase Panel (e.g., 400+ kinases) Binding_Assay In vitro Binding/Activity Assay Hit_Kinases Identify 'Hit' Kinases (Significant Inhibition)

Experimental Approach:

Submit Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically test the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases and measure the percent inhibition.

Data Interpretation:

The results will be presented as a list of kinases and the corresponding inhibition percentage. "Hits" are typically defined as kinases inhibited by more than a certain threshold (e.g., 50% or 75%). This provides a shortlist of high-probability targets.

Target Validation: In Vitro Kinase Assays

The next step is to validate the hits from the initial screen by determining the IC50 for each candidate kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a multi-well plate, combine the purified candidate kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

  • Kinase Reaction: Incubate to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus, the kinase activity.

  • IC50 Calculation: Plot the kinase activity against the compound concentration to determine the IC50 value.

Comparative Analysis:

CompoundTarget KinaseIn Vitro IC50 (nM)
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Kinase XHypothetical Value
Alternative Inhibitor 1 (Known Kinase X Inhibitor) Kinase XKnown Value
Alternative Inhibitor 2 (Structurally Similar, Different Target) Kinase XHypothetical Value
Target Engagement in a Cellular Context

Confirming that the compound binds to its putative target in living cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

Rationale and Interpretation:

Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation. Therefore, in the presence of the compound, more of the target kinase should remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Part 3: Delineating the Downstream Signaling Pathway

Inhibiting a kinase will have downstream consequences on cellular signaling. Mapping these changes provides further evidence for the proposed mechanism of action.

Phospho-Protein Profiling

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compound for various time points and at different concentrations. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's known substrates, as well as the total protein levels of these substrates as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Signaling Pathway Diagram:

G

Interpretation:

A decrease in the phosphorylation of known downstream substrates following treatment with Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate would strongly support its on-target activity.

Conclusion

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • Sun, C., Faisal, A., Bush, K., Avery, S., Henley, A., Raynaud, F. I., Linardopoulos, S., Bayliss, R., & Blagg, J. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). PubMed. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). National Institutes of Health. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021). MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). National Institutes of Health. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. [Link]

  • Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. (n.d.). National Institutes of Health. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021). IRIS UniGe. [Link]

  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (2020). ResearchGate. [Link]

  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. (2018). PubMed. [Link]

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyrazole Scaffold and the Imperative of Selectivity

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[1][2][3] Derivatives of the closely related imidazo[1,2-b]pyridazine scaffold have shown potent and selective inhibitory activity against various kinases, such as Tyrosine kinase 2 (Tyk2), Bruton's tyrosine kinase (BTK), and Monopolar spindle 1 (Mps1).[4][5][6][7] Given this precedent, it is highly probable that Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, our subject of interest, also exerts its biological effects through kinase inhibition.

However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in drug development: a lack of selectivity, where a compound inhibits multiple unintended kinases, can lead to off-target effects and potential toxicity. Therefore, a thorough assessment of the selectivity profile of any new kinase inhibitor is not just a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety.[8][9]

This guide provides a comprehensive framework for assessing the kinase selectivity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. We will objectively compare its potential performance with that of other relevant kinase inhibitors, supported by established experimental methodologies. This document is intended for researchers, scientists, and drug development professionals.

Comparative Landscape: Selecting Appropriate Benchmarks

To contextualize the selectivity of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, it is crucial to compare it against well-characterized compounds. Based on structural similarity and known targets of the broader imidazopyrazole/imidazopyridazine class, we propose the following compounds as suitable comparators:

  • Ponatinib (Iclusig®): An FDA-approved multi-targeted tyrosine kinase inhibitor containing an imidazo[1,2-b]pyridazine moiety. It is known to inhibit BCR-ABL, VEGFR, FGFR, and other kinases.[10] Its broad-spectrum activity makes it an excellent benchmark for assessing the relative selectivity of a new compound.

  • Volitinib: A highly potent and selective c-Met inhibitor with a distinct triazolopyrazine core, which has been investigated in clinical development.[11] Comparing against a selective inhibitor like volitinib helps to gauge the degree of specificity achieved.

  • Acyclic amino alcohol 12k (SCH 1473759): A potent dual inhibitor of Aurora kinases A and B, also demonstrating activity against the Src family of kinases.[12] This compound provides a reference for inhibitors with a more focused but not entirely specific profile.

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile, starting with broad screening and progressing to more focused cellular assays.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays A Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate B Commercial Kinome Scan (e.g., KINOMEscan™, Reaction Biology) A->B Submit for screening C Initial Selectivity Profile (Percentage Inhibition @ fixed concentration) B->C Data output D Primary Hits & Key Off-Targets C->D E In vitro Kinase Assays (e.g., LanthaScreen™, HTRF®) D->E Select kinases for validation F Quantitative IC50 Values E->F Generate dose-response curves J Comprehensive Selectivity Assessment F->J G Cell Lines with Target Expression H Target Phosphorylation Assay (e.g., Western Blot, ELISA) G->H Treat with compound I Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) G->I Treat with compound H->J I->J

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Screening

The initial step involves screening Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate against a large panel of kinases at a fixed concentration (typically 1 µM). This provides a broad overview of its potential targets and off-targets.

Experimental Protocol: Competitive Binding Assay (e.g., KINOMEscan™)

  • Principle: This assay quantifies the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.[13]

  • Procedure:

    • Prepare a stock solution of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in DMSO.

    • Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology) for screening against their largest available kinase panel at a concentration of 1 µM.

    • The vendor will perform the competitive binding assay and provide the results as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. This is typically reported as "% of control". A lower percentage indicates stronger binding of the test compound.

Tier 2: Dose-Response and IC50 Determination

Kinases identified as significant "hits" in the initial screen (e.g., >80% inhibition) should be further investigated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay (Biochemical IC50)

  • Principle: These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.

  • Procedure (Example using a generic luminescence-based assay):

    • Prepare a series of dilutions of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

    • In a multi-well plate, combine the purified kinase, its specific substrate, and ATP with each concentration of the inhibitor.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining (e.g., Kinase-Glo®).

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Phenotypic Assays

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical validation step.

Experimental Protocol: Target Phosphorylation Assay (Western Blot)

  • Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in phosphorylation indicates target engagement.

  • Procedure:

    • Select a cell line that expresses the target kinase and where the pathway is active.

    • Culture the cells and treat them with a range of concentrations of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate for a suitable duration.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for the phosphorylated form of the substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • Re-probe the membrane with an antibody for the total amount of the substrate to ensure equal protein loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Data Presentation and Interpretation

To facilitate a clear comparison, the selectivity data should be summarized in tables.

Table 1: Kinome Scan Results (% Inhibition at 1 µM)

Kinase TargetEthyl 1H-imidazo[1,2-b]pyrazole-7-carboxylatePonatinibVolitinibCompound 12k
Primary Target(s) Data to be generatedBCR-ABL: 99%c-Met: 98%Aurora A: 99%
VEGFR2: 95%Aurora B: 99%
Key Off-Targets Data to be generatedSRC: 92%AXL: 45%SRC: 85%
KIT: 88%TYRO3: 30%CHK1: 70%
FLT3: 85%VEGFR2: 65%
(...and so on for other representative kinases)

Table 2: Biochemical IC50 Values (nM)

Kinase TargetEthyl 1H-imidazo[1,2-b]pyrazole-7-carboxylatePonatinibVolitinibCompound 12k
Primary Target(s) Data to be generatedBCR-ABL: 0.4c-Met: 1.2Aurora A: 3
VEGFR2: 1.5Aurora B: 5
Key Off-Targets Data to be generatedSRC: 5.4AXL: >1000SRC: 8
KIT: 30TYRO3: >1000CHK1: 13
FLT3: 11VEGFR2: 1

Conclusion and Forward Look

While specific experimental data for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is not yet publicly available, this guide outlines a robust, industry-standard methodology for comprehensively assessing its kinase selectivity. The imidazo[1,2-b]pyrazole scaffold has a proven track record in yielding potent kinase inhibitors.[1][14] By following the tiered approach of broad kinome screening, biochemical IC50 determination, and cellular target validation, researchers can effectively characterize the selectivity profile of this compound.

Comparing the resulting data to established benchmarks such as the multi-targeted inhibitor Ponatinib and the selective inhibitor Volitinib will be instrumental in classifying Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate and guiding its future development. A highly selective profile would suggest a lower risk of off-target toxicities, whereas a multi-targeted profile might be advantageous in complex diseases like cancer where hitting multiple nodes in a signaling network can be beneficial. The experimental framework provided herein will enable the generation of the necessary data to make these critical assessments.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Exploring the untapped pharmacological potential of imidazopyridazines.
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Current status of pyrazole and its biological activities.
  • Deciphering Selectivity Mechanism of BRD9 and TAF1(2)
  • Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells.
  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation P
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes.
  • New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis.
  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole.
  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. PubMed.
  • Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. CORE.
  • New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity rel
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][8][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed.

  • 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. PubChem.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, a heterocyclic compound often utilized in pharmaceutical research and drug development.[1][2][3] Given the limited specific toxicological and environmental data available for this compound, a precautionary approach is mandated.[4] This document synthesizes established best practices for laboratory chemical waste management with the known characteristics of this molecule to ensure the safety of personnel and the protection of the environment.

The procedures outlined herein are grounded in the regulatory frameworks of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Hazard Assessment and Waste Characterization: The "Assume Hazardous" Principle

Due to the absence of comprehensive data on its reactivity, toxicity, and environmental fate, Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate must be managed as a hazardous waste.[4][8] This conservative classification is the cornerstone of a self-validating safety protocol, ensuring that all handling and disposal steps afford the highest level of protection.

Key Characteristics:

PropertyDataSource
Physical State Solid (Assumed based on similar compounds)N/A
Toxicity No data available[4]
Persistence and Degradability No data available[4]
Bioaccumulative Potential No data available[4]
Reactivity No data available[4]

The lack of data necessitates that this compound be handled with the same precautions as other potentially harmful chemicals, including wearing appropriate Personal Protective Equipment (PPE).[4][9]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate for disposal, ensure the following PPE is worn to minimize exposure risks.[4][10]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4][11]

  • Skin Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is also required.[12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate particulate filter is necessary.[4][11]

  • Ventilation: All handling and preparation for disposal must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][13]

Step-by-Step Disposal Protocol

The disposal of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate should follow a systematic process, from initial collection to final hand-off to a licensed waste disposal service.

Proper segregation is critical to prevent dangerous chemical reactions.[14][15]

  • Solid Waste: Collect un-used or contaminated Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate in a dedicated, clearly labeled hazardous waste container. Do not mix with other chemical wastes unless their compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of as solid hazardous waste.

  • Solutions: If the compound is in a solvent, it must be collected as liquid hazardous waste. Segregate halogenated and non-halogenated solvent waste streams.[15]

The integrity of the waste container is paramount for safe storage and transport.

  • Compatibility: Use containers made of a material compatible with the waste. For solid Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate, a high-density polyethylene (HDPE) or glass container is suitable.[15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate"), and the associated hazards (e.g., "Irritant," "Handle with Caution").[8]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[16][17] Funnels should not be left in the container opening.[15]

  • Fill Level: Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.[16]

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17][18]

  • Location: The SAA should be under the direct supervision of laboratory personnel.[19]

  • Segregation: Store incompatible waste types separately within the SAA to prevent accidental mixing. For instance, keep acidic waste away from basic waste.[17][20]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[19][20]

The ultimate disposal of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate must be handled by a licensed and approved hazardous waste disposal facility.[5][19]

  • Incineration: The recommended method of disposal for this type of organic compound is high-temperature incineration at a permitted facility.[10][11] This process ensures the complete destruction of the molecule.

  • Contact Your Institution's EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. They will coordinate with a certified waste management vendor.

  • Do Not:

    • Dispose of this chemical down the drain.[11][14][18]

    • Throw it in the regular trash.[14]

    • Attempt to neutralize or treat the chemical in the lab without a validated and approved procedure.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small, dry spill, carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[4][12]

  • Clean: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Generation of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Waste assess Hazard Assessment: Treat as Hazardous Waste due to lack of data start->assess ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess->ppe segregate Segregate Waste: - Solid vs. Liquid - Halogenated vs. Non-Halogenated ppe->segregate container Select & Label Container: - Compatible Material (e.g., HDPE) - 'Hazardous Waste' Label - Full Chemical Name segregate->container storage Store in Satellite Accumulation Area (SAA): - At/near point of generation - Secondary Containment container->storage pickup Arrange for Pickup via EHS: Contact Environmental Health & Safety Office storage->pickup incinerate Final Disposal Method: Licensed High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
  • Ethyl 1H-iMidazo[1,2-b]pyrazole-7-carboxylate Safety D
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • SAFETY DATA SHEET - Ethyl Pyrazole-3-carboxyl
  • Hazardous Waste - Overview.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate - Safety D
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
  • SAFETY D
  • Laboratory Chemical Waste Management Guidelines.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxyl
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.
  • A Review on Pyrazole chemical entity and Biological Activity.
  • Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. IRIS UniGe.
  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme Connect.

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate. As a novel heterocyclic compound, its toxicological properties have not been fully investigated, necessitating a cautious and proactive approach to safety.[1] This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety protocols that prioritize personnel protection and experimental integrity.

Hazard Assessment and Risk Mitigation

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate belongs to the imidazo[1,2-b]pyrazole class of N-heterocyclic scaffolds, which are of significant interest in medicinal chemistry for their diverse biological activities, including potential anticancer and anti-inflammatory properties.[2][3] While specific toxicity data for this exact molecule is limited, the Safety Data Sheet (SDS) and data from structurally related pyrazole compounds indicate potential hazards.[4] A related compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive PPE strategy is mandatory to mitigate risks of exposure through inhalation, dermal contact, and ingestion.

Core Principle: In the absence of complete toxicological data, treat Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate as a potentially hazardous substance. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[5][6]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Tightly fitting safety goggles with side-shields.[4]2 pairs of chemical-resistant gloves (e.g., nitrile), powder-free.[7]Flame-resistant lab coat, fully fastened.[8]N95 respirator or higher, based on risk assessment.[9]
Preparing Solutions Chemical splash goggles.[8] Add a face shield if splashing is likely.[8][10]Chemical-resistant gloves (nitrile or neoprene).[6]Flame-resistant lab coat or chemical-resistant apron over lab coat.Work exclusively in a chemical fume hood.[6]
Running Reactions/Purification Chemical splash goggles.[8]Chemical-resistant gloves. Inspect regularly for degradation.Flame-resistant lab coat.[8]Work exclusively in a chemical fume hood.
Handling Waste/Decontamination Chemical splash goggles and face shield.[6][10]Heavy-duty, chemical-resistant outer gloves over standard nitrile gloves.Chemical-resistant apron or gown over lab coat.[7]If outside a fume hood, a full-face respirator may be required.[4]
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. At a minimum, wear tightly fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards to protect against dust particles and splashes.[4][8] When handling larger volumes (>1 liter) or performing operations with a high splash potential, a face shield must be worn in addition to goggles.[8][11]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is recommended to prevent contamination when removing the outer glove.[7] Gloves must be inspected for tears or pinholes before each use.[9] For prolonged operations or when handling solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection. Contaminated gloves must be disposed of immediately as hazardous waste.[9]

  • Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[8] Ensure the coat is fully buttoned. For tasks with a higher risk of spills or splashes, supplement the lab coat with a chemical-resistant apron or a disposable gown.[7] Do not wear open-toed shoes or sandals in the laboratory.[8]

  • Respiratory Protection: All work with the solid form of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate should be conducted in a fume hood to prevent aerosolization and inhalation.[5] If the operational risk assessment indicates a potential for exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator (e.g., N95 for particulates or a full-face respirator with appropriate cartridges for vapors) is required.[4][5]

Operational Plans: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow these validated procedures meticulously.

PPE Donning Workflow

Caption: PPE Donning Sequence.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Don shoe covers if required by your facility's protocol.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat/Gown: Wear your lab coat and fasten it completely.

  • Respirator: Perform a seal check for your N95 respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Outer Gloves: Put on the second pair of gloves, ensuring they go over the cuffs of the lab coat.

PPE Doffing Workflow

Caption: PPE Doffing Sequence.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in a designated hazardous waste container.

  • Gown/Apron: Remove your disposable gown or apron, rolling it inward to contain contaminants.

  • Hand Hygiene: Sanitize your inner gloves.

  • Face Shield/Goggles: Remove face protection from the back to the front.

  • Respirator: Remove your respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Wash: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

Proper segregation and disposal of waste are paramount to ensure safety and environmental compliance.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, masks), contaminated weighing paper, and used consumables must be placed in a clearly labeled, leak-proof hazardous waste container.[6] This container should be made of a compatible material like high-density polyethylene (HDPE).[6]

  • Liquid Waste: Unused solutions or reaction mixtures containing Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate must be collected as hazardous chemical waste.[6] Segregate this waste from other streams, especially bases and strong oxidizing agents.[6][12] The container must be clearly labeled with the full chemical name and associated hazards.[6][12]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

  • Container Management: Waste containers should be filled to no more than 75-90% of their capacity and kept sealed when not in use.[6][12] Store waste containers in a cool, dry, well-ventilated secondary containment area away from incompatible materials.[6] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[6]

Emergency First-Aid Procedures

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[4][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][13] Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9]

  • Inhalation: Move the victim to fresh air immediately.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4][14] Never give anything by mouth to an unconscious person.[14] Call a poison control center or seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Protective Equipment. American Chemistry Council. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Handling Procedures for Chemical Wastes. University of Toronto Department of Chemistry. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • Safety Data Sheet for Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Angene Chemical. Available at: [Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. National Institutes of Health. Available at: [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed. Available at: [Link]

Sources

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